molecular formula C7H8N2 B374722 Benzamidine CAS No. 618-39-3

Benzamidine

货号: B374722
CAS 编号: 618-39-3
分子量: 120.15 g/mol
InChI 键: PXXJHWLDUBFPOL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzamidine is a carboxamidine that is benzene carrying an amidino group. It has a role as a serine protease inhibitor. It is a member of benzenes and a carboxamidine. It is functionally related to a benzoic acid. It is a conjugate base of a this compound(1+).
RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXJHWLDUBFPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1670-14-0 (hydrochloride)
Record name Benzamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8045012
Record name Benzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>18 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47193746
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

618-39-3, 1670-14-0
Record name Benzamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenecarboximidamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenylamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUE3ZY3J1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Benzamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamidine is a well-characterized, reversible, and competitive inhibitor of serine proteases. Its mechanism of action is centered on its ability to mimic the side chain of arginine, a natural substrate for many of these enzymes. By binding to the active site, specifically the S1 specificity pocket, this compound effectively blocks substrate access and subsequent catalysis. This guide provides a detailed exploration of the molecular interactions, quantitative inhibitory data, and experimental protocols relevant to the study of this compound's mechanism of action.

Core Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor, meaning it reversibly binds to the active site of an enzyme, thereby preventing the substrate from binding.[1][2] This interaction is in equilibrium, and the inhibitory effect can be overcome by increasing the substrate concentration. The defining characteristic of competitive inhibition is that the inhibitor and substrate cannot bind to the enzyme simultaneously.

The primary targets of this compound are trypsin and trypsin-like serine proteases.[1][2] These enzymes cleave peptide bonds on the carboxyl side of positively charged amino acid residues, primarily arginine and lysine. The specificity of these proteases is determined by the S1 subsite, a deep pocket in the active site that accommodates the substrate's side chain.

Molecular Interactions at the Active Site

The inhibitory potency of this compound stems from its structural similarity to the guanidinium group of arginine. The key molecular interactions within the active site of a trypsin-like serine protease are as follows:

  • Electrostatic Interaction: The positively charged amidinium group of this compound forms a strong salt bridge with the negatively charged carboxylate group of a conserved aspartate residue at the bottom of the S1 pocket (Asp189 in trypsin).[3] This is the primary determinant of this compound's binding affinity.

  • Hydrophobic Interactions: The benzene ring of this compound engages in hydrophobic interactions with the side chains of amino acid residues lining the S1 pocket.[3] These interactions contribute to the stability of the enzyme-inhibitor complex.

  • Hydrogen Bonding: Additional hydrogen bonds can form between the amidinium group of this compound and the backbone carbonyl groups of residues within the active site, further stabilizing the interaction.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor. The table below summarizes the reported Kᵢ values for this compound against various human serine proteases.

EnzymeKᵢ (µM)Reference(s)
Trypsin19, 21, 35[4][5][6]
Thrombin220, 320[5][6]
Plasmin350[6]
Tryptase20[5]
uPA (urokinase-type Plasminogen Activator)97[5]
Factor Xa110[5]
tPA (tissue-type Plasminogen Activator)750[5]
Acrosin4[4]

Experimental Protocols

Determination of the Inhibition Constant (Kᵢ) for this compound against Trypsin

This protocol outlines a standard in vitro enzyme inhibition assay using a chromogenic substrate to determine the Kᵢ of this compound for trypsin.

Materials:

  • Bovine Trypsin

  • This compound hydrochloride

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or another suitable chromogenic substrate

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)

  • Dimethyl sulfoxide (DMSO) for inhibitor stock solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the chromogenic substrate (e.g., BAPNA) in DMSO.

    • Prepare the assay buffer (Tris-HCl).

  • Assay Setup:

    • In a 96-well microplate, set up a series of reactions with varying concentrations of this compound. Include a control with no inhibitor.

    • To each well, add the assay buffer and the desired concentration of this compound (or DMSO for the control).

    • Add the trypsin solution to each well to a final concentration that gives a linear rate of substrate hydrolysis over the measurement period.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Initiation and Measurement:

    • Initiate the reaction by adding the chromogenic substrate to each well. The final substrate concentration should ideally be close to its Kₘ value for the enzyme.

    • Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. The p-nitroaniline released upon substrate cleavage absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the type of inhibition by constructing a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) at different fixed inhibitor concentrations. For competitive inhibition, the lines will intersect on the y-axis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where IC₅₀ is the concentration of inhibitor that produces 50% inhibition, [S] is the substrate concentration, and Kₘ is the Michaelis-Menten constant of the substrate. Alternatively, Kᵢ can be determined directly from the slope of the Lineweaver-Burk plot.

Visualizations

Signaling Pathway of Competitive Inhibition

Competitive_Inhibition cluster_reaction Enzymatic Reaction E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI Ki S Substrate (S) I Inhibitor (I) (this compound) ES->E k-1 P Product (P) ES->P kcat EI->E

Caption: Competitive inhibition of a serine protease by this compound.

Experimental Workflow for Kᵢ Determination

Ki_Determination_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_measurement 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_enzyme Prepare Enzyme Stock Solution setup_plate Add Buffer and This compound to Plate prep_enzyme->setup_plate prep_inhibitor Prepare this compound Stock Solution prep_inhibitor->setup_plate prep_substrate Prepare Chromogenic Substrate Stock start_reaction Initiate with Substrate prep_substrate->start_reaction prep_buffer Prepare Assay Buffer prep_buffer->setup_plate add_enzyme Add Enzyme to Wells setup_plate->add_enzyme pre_incubate Pre-incubate Enzyme and Inhibitor add_enzyme->pre_incubate pre_incubate->start_reaction measure_abs Monitor Absorbance at 405 nm start_reaction->measure_abs calc_velocity Calculate Initial Velocities (V₀) measure_abs->calc_velocity plot_data Generate Lineweaver-Burk Plot calc_velocity->plot_data calc_ki Calculate Ki plot_data->calc_ki

Caption: Workflow for determining the Kᵢ of this compound.

Molecular Interaction of this compound in the S1 Pocket

Benzamidine_Binding Simplified Representation of this compound in the S1 Pocket of Trypsin cluster_S1_pocket S1 Specificity Pocket cluster_this compound This compound Asp189 Asp189 Hydrophobic_Residues Hydrophobic Residues Backbone_CO Backbone C=O Amidinium Amidinium Group (+) Amidinium->Asp189 Electrostatic Interaction Amidinium->Backbone_CO Hydrogen Bonding Benzene_Ring Benzene Ring Benzene_Ring->Hydrophobic_Residues Hydrophobic Interaction

Caption: Key interactions of this compound within the S1 subsite.

References

An In-depth Technical Guide to Benzamidine: Structure, Function, and Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamidine is an organic compound that serves as a fundamental tool in biochemistry and drug discovery.[1][2] As a reversible and competitive inhibitor of serine proteases, it plays a critical role in preventing protein degradation during extraction and purification processes.[1][3][4] Its structural similarity to the amino acids arginine and lysine allows it to effectively bind to the active sites of enzymes like trypsin, thrombin, and plasmin, making it an invaluable reagent in various experimental contexts.[5][6] This guide provides a comprehensive overview of this compound's structure, its mechanism of action, and its diverse applications in biochemical research.

Chemical and Physical Properties

This compound, with the chemical formula C₆H₅C(NH)NH₂, is the simplest aryl amidine.[1] It is a white solid that is typically handled as its hydrochloride salt, which is soluble in water and alcohol.[1] The key structural feature of this compound is its amidino group attached to a benzene ring, which is crucial for its biological activity.[2]

PropertyValueReference
Molecular Formula C₇H₈N₂ (this compound) C₇H₉ClN₂ (this compound HCl)[1][7]
Molar Mass 120.15 g/mol (this compound) 156.61 g/mol (this compound HCl)[1][8]
Appearance White solid[1]
Solubility Soluble in water and alcohol

Mechanism of Action: Serine Protease Inhibition

This compound functions as a competitive inhibitor, primarily targeting serine proteases.[1][5] The catalytic mechanism of serine proteases involves a catalytic triad (typically serine, histidine, and aspartate) in the active site. These proteases often exhibit specificity for cleaving peptide bonds following positively charged amino acid residues like arginine and lysine.

The inhibitory action of this compound stems from its structural mimicry of these natural substrates.[5] The positively charged amidinium group of this compound interacts with the negatively charged aspartate residue located at the bottom of the S1 specificity pocket of trypsin-like serine proteases.[6][9] This binding is further stabilized by hydrogen bonds and hydrophobic interactions within the active site, effectively blocking the entry of the actual substrate and thus inhibiting the enzyme's proteolytic activity.[5][6]

Benzamidine_Inhibition Mechanism of this compound Inhibition of a Serine Protease cluster_Enzyme Serine Protease Active Site ActiveSite Active Site (S1 Pocket) Products Cleaved Peptides ActiveSite->Products Catalyzes cleavage InhibitedComplex Enzyme-Benzamidine Complex (Inactive) ActiveSite->InhibitedComplex Forms CatalyticTriad Catalytic Triad (Ser, His, Asp) Substrate Protein Substrate (with Arg/Lys residue) Substrate->ActiveSite Binds to This compound This compound This compound->ActiveSite Competitively binds to

Mechanism of competitive inhibition by this compound.

Quantitative Data: Inhibition Constants (Kᵢ)

The potency of this compound as an inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. Lower Kᵢ values indicate stronger inhibition.

EnzymeKᵢ (µM)Reference(s)
Trypsin19, 21, 35[8][10][11]
Plasmin350[8][]
Thrombin220, 320[8][11][]
Tryptase20[11]
uPA (Urokinase-type Plasminogen Activator)97[7][11]
Factor Xa110[7][11]
tPA (Tissue Plasminogen Activator)750[11]
Acrosin4[10]

Key Applications in Biochemistry

Protein Purification and Extraction

A primary application of this compound is its use as a protease inhibitor in lysis buffers during protein extraction.[4][13] Endogenous proteases released upon cell lysis can rapidly degrade the protein of interest, reducing yield and purity.[13] The inclusion of this compound, often as part of a broader protease inhibitor cocktail, effectively safeguards the target protein from proteolysis.[14] A typical working concentration for general protease inhibition is approximately 1 mM.

Affinity Chromatography

This compound can be covalently linked to a solid support, such as agarose beads (e.g., this compound Sepharose), to create an affinity chromatography resin.[15][16] This technique is highly effective for the purification of trypsin-like serine proteases.[17][18] The principle involves the specific binding of these proteases to the immobilized this compound ligand. After washing away unbound proteins, the purified proteases can be eluted by changing the pH or by competitive elution with a solution of free this compound.[16]

Affinity_Chromatography_Workflow Protein Purification using this compound Affinity Chromatography Sample Crude Protein Lysate (containing target protease) Column Affinity Column (this compound-Agarose) Sample->Column Load Binding Binding Step: Target protease binds to immobilized this compound Column->Binding Wash Wash Step: Unbound proteins are washed away Binding->Wash Elution Elution Step: Change pH or add free This compound Wash->Elution Purified Purified Serine Protease Elution->Purified

Workflow for affinity purification of serine proteases.
Enzyme Kinetic Studies

Due to its well-characterized, reversible inhibitory mechanism, this compound is frequently used as a reference or control inhibitor in enzyme kinetics assays.[3][19] These studies are crucial for understanding enzyme function and for the screening and development of new therapeutic agents that target proteases.[3]

Protein Crystallography

In structural biology, this compound is often used as a ligand to obtain stable protein-inhibitor complexes for X-ray crystallography.[1] By binding to the active site, it can help to stabilize the protein structure and prevent autolysis, facilitating the growth of high-quality crystals necessary for determining the three-dimensional structure of the enzyme.[20]

Experimental Protocols

Preparation and Storage of this compound Stock Solution

Materials:

  • This compound hydrochloride[7]

  • Sterile, degassed water or desired buffer[21]

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • To prepare a 1 M stock solution, dissolve 156.61 mg of this compound hydrochloride in 1 mL of sterile, degassed water.

  • For a 100 mM stock solution, dissolve 15.66 mg of this compound hydrochloride in 1 mL of sterile, degassed water.[5]

  • Ensure complete dissolution. Gentle warming may be required.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5]

  • Storage: this compound solutions are susceptible to oxidation and are less stable at pH values above 7.[21] It is recommended to prepare solutions fresh. For short-term storage, aliquots can be frozen at -20°C. If storing frozen, flushing the vial with an inert gas like nitrogen or argon can improve stability.

General Protocol for Trypsin Inhibition Assay

Materials:

  • Trypsin solution (e.g., 20 nM in Tris-HCl buffer)[22]

  • This compound stock solution (e.g., 10 mM)

  • Substrate solution (e.g., Nα-p-Tosyl-L-arginine methyl ester, TAME, at 1 mM)[22]

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)[22]

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final inhibitor concentrations in the assay.

  • In a cuvette, add the assay buffer and the trypsin solution.

  • Add the desired volume of the diluted this compound solution (or buffer for the uninhibited control) and incubate for a short period (e.g., 1-5 minutes) at a constant temperature (e.g., 25°C) to allow for enzyme-inhibitor binding.[22]

  • Initiate the reaction by adding the TAME substrate solution to the cuvette and mix quickly.

  • Immediately start monitoring the change in absorbance at 247 nm over time (e.g., for 1-5 minutes).[22] The rate of increase in absorbance corresponds to the rate of substrate hydrolysis.

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Determine the Kᵢ value by analyzing the data using appropriate enzyme kinetic models, such as a Dixon plot.[23]

Conclusion

This compound remains an indispensable reagent in the biochemical sciences. Its well-understood structure and function as a competitive serine protease inhibitor make it a versatile tool for a wide range of applications, from routine protein protection to sophisticated biophysical studies and drug discovery efforts.[3][13] This guide has provided a detailed overview of its core properties, mechanisms, and practical applications, offering a valuable resource for researchers and professionals in the field.

References

Benzamidine in Enzyme Kinetics: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibitors is paramount. Benzamidine, a synthetic small molecule, has long been a staple in the enzymologist's toolkit. This technical guide provides an in-depth exploration of this compound's role in enzyme kinetics, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate its mechanism of action and applications.

Core Concepts: this compound as a Competitive Inhibitor

This compound functions as a reversible, competitive inhibitor of serine proteases.[1][2] Its chemical structure allows it to bind to the active site of these enzymes, specifically mimicking the side chain of arginine, a common substrate residue for trypsin-like serine proteases.[3] This binding is characterized by an electrostatic interaction between the positively charged amidinium group of this compound and the negatively charged aspartate residue at the bottom of the S1 specificity pocket of the enzyme.[3] By occupying the active site, this compound prevents the substrate from binding, thereby inhibiting the enzyme's catalytic activity. The inhibition is reversible, meaning that the enzyme's activity can be restored by increasing the substrate concentration, which will outcompete the inhibitor for binding to the active site.

Quantitative Data: Inhibition Constants (Ki) of this compound

The potency of an inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Ki value indicates a more potent inhibitor. The Ki of this compound has been determined for a variety of serine proteases.

EnzymeOrganism/SourceKi (µM)
TrypsinBovine19[4], 35[5]
PlasminHuman350[5]
ThrombinHuman220[5]
AcrosinBoar Sperm4[4]
Human Tissue Kallikrein (hK1)Human1,098 ± 91[6]

Experimental Protocols

Determination of Ki for this compound using a Chromogenic Substrate

This protocol outlines a general method for determining the inhibition constant (Ki) of this compound for a serine protease, such as trypsin, using a chromogenic substrate. The principle involves measuring the rate of product formation, which is directly proportional to the enzyme's activity, in the presence of varying concentrations of the substrate and inhibitor.

Materials:

  • Purified serine protease (e.g., Trypsin)

  • This compound hydrochloride

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in the assay buffer. The final concentration should be determined empirically to ensure a linear rate of substrate hydrolysis over a 10-15 minute period.

    • Prepare a stock solution of this compound hydrochloride in the assay buffer.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired working concentrations.

  • Assay Setup:

    • In a 96-well microplate, set up a series of reactions with varying concentrations of both the substrate and this compound. It is recommended to test at least five substrate concentrations and five inhibitor concentrations.

    • For each reaction, add the assay buffer, the enzyme solution, and the this compound solution to the wells.

    • Include control wells that contain all components except the inhibitor (to measure Vmax at each substrate concentration) and wells with no enzyme (to serve as a blank).

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The product of BApNA hydrolysis, p-nitroaniline, has a strong absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each reaction from the linear portion of the absorbance versus time plot.

    • Analyze the data using graphical methods such as the Dixon plot or the Lineweaver-Burk plot to determine the type of inhibition and the Ki value.

Affinity Purification of Serine Proteases using this compound Sepharose

This protocol describes the use of this compound-immobilized agarose beads (this compound Sepharose) for the affinity purification of serine proteases. The principle is based on the specific and reversible binding of the protease to the this compound ligand.

Materials:

  • This compound Sepharose resin

  • Chromatography column

  • Binding Buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0)

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 3.0 or a competitive elution buffer containing a high concentration of free this compound)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0) if using a low pH elution buffer

  • Sample containing the target serine protease (e.g., cell lysate, culture supernatant)

Procedure:

  • Column Packing and Equilibration:

    • Pack the this compound Sepharose resin into a chromatography column according to the manufacturer's instructions.

    • Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Application:

    • Apply the clarified sample containing the serine protease to the column. The flow rate should be slow enough to allow for efficient binding.

  • Washing:

    • Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

  • Elution:

    • Low pH Elution: Elute the bound protease with Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 3.0). Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and prevent denaturation of the enzyme.

    • Competitive Elution: Alternatively, elute the protease with a Binding Buffer containing a high concentration of free this compound (e.g., 10-20 mM). This method is gentler as it avoids a pH shift.

  • Analysis of Fractions:

    • Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) and for enzyme activity using a suitable assay.

    • Pool the fractions containing the purified protease.

Visualizing the Molecular Interactions and Processes

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate key relationships and workflows.

competitive_inhibition Mechanism of Competitive Inhibition by this compound E Enzyme (E) (Serine Protease) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI + I S Substrate (S) I Inhibitor (I) (this compound) ES->E + P P Product (P)

Caption: Competitive inhibition of a serine protease by this compound.

enzyme_kinetics_workflow Experimental Workflow for Ki Determination prep Reagent Preparation (Enzyme, Substrate, this compound) assay Enzyme Assay (Varying [S] and [I]) prep->assay measure Measure Initial Velocity (V₀) (e.g., Spectrophotometry) assay->measure plot Data Plotting (Dixon or Lineweaver-Burk) measure->plot analyze Determine Inhibition Type and Calculate Ki plot->analyze

Caption: Workflow for determining the inhibition constant (Ki).

thrombin_par1_signaling Thrombin-Mediated PAR1 Signaling Pathway Thrombin Thrombin PAR1 PAR1 Receptor Thrombin->PAR1 Binds to Cleavage Proteolytic Cleavage PAR1->Cleavage TetheredLigand Tethered Ligand Activation Cleavage->TetheredLigand Gprotein G-protein Coupling (Gq, G12/13) TetheredLigand->Gprotein PLC Phospholipase C (PLC) Activation Gprotein->PLC Gq RhoGEF RhoGEF Activation Gprotein->RhoGEF G12/13 IP3_DAG IP3 & DAG Production PLC->IP3_DAG RhoA RhoA Activation RhoGEF->RhoA Calcium Ca²⁺ Mobilization IP3_DAG->Calcium ROCK ROCK Activation RhoA->ROCK Response Cellular Responses (e.g., Platelet Aggregation, Endothelial Permeability) Calcium->Response ROCK->Response

Caption: Simplified Thrombin-PAR1 signaling cascade.

Conclusion

This compound remains a valuable and widely used tool in the study of serine proteases. Its well-characterized mechanism as a competitive inhibitor, coupled with its broad specificity for this class of enzymes, makes it an excellent choice for a variety of applications, from routine protease inhibition in protein purification to detailed kinetic studies in drug discovery. This guide provides a foundational understanding and practical protocols to effectively utilize this compound in a research setting. For more specific applications, further optimization of the provided protocols may be necessary.

References

Benzamidine: A Technical Guide to its Application as a Reversible Competitive Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of benzamidine as a reversible competitive inhibitor. This compound is a widely utilized tool in biochemical and pharmaceutical research for its ability to selectively and reversibly inhibit serine proteases, a critical class of enzymes involved in numerous physiological and pathological processes. This guide provides a comprehensive overview of its mechanism of action, quantitative inhibition data, detailed experimental protocols, and its role in relevant signaling pathways.

Core Concepts: Mechanism of Action

This compound functions as a reversible competitive inhibitor, a class of inhibitors that bind to the active site of an enzyme, thereby preventing the substrate from binding.[1][2] This interaction is transient, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity.[1] The inhibitory effect of this compound is dependent on the relative concentrations of the inhibitor and the substrate; increasing the substrate concentration can overcome the inhibition.[2]

The efficacy of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and, consequently, a more potent inhibitory effect.[3]

Quantitative Inhibition Data

The inhibitory potency of this compound has been extensively characterized against a variety of serine proteases. The following table summarizes the inhibition constants (Ki) of this compound for several key enzymes.

EnzymeOrganism/TissueKi (μM)References
TrypsinBovine Pancreas19[4]
Trypsin-35[3][5][6][7]
Thrombin-220[3][5][6][7]
Plasmin-350[3][5][6][7]
AcrosinBoar Sperm4[4]
Trypsin-like ProteaseAnticarsia gemmatalis11.2[8]

Experimental Protocols

Determining the Inhibition Constant (Ki) of this compound for Trypsin

This protocol outlines a standard spectrophotometric assay to determine the Ki of this compound for trypsin using a synthetic substrate.

Materials:

  • Trypsin solution (e.g., from bovine pancreas) of known concentration.

  • This compound hydrochloride solution of various concentrations.

  • Substrate solution: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or N-p-tosyl-L-arginine methyl ester hydrochloride (TAME).[9][10]

  • Assay buffer: e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0.[9]

  • Spectrophotometer capable of measuring absorbance at 253 nm (for BAEE) or 247 nm (for TAME).[9][10]

Procedure:

  • Prepare Reagents: Prepare stock solutions of trypsin, this compound, and the substrate in the assay buffer. A series of this compound dilutions should be prepared to test a range of inhibitor concentrations.

  • Assay Setup: In a series of cuvettes, pipette the assay buffer, a constant amount of trypsin solution, and varying concentrations of the this compound solution. Include a control cuvette with no this compound.

  • Pre-incubation: Incubate the enzyme-inhibitor mixtures for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25°C) to allow the binding equilibrium to be reached.[10]

  • Initiate Reaction: Add a fixed amount of the substrate solution to each cuvette to start the enzymatic reaction.

  • Monitor Reaction Rate: Immediately place the cuvette in the spectrophotometer and record the change in absorbance over time at the appropriate wavelength. The rate of the reaction is proportional to the initial linear rate of absorbance change.[9][10]

  • Data Analysis:

    • Plot the initial reaction velocity (V) against the substrate concentration ([S]) for each this compound concentration.

    • To determine the Ki, various graphical methods can be used, such as a Dixon plot (1/V vs. [I]) or by fitting the data to the Michaelis-Menten equation for competitive inhibition using non-linear regression analysis.[11][12] The Cheng-Prusoff equation can also be used to calculate Ki from IC50 values if determined.[3]

Affinity Chromatography for Serine Protease Purification

This compound can be immobilized on a solid support (e.g., agarose beads) to create an affinity chromatography matrix for the purification of trypsin-like serine proteases.[13]

Materials:

  • This compound-agarose column (e.g., HiTrap this compound FF).[14][15]

  • Binding buffer: e.g., 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4.[14]

  • Elution buffer:

    • Low pH elution: e.g., 0.05 M glycine-HCl, pH 3.0.

    • Competitive elution: e.g., Binding buffer containing a high concentration of free this compound or a similar competing ligand.[14]

  • Neutralization buffer (if using low pH elution): e.g., 1 M Tris-HCl, pH 8.0.

Procedure:

  • Column Equilibration: Equilibrate the this compound-agarose column with 5-10 column volumes of binding buffer.[14]

  • Sample Application: Load the protein sample containing the target serine protease onto the column.

  • Washing: Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins.[14]

  • Elution:

    • Low pH Elution: Elute the bound protease using the low pH elution buffer. Collect fractions and immediately neutralize them with the neutralization buffer to prevent denaturation.

    • Competitive Elution: Elute the bound protease by applying the competitive elution buffer.

  • Analysis: Analyze the collected fractions for the presence and purity of the target protease using methods such as SDS-PAGE and activity assays.

Signaling Pathways and Logical Relationships

This compound's inhibitory action on serine proteases has significant implications for various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships.

Mechanism of Reversible Competitive Inhibition

G E Enzyme (E) (Active Site) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI + I S Substrate (S) I Inhibitor (I) (this compound) ES->E P Product (P) ES->P EI->E P->E

Caption: Reversible competitive inhibition of an enzyme by this compound.

Simplified Trypsin Signaling Pathway via PAR2

Trypsin, a key target of this compound, is known to activate Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, initiating downstream signaling cascades involved in inflammation and cellular proliferation.[4][16]

G Trypsin Trypsin PAR2 PAR2 (Protease-Activated Receptor 2) Trypsin->PAR2 Cleavage & Activation This compound This compound This compound->Trypsin Inhibition G_protein G Protein (Gq/11) PAR2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release->PKC Activation Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream

Caption: Simplified trypsin signaling pathway through PAR2 activation.

Thrombin's Role in the Coagulation Cascade and PAR Activation

Thrombin is a crucial serine protease in the blood coagulation cascade and also signals through Protease-Activated Receptors (PARs).[17][18]

G Prothrombin Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage PARs PAR1, PAR3, PAR4 Thrombin->PARs Activation This compound This compound This compound->Thrombin Inhibition Fibrin Fibrin Clot Fibrinogen->Fibrin Cellular_Responses Cellular Responses (e.g., Platelet Activation) PARs->Cellular_Responses

Caption: Thrombin's dual role in coagulation and cell signaling.

Plasmin-Mediated Fibrinolysis

Plasmin, another serine protease inhibited by this compound, is the primary enzyme responsible for the breakdown of fibrin clots in a process called fibrinolysis.[19][20]

G Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation by Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degradation This compound This compound This compound->Plasmin Inhibition tPA_uPA tPA / uPA (Plasminogen Activators) tPA_uPA->Plasminogen FDPs Fibrin Degradation Products (FDPs) Fibrin_Clot->FDPs

Caption: The central role of plasmin in the fibrinolytic pathway.

Structure-Activity Relationship (SAR)

The inhibitory activity of this compound derivatives against serine proteases is influenced by the nature and position of substituents on the this compound scaffold. Studies have shown that factors such as hydrophobicity, electronic properties, and the size of the substituent can significantly impact the binding affinity and selectivity of these inhibitors. For instance, the interaction of substituted benzamidines with thrombin is primarily affected by the hydrophobicity of the substituent, while for plasmin and C1s, both electron-donating properties and hydrophobicity play a crucial role.[21] A deeper understanding of these structure-activity relationships is vital for the rational design of more potent and selective serine protease inhibitors for therapeutic applications.

Applications in Research and Drug Development

This compound's utility extends across various domains of biomedical research and pharmaceutical development:

  • Protease Inhibition in Protein Purification: It is a common component of protease inhibitor cocktails used during cell lysis and protein extraction to prevent the degradation of target proteins by endogenous proteases.[22][23]

  • Affinity Chromatography: As detailed in the experimental protocols, immobilized this compound is a valuable tool for the purification of serine proteases.[14][15]

  • Enzyme Kinetics Studies: this compound serves as a model competitive inhibitor for studying the kinetics and mechanism of serine proteases.

  • Drug Discovery Scaffold: The this compound moiety is a key pharmacophore in the design of synthetic protease inhibitors. Its ability to mimic the side chains of arginine and lysine allows it to effectively target the S1 specificity pocket of trypsin-like serine proteases. This has led to the development of various anticoagulant and other therapeutic agents.

Conclusion

This compound remains an indispensable tool for researchers and scientists working with serine proteases. Its well-characterized mechanism as a reversible competitive inhibitor, coupled with its broad applicability in both fundamental research and drug discovery, underscores its importance in the field. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound in a laboratory setting. A thorough understanding of its properties and applications will continue to facilitate advancements in our understanding of serine protease function and the development of novel therapeutics.

References

Benzamidine Hydrochloride Hydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamidine hydrochloride hydrate is a synthetic, reversible competitive inhibitor of serine proteases. Its ability to mimic the side chains of arginine and lysine allows it to bind to the active site of these enzymes, preventing the cleavage of their natural substrates. This property has made it an indispensable tool in biochemical research and pharmaceutical development, primarily used to prevent proteolysis during protein purification and analysis. This technical guide provides an in-depth overview of the fundamental properties, experimental protocols, and key applications of this compound hydrochloride hydrate.

Core Properties of this compound Hydrochloride Hydrate

This compound hydrochloride hydrate is a white to off-white, crystalline powder.[1] It is hygroscopic and should be stored in a cool, dry place.[1][2] The compound is known to be sensitive to oxidation, and for applications requiring high purity, it is recommended to prepare solutions fresh in degassed water.[3][4]

Physicochemical and Structural Data

The fundamental physicochemical and structural properties of this compound hydrochloride hydrate are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₈N₂ · HCl · xH₂O (commonly monohydrate, C₇H₁₁ClN₂O)[5][6][7]
Molecular Weight 174.63 g/mol (for monohydrate)[5][8]; 156.61 g/mol (anhydrous basis)[8][9][10]
CAS Number 206752-36-5[6][7][9][11]
Appearance White to off-white crystalline powder[1]
Melting Point 86-88 °C (lit.)[6][8][11][12]
Solubility Soluble in water (50 mg/mL, solution may be clear to slightly hazy) and alcohol.[3][6][12][13] Soluble in ethanol (~10 mg/mL), DMSO (~25 mg/mL), and DMF (~25 mg/mL).[5] Solubility in PBS (pH 7.2) is approximately 3 mg/mL.[5]
pH of Solution ~5 (50 g/L in H₂O at 20 °C)[1][6]
pKa The pKa of the benzamidinium ion is approximately 11.6.
Hygroscopicity Hygroscopic[1][2][6]
Stability Sensitive to oxidation.[3][4] Aqueous solutions are not recommended for storage for more than one day.[5] Frozen aliquots under inert gas may be stable for a short period.[3]

Biological Activity and Applications

The primary biological activity of this compound hydrochloride hydrate is the competitive inhibition of serine proteases. It is widely used as a protease inhibitor in various biochemical applications to protect proteins from degradation.

Key Applications:

  • Protein Purification: It is a common component of protease inhibitor cocktails used during cell lysis and protein extraction to prevent the degradation of the target protein by endogenous proteases.[14]

  • Enzyme Assays: Used to inhibit the activity of specific serine proteases to study their function and kinetics.

  • Western Blotting and Immunoprecipitation: Included in buffers to protect proteins from degradation during these analytical procedures.[1][9]

  • Affinity Chromatography: this compound can be immobilized on a solid support (e.g., this compound Sepharose) to selectively bind and purify or remove serine proteases like thrombin and trypsin from a sample.[14]

  • Drug Development: Serves as a scaffold or starting point for the design of more specific and potent protease inhibitors for therapeutic applications.[12]

Mechanism of Action: Competitive Inhibition of Serine Proteases

This compound acts as a competitive inhibitor by binding to the active site of serine proteases. The positively charged amidinium group of this compound mimics the side chains of the natural substrates, arginine and lysine, allowing it to fit into the S1 specificity pocket of the enzyme. This binding is reversible and prevents the substrate from accessing the active site, thereby inhibiting catalysis.

G Mechanism of Competitive Inhibition cluster_enzyme Serine Protease Enzyme Enzyme (E) (e.g., Trypsin) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I ActiveSite Active Site (S1 Pocket) Substrate Substrate (S) (e.g., Arginine/Lysine containing protein) Inhibitor Inhibitor (I) (this compound) ES_Complex->Enzyme k-1 Product Products (P) ES_Complex->Product k_cat NoReaction No Reaction EI_Complex->NoReaction Product->Enzyme + E

Competitive inhibition of a serine protease by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key properties of this compound hydrochloride hydrate. These are generalized protocols that can be adapted for this specific compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound hydrochloride hydrate in an aqueous buffer.

Materials:

  • This compound hydrochloride hydrate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator or orbital shaker

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound hydrochloride hydrate to a known volume of PBS (pH 7.4) in a sealed flask. The exact amount should be sufficient to ensure undissolved solid remains after equilibration.

  • Equilibration: Place the flask in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid. Alternatively, centrifuge the suspension at high speed and collect the supernatant.

  • Quantification:

    • Prepare a series of standard solutions of this compound hydrochloride hydrate of known concentrations in PBS.

    • Measure the absorbance of the standard solutions and the filtered supernatant at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound hydrochloride hydrate in the saturated supernatant by interpolating its absorbance on the calibration curve. This concentration represents the aqueous solubility.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.

Materials:

  • This compound hydrochloride hydrate

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for ionic strength adjustment

  • pH meter with a glass electrode, calibrated with standard buffers

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound hydrochloride hydrate and dissolve it in a known volume of deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.

  • Titration:

    • Slowly add the standardized NaOH solution in small, known increments from the burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH has passed the equivalence point, indicated by a sharp change in pH.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to obtain a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point (the point where half of the this compound has been neutralized).

    • Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The pKa is the pH at half the volume of the equivalence point.

Stability Assessment of Aqueous Solutions

This protocol outlines a basic approach to assess the stability of an aqueous solution of this compound hydrochloride hydrate under specific storage conditions.

Materials:

  • This compound hydrochloride hydrate

  • Deionized water or appropriate buffer

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Temperature-controlled storage chambers (e.g., refrigerator at 2-8°C and incubator at 25°C)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound hydrochloride hydrate of a known concentration in the desired aqueous solvent.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the solution by HPLC to determine the initial concentration and purity. This serves as the baseline.

  • Storage: Aliquot the remaining solution into several sealed vials and store them under the desired conditions (e.g., 2-8°C and 25°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, and 14 days), remove a vial from each storage condition.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of this compound hydrochloride hydrate. Monitor for the appearance of any degradation products.

  • Data Evaluation: Compare the concentration and purity of the stored samples to the initial (time zero) values. A significant decrease in concentration or the appearance of degradation peaks indicates instability under those storage conditions.

Visualization of Experimental Workflow

Workflow for Protein Purification with this compound Hydrochloride Hydrate

The following diagram illustrates a typical workflow for protein purification from a cell lysate, incorporating this compound hydrochloride hydrate as a protease inhibitor.

G Protein Purification Workflow with Protease Inhibition start Start: Cell Culture cell_harvest Cell Harvesting (e.g., Centrifugation) start->cell_harvest lysis Cell Lysis (e.g., Sonication, French Press) cell_harvest->lysis inhibitor_addition Addition of Lysis Buffer containing this compound HCl Hydrate and other protease inhibitors lysis->inhibitor_addition clarification Clarification of Lysate (Centrifugation/Filtration) inhibitor_addition->clarification chromatography Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) clarification->chromatography wash Wash Step (Remove unbound proteins) chromatography->wash elution Elution (Release target protein) wash->elution analysis Analysis of Purified Protein (SDS-PAGE, Western Blot) elution->analysis end End: Purified Protein analysis->end

Workflow for protein purification using this compound.

Conclusion

This compound hydrochloride hydrate remains a crucial reagent in the fields of biochemistry, molecular biology, and pharmaceutical sciences. Its well-characterized properties as a reversible serine protease inhibitor make it an effective tool for preserving the integrity of proteins during experimental procedures. This guide has provided a comprehensive overview of its fundamental properties, detailed experimental protocols for its characterization, and a visualization of its application in a common laboratory workflow. A thorough understanding of these aspects is essential for its effective use in research and development.

References

Benzamidine's Inhibitory Mechanism Against Trypsin-Like Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the inhibitory activity of benzamidine against trypsin-like serine proteases. This compound, a synthetic competitive inhibitor, serves as a crucial tool in protease research and as a foundational scaffold in drug discovery. This document details its mechanism of action, binding kinetics, and specificity across a range of trypsin-like enzymes. Furthermore, it offers comprehensive experimental protocols for key assays and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's role in serine protease inhibition.

Introduction

Trypsin-like serine proteases are a ubiquitous class of enzymes characterized by a catalytic triad (serine, histidine, and aspartate) in their active site. They play critical roles in a myriad of physiological processes, including digestion, blood coagulation, fibrinolysis, and immune responses. Consequently, their dysregulation is implicated in numerous pathologies, making them significant targets for therapeutic intervention.

This compound is a small, aromatic compound featuring a positively charged amidinium group. This structural feature allows it to act as a potent and reversible competitive inhibitor of trypsin-like enzymes, which typically cleave peptide bonds following basic amino acid residues such as arginine and lysine. The positively charged amidinium group of this compound mimics the side chains of these natural substrates, enabling it to bind with high affinity to the S1 specificity pocket of the enzyme's active site. This guide will delve into the specifics of this interaction and its implications for research and drug development.

Mechanism of Inhibition

This compound functions as a competitive inhibitor, reversibly binding to the active site of trypsin-like enzymes. The core of its inhibitory activity lies in the electrostatic and hydrophobic interactions between the inhibitor and the enzyme's S1 specificity pocket.[1]

  • Electrostatic Interaction: The positively charged amidinium group of this compound forms a strong salt bridge with the negatively charged carboxylate group of an aspartate residue (Asp189 in trypsin) located at the bottom of the S1 pocket. This interaction is the primary determinant of this compound's affinity and specificity for trypsin-like proteases.

  • Hydrophobic Interactions: The benzene ring of this compound engages in hydrophobic interactions with the side chains of amino acid residues lining the S1 pocket, further stabilizing the enzyme-inhibitor complex.

This binding orientation physically occludes the active site, preventing the natural substrate from binding and subsequent catalysis. The inhibition is reversible, meaning the this compound can dissociate from the enzyme, restoring its activity.

Quantitative Inhibition Data

The inhibitory potency of this compound is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. A lower Kᵢ value indicates a more potent inhibitor. The following table summarizes the reported Kᵢ values of this compound for various trypsin-like enzymes.

EnzymeKᵢ (µM)Notes
Trypsin (bovine)19 - 35This compound is a well-established and potent inhibitor of trypsin.[2][3]
Plasmin350Shows moderate inhibition against plasmin, an enzyme involved in fibrinolysis.[2]
Thrombin (human α-thrombin)220Exhibits moderate inhibitory activity against thrombin, a key enzyme in the coagulation cascade.[2]
Human Tissue Kallikrein (hK1)1,098Demonstrates weaker inhibition against hK1 compared to trypsin.[4]
Plasma Kallikrein0.1 - 1.0Potent inhibition has been observed for some this compound derivatives against plasma kallikrein.[5]
Factor Xa-This compound derivatives have been synthesized to target Factor Xa, but specific Kᵢ values for this compound itself are not readily available.
Factor IXa-This compound has been used to stabilize thrombin-activated Factor VIII in Factor IXa assays, but a direct Kᵢ value is not reported.[6]
Factor XIaWeak inhibitorThis compound is considered a weak inhibitor and is primarily used to facilitate the crystallization of Factor XIa for structural studies.[1][7][8][9]
Factor XIIa-This compound has been noted to interact with Factor XIIa, but quantitative inhibition data is not specified.[5]
Activated Protein C (APC)-Kᵢ value for this compound against APC is not readily available in the reviewed literature.

Experimental Protocols

Trypsin Inhibition Assay using Nα-Benzoyl-L-Arginine 4-Nitroanilide (BAPNA)

This spectrophotometric assay measures the rate of p-nitroaniline release from the chromogenic substrate BAPNA upon hydrolysis by trypsin. The presence of an inhibitor, such as this compound, will decrease the rate of this reaction.

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)

  • Dimethyl sulfoxide (DMSO)

  • This compound hydrochloride

  • Spectrophotometer capable of reading at 410 nm

  • Cuvettes or 96-well microplate

Procedure:

  • Reagent Preparation:

    • Trypsin Stock Solution: Prepare a stock solution of bovine trypsin (e.g., 1 mg/mL) in 1 mM HCl. Store in aliquots at -20°C.

    • BAPNA Stock Solution: Dissolve BAPNA in DMSO to a concentration of 40 mM. Store protected from light at 4°C.

    • This compound Stock Solution: Prepare a stock solution of this compound hydrochloride in deionized water (e.g., 10 mM).

    • Assay Buffer: Prepare the Tris-HCl buffer at the desired pH and temperature.

  • Assay Setup:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a microplate well or cuvette, combine the assay buffer, the trypsin solution (diluted to a working concentration, e.g., 10 µg/mL), and the this compound dilution (or buffer for the uninhibited control).

    • Pre-incubate the enzyme-inhibitor mixture for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Initiation and Measurement:

    • Initiate the reaction by adding a pre-warmed BAPNA working solution (diluted from the stock into the assay buffer to the desired final concentration, e.g., 1 mM).

    • Immediately monitor the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 5-10 minutes) using the spectrophotometer. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each this compound concentration from the linear portion of the absorbance vs. time plot.

    • Plot the reaction velocity against the this compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • To determine the Kᵢ value for competitive inhibition, perform the assay at multiple substrate (BAPNA) concentrations and create a Lineweaver-Burk or Dixon plot.

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It can be used to determine the association (kₐ) and dissociation (kₑ) rate constants, and subsequently the dissociation constant (Kₑ), for the binding of this compound to a trypsin-like enzyme.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)

  • Purified trypsin-like enzyme (ligand)

  • This compound hydrochloride (analyte)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine or high salt solution)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.

    • Inject the purified trypsin-like enzyme (at a suitable concentration in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared in the same way but without the enzyme immobilization to account for non-specific binding and bulk refractive index changes.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer, including a zero-concentration control (running buffer only).

    • Inject the this compound solutions sequentially over both the enzyme-immobilized and reference flow cells at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU) in real-time. The association phase occurs during the injection, and the dissociation phase begins when the injection is switched back to running buffer.

  • Surface Regeneration:

    • After each this compound injection, inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without denaturing the immobilized enzyme.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The association (kₐ) and dissociation (kₑ) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (Kₑ) is calculated as the ratio of the dissociation and association rate constants (Kₑ = kₑ/kₐ). The Kᵢ for a competitive inhibitor is equivalent to its Kₑ.

Signaling Pathways and Experimental Workflows

The Coagulation Cascade

This compound and its derivatives are known to inhibit key enzymes in the coagulation cascade, such as thrombin and Factor Xa. Understanding this pathway is crucial for the development of novel antithrombotic agents.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway cluster_fibrinolysis Fibrinolysis XII Factor XII XIIa Factor XIIa XII->XIIa Contact XI Factor XI XIIa->XI activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX activates IXa Factor IXa IX->IXa X Factor X IXa->X activates VIIIa Factor VIIIa Xa Factor Xa X->Xa Thrombin Thrombin (Factor IIa) Thrombin->VIIIa Va Factor Va Thrombin->Va Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves XIIIa Factor XIIIa Thrombin->XIIIa TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->IX activates TF_VIIa->X activates Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Prothrombinase (Xa + Va) Fibrin Fibrin Fibrinogen->Fibrin StableFibrin Stable Fibrin Clot Fibrin:s->StableFibrin:n cross-links FDPs Fibrin Degradation Products Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by Plasmin->StableFibrin degrades tPA tPA tPA->Plasminogen This compound This compound This compound->Thrombin inhibits This compound->Xa inhibits (derivatives) This compound->Plasmin inhibits

Caption: The coagulation cascade, illustrating the intrinsic, extrinsic, and common pathways leading to fibrin clot formation, and the subsequent fibrinolysis. This compound inhibits key enzymes like thrombin and plasmin.

Experimental Workflow for Determining Enzyme Inhibition Constants

The following diagram outlines a typical workflow for characterizing an enzyme inhibitor like this compound.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis cluster_validation Validation (Optional) ReagentPrep Prepare Buffers, Enzyme, Substrate, and Inhibitor Stocks AssayDev Assay Development (e.g., determine optimal enzyme and substrate concentrations) ReagentPrep->AssayDev PerformAssay Perform Inhibition Assay (Vary inhibitor and/or substrate concentrations) AssayDev->PerformAssay CollectData Collect Kinetic Data (e.g., Absorbance vs. Time) PerformAssay->CollectData CalcVelocity Calculate Initial Velocities (v₀) CollectData->CalcVelocity PlotData Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk, Dixon) CalcVelocity->PlotData DetermineParams Determine Kinetic Parameters (IC₅₀, Kᵢ, type of inhibition) PlotData->DetermineParams SPR Surface Plasmon Resonance (SPR) for Binding Kinetics (Kₑ) DetermineParams->SPR Structural Structural Studies (e.g., X-ray Crystallography) DetermineParams->Structural

Caption: A generalized workflow for the determination of enzyme inhibition constants, from initial preparation to data analysis and validation.

Conclusion

This compound remains an indispensable tool for the study of trypsin-like serine proteases. Its well-characterized, competitive, and reversible inhibitory mechanism makes it an ideal reference compound and a starting point for the design of more potent and selective inhibitors. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in academia and industry. The visualization of the coagulation cascade and a typical experimental workflow further aids in conceptualizing the broader context and practical application of studying this compound's inhibitory activity. As our understanding of the roles of serine proteases in disease deepens, the principles of inhibition exemplified by this compound will continue to be of paramount importance in the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Use of Benzamidine in Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of benzamidine, a competitive reversible inhibitor of serine proteases, for preventing proteolytic degradation during protein purification. Adherence to these protocols will help ensure the isolation of intact, full-length target proteins, thereby increasing yield and preserving functionality.

Introduction to this compound as a Protease Inhibitor

During protein extraction from native sources or recombinant expression systems, the rupture of cell membranes releases a host of endogenous proteases. Serine proteases, a major class of these enzymes, can rapidly degrade the target protein, leading to lower yields, loss of biological activity, and difficulties in downstream applications. This compound is a small molecule that acts as a competitive inhibitor of serine proteases such as trypsin, thrombin, and plasmin by binding to the active site of these enzymes.[1][2] Its reversible nature necessitates its presence throughout the purification workflow to ensure continuous protection of the target protein.[2]

Key Characteristics of this compound

PropertyDescription
Mechanism of Action Competitive, reversible inhibition of serine proteases.[2]
Target Proteases Trypsin, thrombin, plasmin, and other trypsin-like serine proteases.[1][3]
Formulation Commonly used as this compound hydrochloride, which is soluble in water.
Stability Sensitive to oxidation; it is highly recommended to prepare solutions fresh before use.[1][4] Aqueous solutions should not be stored for more than one day.[5] Stock solutions in solvents like DMSO can be stored at -20°C for about a month or -80°C for up to six months.[3]

Recommended Working Concentrations

The optimal concentration of this compound can vary depending on the cell type and the level of endogenous protease activity. The following table provides recommended starting concentrations. It is advisable to optimize the concentration for your specific application.

ApplicationRecommended this compound ConcentrationCitation
General Protease Inhibition1 mM[1]
E. coli Lysis Buffer1 mM - 5 mM[6][7]
Yeast Lysis Buffer0.5 - 4.0 mM[1]
Mammalian Cell Lysis Buffer1 mM[8]

Inhibition Constants (Ki)

The inhibition constant (Ki) is a measure of the inhibitor's potency. A lower Ki value indicates a stronger inhibition.

ProteaseKi Value (µM)Citation
Tryptase20[3]
Trypsin21[3]
uPA (urokinase-type Plasminogen Activator)97[3]
Factor Xa110[3]
Thrombin320[3]
tPA (tissue Plasminogen Activator)750[3]

Experimental Protocols

Preparation of a 1 M this compound Hydrochloride Stock Solution

Materials:

  • This compound hydrochloride (FW: 156.61 g/mol )

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes

  • 0.22 µm syringe filter

Procedure:

  • Weigh out 1.566 g of this compound hydrochloride.

  • Dissolve the powder in 8 ml of high-purity water. Gentle warming may be required to fully dissolve the compound.[4]

  • Once dissolved, adjust the final volume to 10 ml with high-purity water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. For long-term storage, -80°C is recommended.

Protocol for Protein Extraction from E. coli

Materials:

  • E. coli cell pellet

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • 1 M this compound hydrochloride stock solution

  • Lysozyme

  • DNase I

  • Other protease inhibitors (optional, e.g., PMSF)

Procedure:

  • Thaw the E. coli cell pellet on ice.

  • Resuspend the pellet in ice-cold Lysis Buffer. A common ratio is 5 ml of buffer per gram of wet cell pellet.

  • Add lysozyme to a final concentration of 1 mg/ml and DNase I to a final concentration of 0.05 mg/ml.

  • Crucially, add this compound hydrochloride to the lysis buffer to a final concentration of 1-5 mM from your 1 M stock solution. [6][7] If using other protease inhibitors, add them at this stage as well.

  • Incubate the suspension on ice for 30 minutes with occasional gentle mixing.

  • Lyse the cells by sonication on ice. Use short bursts (e.g., 15 seconds on, 30 seconds off) to prevent overheating.

  • Clarify the lysate by centrifugation at high speed (e.g., 17,000 x g) for 30 minutes at 4°C.

  • Carefully collect the supernatant containing the soluble protein fraction for subsequent purification steps. Remember to keep all subsequent buffers supplemented with this compound.

Protocol for Protein Extraction from Mammalian Cells

Materials:

  • Mammalian cell pellet

  • Lysis Buffer (e.g., RIPA buffer or a Tris-based buffer with non-ionic detergents)

  • 1 M this compound hydrochloride stock solution

  • Protease inhibitor cocktail (optional)

Procedure:

  • Wash the cell pellet with ice-cold PBS and centrifuge to collect the cells.

  • Resuspend the cell pellet in ice-cold Lysis Buffer. A typical volume is 1 ml of buffer per 10^7 cells.

  • Immediately before use, add this compound hydrochloride to the lysis buffer to a final concentration of 1 mM from your 1 M stock solution. If using a protease inhibitor cocktail, add it at this time.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.[9]

  • Transfer the supernatant to a new tube for further analysis or purification. Ensure all buffers used in subsequent steps contain 1 mM this compound.

Visualizations

Caption: Mechanism of competitive inhibition by this compound.

Protein_Purification_Workflow Start Start: Cell Pellet CellLysis Cell Lysis (e.g., Sonication) Start->CellLysis Addthis compound Add this compound (1-5 mM) CellLysis->Addthis compound Clarification Clarification (Centrifugation) Addthis compound->Clarification Supernatant Clarified Lysate (Soluble Protein) Clarification->Supernatant Chromatography Affinity Chromatography (e.g., Ni-NTA) Supernatant->Chromatography Wash Wash Steps (with this compound) Chromatography->Wash Elution Elution Wash->Elution PurifiedProtein Purified Protein Elution->PurifiedProtein

Caption: Protein purification workflow incorporating this compound.

Concluding Remarks

This compound is an effective and widely used serine protease inhibitor that plays a crucial role in preserving the integrity of target proteins during purification. By understanding its mechanism of action and employing the appropriate concentrations and handling procedures outlined in these notes, researchers can significantly improve the quality and yield of their purified proteins. For proteins that are particularly sensitive to degradation, the inclusion of this compound in a broader protease inhibitor cocktail is recommended to inhibit other classes of proteases.

References

Preparation of Benzamidine Stock Solution for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamidine is a competitive, reversible inhibitor of serine proteases, a class of enzymes crucial in various physiological and pathological processes. Its hydrochloride salt is commonly used in laboratory settings to prevent proteolytic degradation of proteins of interest during extraction and purification procedures. This document provides detailed application notes and protocols for the preparation of this compound stock solutions, ensuring accurate and effective use in research and drug development.

Compound Data Summary

Accurate preparation of a stock solution begins with a thorough understanding of the compound's properties. The following table summarizes key quantitative data for this compound hydrochloride.

PropertyValueReference
Molecular Formula C₇H₈N₂・HCl[1][2]
Molecular Weight 156.61 g/mol (anhydrous)[1][2][3]
174.63 g/mol (monohydrate)[4][5]
Purity ≥98%[2][6]
Appearance White to off-white crystalline solid[6][7]
Solubility in Water 50 mg/mL[8], 100 mg/mL (may require heating)[8]
Solubility in Ethanol ~10 mg/mL[2][6]
Solubility in DMSO ~25 mg/mL[2][6]
Solubility in DMF ~25 mg/mL[2][6]
Solubility in PBS (pH 7.2) ~3 mg/mL[2][6]

Experimental Protocols

Preparation of a 1 M Aqueous this compound Hydrochloride Stock Solution

This protocol describes the preparation of a 1 M stock solution of this compound hydrochloride in water.

Materials:

  • This compound hydrochloride (anhydrous, MW: 156.61 g/mol )

  • Nuclease-free water

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Sterile filter (0.22 µm)

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 1 M solution, you will need 156.61 g of this compound hydrochloride per liter of water. For smaller volumes, adjust the mass accordingly (e.g., 1.566 g for 10 mL).

  • Weighing: Accurately weigh the required amount of this compound hydrochloride powder using a calibrated analytical balance.

  • Dissolution: Add the weighed powder to a sterile conical tube. Add a portion of the nuclease-free water (e.g., 7-8 mL for a final volume of 10 mL).

  • Mixing: Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming may be applied to aid dissolution if necessary.

  • Volume Adjustment: Once fully dissolved, add nuclease-free water to reach the final desired volume.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For short-term storage, 2-8°C is acceptable.[8]

Recommended Storage and Stability
SolventStorage TemperatureStabilityReference
Water-20°C1 month (aliquoted)[9]
-80°C6 months (aliquoted)[9]
2-8°C1 year (for commercially prepared 1M solution)
Room TemperatureNot recommended for more than one day[6]
DMSO/Ethanol-20°C1 month[3][9]
-80°C1 year[3]

Note: Aqueous solutions of this compound are susceptible to oxidation. It is recommended to prepare fresh solutions or use aliquots stored under inert gas for critical applications.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing a this compound stock solution.

G cluster_prep Preparation cluster_storage Storage start Start weigh Weigh this compound HCl start->weigh dissolve Dissolve in Solvent weigh->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol filter Sterile Filter (0.22 µm) adjust_vol->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway: The Coagulation Cascade

This compound inhibits serine proteases, many of which are key components of the coagulation cascade. This pathway is a prime example of a biological process regulated by a cascade of serine protease activations.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX activates IXa Factor IXa IX->IXa X Factor X IXa->X activates TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X activates Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen activates Fibrin Fibrin (Ia) Fibrinogen->Fibrin

References

Application Notes and Protocols for Benzamidine in Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of benzamidine in affinity chromatography, a critical step in protein purification to prevent proteolytic degradation. This compound can be utilized in two primary ways: as a soluble protease inhibitor added to chromatography buffers or as a ligand immobilized on an affinity chromatography matrix to specifically capture and remove serine proteases.

Section 1: Soluble this compound as a Protease Inhibitor

This compound hydrochloride is a reversible competitive inhibitor of trypsin and other trypsin-like serine proteases.[1] Its addition to buffers during protein purification is a common strategy to protect the target protein from degradation.

Mechanism of Action

This compound mimics the structure of arginine and lysine side chains, which are the natural substrates for trypsin-like proteases. It binds to the active site of these enzymes, reversibly inhibiting their proteolytic activity.

Key Experimental Considerations
  • Concentration: A final concentration of 1 mM this compound is generally recommended for effective protease inhibition.[1] For specific applications, such as inhibiting proteases from yeast, the concentration may range from 0.5 to 4.0 mM.[1]

  • Stability: this compound solutions are susceptible to oxidation. It is recommended to prepare fresh solutions in degassed water before each use.[1] Stock solutions can be stored at -20°C for about a month or at -80°C for up to six months.[2]

  • Reversibility: As a reversible inhibitor, its effectiveness is concentration-dependent. Therefore, it is crucial to include this compound in all buffers throughout the purification process until the proteases are removed.[1]

  • Compatibility: this compound is generally compatible with most affinity chromatography resins. However, it is always advisable to check for compatibility with your specific matrix and target protein.

Protocol for Preparing Buffers with Soluble this compound
  • Prepare Stock Solution:

    • Weigh out the required amount of this compound hydrochloride.

    • Dissolve it in high-purity, degassed water to a stock concentration of 1 M. For example, dissolve 156.6 mg of this compound HCl (MW: 156.6 g/mol ) in 1 mL of water.

    • Gentle warming or ultrasonic treatment may be necessary to fully dissolve the powder.[2]

    • Sterilize the stock solution by passing it through a 0.22 µm filter.[2]

    • Aliquot and store at -20°C or -80°C.[2]

  • Prepare Working Buffers:

    • Thaw an aliquot of the this compound stock solution.

    • Add the stock solution to your affinity chromatography buffers (e.g., lysis buffer, binding buffer, wash buffer) to achieve the desired final concentration (typically 1 mM). For example, add 1 mL of 1 M this compound stock solution to 999 mL of buffer.

    • Ensure complete mixing.

Section 2: this compound Affinity Chromatography for Serine Protease Removal

This compound can be covalently coupled to a chromatography matrix, such as Sepharose, to create an affinity resin that specifically binds and removes serine proteases from a sample.[3] This is particularly useful for removing enzymes like thrombin or Factor Xa after cleavage of fusion protein tags.[3]

Principle

The immobilized p-aminothis compound ligand acts as a competitive inhibitor, binding to the active site of trypsin-like serine proteases.[3] The target protein, which does not have an affinity for this compound, flows through the column, while the proteases are retained.

Commercial this compound Resins

Several pre-packed columns and bulk resins are commercially available, such as this compound Sepharose 4 Fast Flow (high sub) and HiTrap this compound FF (high sub).[4][5] These resins are based on highly cross-linked agarose, allowing for high flow rates.[6][7]

Quantitative Data Summary
ParameterThis compound Sepharose 4 Fast Flow (high sub)This compound Sepharose 6B
Matrix Highly cross-linked 4% agarose[4][5]6% agarose[3]
Average Particle Size 90 µm[4]90 µm[3]
Ligand p-aminothis compound[4]p-aminothis compound[3]
Ligand Density ≥ 12 µmol/mL medium[4]7 µmol/mL drained media[3]
Binding Capacity ≥ 35 mg trypsin/mL medium[4][5]13 mg trypsin/mL drained media[3]
Recommended pH (Long Term) 2-8[4]3-11[3]
Recommended pH (Short Term) 1-9[4]2-13[3]

Experimental Workflow for Protease Removal

workflow cluster_prep Preparation cluster_chrom Chromatography cluster_regen Regeneration Equilibrate Equilibrate Column Load_Sample Load Sample Equilibrate->Load_Sample Equilibrated Column Prepare_Sample Prepare Sample Prepare_Sample->Load_Sample Filtered Sample Wash Wash Load_Sample->Wash Collect Flow-through (Contains Target Protein) Elute Elute Proteases Wash->Elute Remove Unbound Regenerate Regenerate Column Elute->Regenerate Strip Bound Proteases Store Store Column Regenerate->Store Prepare for Reuse

Caption: Workflow for serine protease removal using this compound affinity chromatography.

Detailed Protocol for Using HiTrap this compound FF (high sub) Columns

This protocol is adapted for a 1 mL or 5 mL pre-packed HiTrap column and can be performed using a syringe, peristaltic pump, or a liquid chromatography system.[5][6]

Materials:

  • HiTrap this compound FF (high sub) column (1 mL or 5 mL)[5]

  • Binding Buffer: 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4[5]

  • Elution Buffer (Low pH): 0.05 M Glycine-HCl, pH 3.0[5]

  • Neutralization Buffer: 1 M Tris-HCl, pH 9.0[5]

  • High-purity water

  • 0.45 µm filter

Procedure:

  • Column Preparation and Equilibration: a. Remove the top cap and snap off the end of the column. b. To avoid introducing air, connect the column to your system (syringe or pump) "drop-to-drop".[5] c. Wash the column with 5 column volumes of high-purity water to remove the storage solution (20% ethanol in 0.05 M acetate buffer, pH 4).[5] d. Equilibrate the column with 5-10 column volumes of Binding Buffer.[5] Recommended flow rates are 1 mL/min for a 1 mL column and 5 mL/min for a 5 mL column.[5]

  • Sample Preparation and Loading: a. Centrifuge and/or filter the sample through a 0.45 µm filter to remove any particulate matter.[5] b. If the sample is viscous, dilute it with Binding Buffer.[5] c. Apply the prepared sample to the equilibrated column. d. Crucially, collect the flow-through fraction. This fraction contains your target protein, now depleted of serine proteases.

  • Washing: a. Wash the column with 5-10 column volumes of Binding Buffer or until the absorbance at 280 nm returns to baseline.[5] This ensures that all of your target protein has passed through the column.

  • Elution (of bound proteases): a. Note: This step is for regenerating the column. The eluate will contain the bound proteases. b. Prepare collection tubes containing 60-200 µL of Neutralization Buffer per mL of fraction to be collected to immediately neutralize the low pH of the elution buffer.[5] c. Elute the bound proteases with 5-10 column volumes of Elution Buffer. d. Other elution methods include using a competitive inhibitor like 20 mM p-aminothis compound or denaturing agents like 8 M urea or 6 M guanidine hydrochloride.[5]

  • Regeneration and Storage: a. To regenerate the column for reuse, wash it with 3-5 column volumes of alternating high pH (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (0.1 M sodium acetate, 0.5 M NaCl, pH 4.5) buffers. Repeat this cycle three times.[3] b. Re-equilibrate the column with Binding Buffer. c. For long-term storage, wash the column with 5 column volumes of 20% ethanol in 0.05 M acetate buffer, pH 4, and store at 4-8°C.[4]

Signaling Pathway and Logical Relationships

logic cluster_input Input Sample cluster_column This compound Column cluster_output Output Fractions Target_Protein Target Protein Benzamidine_Ligand Immobilized this compound (p-aminothis compound) Target_Protein->Benzamidine_Ligand No Affinity Serine_Protease Serine Proteases Serine_Protease->Benzamidine_Ligand Specific Binding Flowthrough Flow-through: Purified Target Protein Benzamidine_Ligand->Flowthrough Passes Through Target Protein Eluate Eluate: Isolated Proteases Benzamidine_Ligand->Eluate Eluted Proteases

Caption: Logical diagram of this compound affinity chromatography for protease removal.

References

application of benzamidine in preventing protein degradation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Benzamidine as a Protease Inhibitor

Introduction

This compound is a reversible, competitive inhibitor of serine proteases, making it an essential reagent in preventing protein degradation during extraction and purification.[1][2] Its primary application lies in the protection of target proteins from endogenous proteases released upon cell lysis. By mimicking the substrate of these enzymes, this compound binds to the active site, thereby preventing the cleavage of peptide bonds in the protein of interest.

Mechanism of Action

This compound acts as a competitive inhibitor of serine proteases such as trypsin, thrombin, and plasmin.[2][3] The amidine group of this compound electrostatically interacts with the aspartate residue (Asp189) in the S1 specificity pocket of the trypsin-like serine protease active site, while the benzene ring engages in hydrophobic interactions.[4] This binding is reversible, meaning that the inhibitor can dissociate from the enzyme.

Mechanism cluster_0 Uninhibited Reaction cluster_1 Inhibition by this compound Serine Protease Serine Protease Cleaved Products Cleaved Products Serine Protease->Cleaved Products cleaves Substrate (Protein) Substrate (Protein) Substrate (Protein)->Cleaved Products Serine Protease_i Serine Protease Inhibited Complex Inhibited Complex Serine Protease_i->Inhibited Complex binds reversibly This compound This compound This compound->Inhibited Complex

Figure 1: Mechanism of competitive inhibition by this compound.

Applications

This compound is widely utilized in various biochemical and molecular biology applications:

  • Protein Extraction and Purification: It is a common component of lysis buffers to inhibit serine protease activity immediately upon cell disruption.[5][6][7]

  • Enzyme Assays: Used to control for the activity of contaminating serine proteases.

  • Protein Crystallography: this compound can be used as a ligand to prevent the degradation of the protein of interest during the crystallization process.[1]

  • Drug Discovery: It serves as a tool in screening assays and mechanism-based studies for the development of new therapeutic agents targeting proteases.[2]

  • Affinity Chromatography: Immobilized p-aminothis compound is used as an affinity ligand to purify or remove trypsin-like serine proteases from a sample.[8][9]

Quantitative Data

The effectiveness of this compound as a protease inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. Lower Ki values indicate tighter binding and more effective inhibition.

EnzymeOrganismKi (µM)
TrypsinBovine19[10]
TrypsinHuman21[11]
TryptaseHuman20[11]
PlasminHuman350[12]
ThrombinHuman220[12], 320[11]
uPA (urokinase-type Plasminogen Activator)Human97[11]
Factor XaHuman110[11]
tPA (tissue-type Plasminogen Activator)Human750[11]
AcrosinBoar Sperm4[10]

Working Concentrations:

ApplicationRecommended Concentration
General Protease Inhibition1 mM[13][14]
Inhibition of Yeast Proteases0.5 - 4.0 mM[13][14]
Cell Lysis for Protein Extraction1 mM[5]

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Hydrochloride Stock Solution

This protocol describes the preparation of a 1 M stock solution of this compound hydrochloride, which can be further diluted to the desired working concentration.

Materials:

  • This compound hydrochloride (MW: 156.61 g/mol )[12]

  • Nuclease-free water

  • Heating plate/stirrer (optional)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Weigh out 1.566 g of this compound hydrochloride.

  • Add the this compound hydrochloride to a sterile container.

  • Add 8 mL of nuclease-free water.

  • Gently mix the solution. Heating may be required to fully dissolve the compound.[14]

  • Once dissolved, adjust the final volume to 10 mL with nuclease-free water.

  • Filter-sterilize the solution using a 0.22 µm filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes or cryovials.

  • Store the aliquots at -20°C. Frozen aliquots may be stable for a short time.[14] For longer-term storage, storing at -80°C for up to 6 months is recommended.[11] It is advisable to prepare fresh solutions due to sensitivity to oxidation.[14]

Protocol 2: Use of this compound in a Cell Lysis Buffer for Protein Extraction

This protocol provides a general guideline for incorporating this compound into a lysis buffer to prevent protein degradation during cell lysis and protein extraction.

Workflow Cell_Pellet Cell Pellet Lysis_Buffer Prepare Ice-Cold Lysis Buffer (with 1 mM this compound) Resuspend Resuspend Pellet in Lysis Buffer Lysis_Buffer->Resuspend Lyse Lyse Cells (e.g., Sonication) Resuspend->Lyse Centrifuge Centrifuge to Pellet Debris Lyse->Centrifuge Collect Collect Supernatant (Protein Lysate) Centrifuge->Collect Signaling_Pathway Cell_Lysis Cell Lysis Protease_Release Release of Endogenous Proteases Cell_Lysis->Protease_Release Serine_Proteases Serine Proteases (e.g., Trypsin, Thrombin) Protease_Release->Serine_Proteases Protein_Degradation Degradation of Target Protein Serine_Proteases->Protein_Degradation Benzamidine_Inhibition This compound Benzamidine_Inhibition->Serine_Proteases inhibits

References

Application Notes and Protocols for Benzamidine in Protease Inhibitor Cocktails

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of protein samples is paramount for reliable and reproducible results in a myriad of research applications, from enzymatic assays to Western blotting and mass spectrometry. Endogenous proteases, released during cell lysis, pose a significant threat to protein stability, leading to degradation and loss of function. Protease inhibitor cocktails are essential reagents designed to preserve the proteome by inactivating a broad range of these degradative enzymes. Benzamidine, a competitive reversible inhibitor of serine proteases such as trypsin, plasmin, and thrombin, is a key component in many of these cocktails. This document provides detailed application notes, protocols, and quantitative data for the effective use of this compound in protease inhibitor cocktails.

Data Presentation: Quantitative Composition of Protease Inhibitor Cocktails

The following tables summarize common working concentrations of individual inhibitors, including this compound, in protease inhibitor cocktails tailored for different cell types. These cocktails are typically prepared as concentrated stock solutions (e.g., 100X) and then diluted to a 1X final concentration in the lysis buffer immediately before use.

Table 1: General Purpose Protease Inhibitor Cocktail

InhibitorTarget ProteasesTypical Stock Concentration (100X)Final Working Concentration (1X)
This compound HClSerine Proteases100 mM1 mM
PMSFSerine Proteases100 mM1 mM
AprotininSerine Proteases200 µg/mL2 µg/mL
LeupeptinSerine and Cysteine Proteases1 mg/mL10 µg/mL
Pepstatin AAspartic Proteases1 mg/mL10 µg/mL
EDTAMetalloproteases100 mM1 mM

Table 2: Protease Inhibitor Cocktail for Mammalian Cells

InhibitorTarget ProteasesTypical Stock Concentration (100X)Final Working Concentration (1X)
This compound HClSerine Proteases100 mM1 mM
AEBSF HClSerine Proteases100 mM1 mM
AprotininSerine Proteases30 µM0.3 µM[1]
BestatinAminopeptidases300 µM3 µM[1]
E-64Cysteine Proteases1.4 mM14 µM[1]
LeupeptinSerine and Cysteine Proteases525 µM5.25 µM[1]
Pepstatin AAspartic Proteases100 µM1 µM[1]
EDTA (optional)Metalloproteases500 mM5 mM[1]

Table 3: Protease Inhibitor Cocktail for Bacterial Cells

InhibitorTarget ProteasesTypical Stock Concentration (100X)Final Working Concentration (1X)
This compound HClSerine Proteases100 mM1 mM[1]
PMSFSerine Proteases100 mM1 mM[1]
AEBSF HClSerine Proteases66.8 mM668 µM[1]
BestatinAminopeptidases300 µM3 µM[1]
E-64Cysteine Proteases1.4 mM14 µM[1]
Pepstatin AAspartic Proteases100 µM1 µM[1]
1,10-PhenanthrolineMetalloproteases100 mM1 mM[1]
IodoacetamideCysteine Proteases100 mM1 mM[1]

Table 4: Protease Inhibitor Cocktail for Yeast Cells

InhibitorTarget ProteasesTypical Stock Concentration (100X)Final Working Concentration (1X)
This compound HClSerine Proteases50 mM - 400 mM0.5 mM - 4.0 mM[2]
PMSFSerine Proteases100 mM1 mM
Pepstatin AAspartic Proteases220 µM2.2 µM[3]
E-64Cysteine Proteases140 µM1.4 µM[3]
1,10-PhenanthrolineMetalloproteases50 M500 µM[3]
AEBSFSerine Proteases10 M100 µM[3]

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare concentrated stock solutions of individual inhibitors and then combine them to create the final cocktail. This allows for greater flexibility in tailoring the cocktail composition to specific experimental needs.

  • This compound HCl: Dissolve in deionized water to a final concentration of 1 M. Store at -20°C.

  • PMSF: Dissolve in an anhydrous solvent such as ethanol, methanol, or isopropanol to a final concentration of 100 mM. PMSF is unstable in aqueous solutions and should be added to the lysis buffer immediately before use.[4]

  • Aprotinin, Leupeptin, Bestatin: Dissolve in deionized water. Store at -20°C.

  • Pepstatin A: Dissolve in methanol or DMSO. Store at -20°C.

  • EDTA: Dissolve in deionized water and adjust the pH to 8.0 with NaOH. Store at room temperature.

  • AEBSF, E-64, 1,10-Phenanthroline, Iodoacetamide: Dissolve in deionized water. Store at -20°C.

Protocol 1: Protein Extraction from Mammalian Cells using RIPA Buffer

This protocol is suitable for the extraction of cytoplasmic, membrane, and nuclear proteins from adherent or suspension mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease Inhibitor Cocktail (use a mammalian-specific cocktail, see Table 2)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure for Adherent Cells:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add ice-cold RIPA buffer containing freshly added 1X protease inhibitor cocktail to the dish (e.g., 1 mL for a 10 cm dish).

  • Scrape the cells from the dish using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a suitable assay (e.g., BCA or Bradford).

  • Store the protein extract at -80°C for long-term storage.

Procedure for Suspension Cells:

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS, pelleting the cells after each wash.

  • Resuspend the cell pellet in ice-cold RIPA buffer containing freshly added 1X protease inhibitor cocktail.

  • Follow steps 5-9 from the adherent cell protocol.

Protocol 2: Protein Extraction from Bacterial Cells using Sonication

This protocol is designed for the efficient lysis of bacterial cells and extraction of soluble proteins.

Materials:

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

  • Protease Inhibitor Cocktail (use a bacterial-specific cocktail, see Table 3)

  • Lysozyme (optional, for enhanced lysis)

  • DNase I (optional, to reduce viscosity from DNA)

  • Sonicator with a microtip

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Harvest bacterial cells by centrifugation and resuspend the pellet in ice-cold lysis buffer.

  • Add the 1X protease inhibitor cocktail to the cell suspension.

  • (Optional) Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • (Optional) Add DNase I to a final concentration of 10 µg/mL.

  • Place the tube containing the cell suspension in an ice-water bath to keep it cool during sonication.

  • Sonicate the sample using short bursts (e.g., 10-15 seconds) followed by cooling periods (e.g., 30-60 seconds) to prevent overheating and protein denaturation. Repeat until the lysate appears less viscous and slightly clearer.

  • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C to pellet the insoluble cell debris.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration and store the extract at -80°C.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_lysis Cell Lysis cluster_extraction Protein Extraction cluster_analysis Downstream Analysis start Cell Culture/ Tissue Sample harvest Harvest Cells/ Dissect Tissue start->harvest wash Wash with ice-cold PBS harvest->wash add_lysis Add Lysis Buffer with Protease Inhibitor Cocktail wash->add_lysis incubate Incubate on Ice/ Sonicate add_lysis->incubate centrifuge Centrifuge to Pellet Debris incubate->centrifuge collect Collect Supernatant (Protein Extract) centrifuge->collect quantify Quantify Protein Concentration collect->quantify store Store at -80°C quantify->store analyze Western Blot, IP, Mass Spec, etc. quantify->analyze

Caption: Experimental workflow for protein extraction using protease inhibitor cocktails.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF TargetGenes_off Wnt Target Genes (Transcription OFF) TCF_LEF_off->TargetGenes_off Repression Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Dsh->DestructionComplex Inhibition beta_catenin_on β-catenin (Accumulates) Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF_on TCF/LEF beta_catenin_on->TCF_LEF_on Binding & Activation TargetGenes_on Wnt Target Genes (Transcription ON) TCF_LEF_on->TargetGenes_on Activation

Caption: Simplified diagram of the canonical Wnt signaling pathway.

References

Application Notes and Protocols for Benzamidine in Yeast Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Inhibiting Proteolytic Degradation in Yeast Lysates Using Benzamidine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The budding yeast, Saccharomyces cerevisiae, is a powerful model organism for studying fundamental cellular processes and for the production of recombinant proteins. A critical step in studying yeast proteins is the preparation of high-quality cell extracts. However, the release of endogenous proteases upon cell lysis can lead to significant degradation of target proteins, compromising downstream applications. This compound is a competitive, reversible inhibitor of serine proteases, a major class of proteases found in yeast.[1] This document provides detailed application notes and protocols for the effective use of this compound to inhibit protease activity in yeast extracts, ensuring the integrity of your protein samples.

Mechanism of Action:

This compound acts as a competitive inhibitor by binding to the active site of serine proteases, such as trypsin and trypsin-like enzymes.[1] This binding is reversible, meaning that this compound can dissociate from the enzyme. Therefore, it is crucial to maintain an effective concentration of this compound throughout the extraction and purification process to ensure continuous inhibition.[1]

Data Presentation

While this compound is a well-established serine protease inhibitor, it is important to note that yeast contains a variety of proteases belonging to different classes, including aspartyl proteases (e.g., Proteinase A) and cysteine proteases.[2][3] For comprehensive protection, this compound is most effective when used as part of a broader protease inhibitor cocktail. The following table summarizes the recommended concentrations for this compound and other commonly used protease inhibitors in yeast extracts.

Inhibitor ClassInhibitorStock SolutionFinal ConcentrationTarget Proteases in Yeast (Examples)
Serine Proteases This compound HCl 1 M in water 0.5 - 4.0 mM Proteinase B, Trypsin-like proteases
Serine ProteasesPhenylmethylsulfonyl fluoride (PMSF)100 mM in isopropanol or ethanol1 mMProteinase B, other serine proteases
Aspartyl ProteasesPepstatin A1 mM in DMSO or ethanol1 µMProteinase A
Cysteine ProteasesE-6410 mM in water1-10 µMCysteine proteases
MetalloproteasesEDTA0.5 M in water, pH 8.01-5 mMMetalloproteases
AminopeptidasesBestatin1 mg/mL in methanol1-10 µg/mLAminopeptidases

Note: The optimal concentration of each inhibitor may need to be determined empirically for specific applications and yeast strains.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound Hydrochloride

This compound hydrochloride is soluble in water.[4]

  • Weighing: Accurately weigh out the desired amount of this compound hydrochloride powder (MW: 156.61 g/mol ).

  • Dissolving: Dissolve the powder in high-purity, degassed water to a final concentration of 1 M. Gentle heating may be required to fully dissolve the compound.[4]

  • Storage: this compound solutions are sensitive to oxidation.[1][4] It is recommended to prepare fresh solutions before each use.[1][4] For short-term storage, aliquots can be stored at -20°C under an inert gas.[4]

Protocol 2: Preparation of Yeast Cell Lysate with this compound

This protocol describes a general method for preparing yeast cell lysates using glass beads, a common and effective mechanical lysis method.

Materials:

  • Yeast cell pellet

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)

  • 1 M this compound HCl stock solution

  • Other protease inhibitor stock solutions (see table above)

  • Acid-washed glass beads (0.5 mm diameter)

  • Microcentrifuge tubes

  • Vortex mixer

  • Chilled microcentrifuge

Procedure:

  • Harvest Cells: Centrifuge the yeast culture to pellet the cells. Wash the pellet once with ice-cold sterile water.

  • Prepare Lysis Buffer with Inhibitors: On ice, prepare the required volume of lysis buffer. Immediately before use, add this compound to the desired final concentration (e.g., 2 mM). For comprehensive protection, add other protease inhibitors from the table to their recommended final concentrations.

  • Resuspend Cell Pellet: Resuspend the yeast cell pellet in the prepared lysis buffer containing protease inhibitors. The ratio of buffer to cell pellet may need to be optimized, but a common starting point is 2 volumes of buffer per 1 volume of wet cell pellet.

  • Cell Lysis:

    • Add an equal volume of acid-washed glass beads to the cell suspension in a microcentrifuge tube.

    • Vortex vigorously for 30-60 second intervals, with 1-2 minute cooling periods on ice in between. Repeat this cycle 4-6 times.

  • Clarify Lysate: Centrifuge the crude lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the cell debris and glass beads.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the soluble protein extract, to a new pre-chilled tube. This lysate is now ready for downstream applications.

Protocol 3: Assay for Protease Inhibition using a Fluorometric Method

This protocol provides a general method to quantify the effectiveness of this compound in inhibiting total protease activity in a yeast lysate using a commercially available fluorometric protease activity assay kit with a FITC-casein substrate.[5][6]

Materials:

  • Yeast cell lysate prepared with and without this compound (and/or other inhibitors).

  • Fluorometric Protease Activity Assay Kit (containing FITC-casein substrate and assay buffer).

  • Microplate reader capable of measuring fluorescence at Ex/Em = 490/525 nm.

  • 96-well black microplate.

Procedure:

  • Prepare Samples: Prepare serial dilutions of the yeast lysates (with and without inhibitors) in the provided assay buffer.

  • Set up the Assay Plate:

    • Add 50 µL of each diluted lysate sample to separate wells of the 96-well plate.

    • Include a "no lysate" control (assay buffer only) to measure background fluorescence.

    • Include a positive control (e.g., trypsin provided in the kit) to ensure the assay is working correctly.

  • Initiate the Reaction: Add 50 µL of the diluted FITC-casein substrate solution to each well. Mix gently by shaking the plate for a few seconds.

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity at an excitation of ~490 nm and an emission of ~525 nm.[5] Take readings every 5-10 minutes for a total of 60-120 minutes at room temperature or 37°C.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity versus time for each sample. The rate of increase in fluorescence is proportional to the protease activity.

    • Calculate the percentage of inhibition for the samples containing this compound compared to the untreated control.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_lysis Cell Lysis cluster_downstream Downstream Processing YeastCulture Yeast Culture Harvest Harvest Cells YeastCulture->Harvest Resuspend Resuspend Pellet Harvest->Resuspend LysisBuffer Prepare Lysis Buffer Inhibitors Add this compound & Other Inhibitors LysisBuffer->Inhibitors Inhibitors->Resuspend BeadBeating Glass Bead Lysis Resuspend->BeadBeating Centrifuge Clarify Lysate BeadBeating->Centrifuge SolubleExtract Soluble Protein Extract Centrifuge->SolubleExtract Analysis Downstream Applications (e.g., Western Blot, IP, etc.) SolubleExtract->Analysis

Caption: Workflow for yeast protein extraction with protease inhibition.

Signaling_Pathway_Protection cluster_signaling Yeast Pheromone Signaling Pathway (Simplified) cluster_inhibition Proteolytic Degradation Pheromone Pheromone Receptor Receptor Pheromone->Receptor G_Protein G Protein Receptor->G_Protein MAPK_Cascade MAP Kinase Cascade G_Protein->MAPK_Cascade Transcription_Factor Transcription Factor MAPK_Cascade->Transcription_Factor Gene_Expression Mating Gene Expression Transcription_Factor->Gene_Expression Proteases Endogenous Proteases Proteases->Receptor Proteases->G_Protein Proteases->MAPK_Cascade Proteases->Transcription_Factor This compound This compound & Inhibitor Cocktail This compound->Proteases

Caption: Protection of signaling pathway components from proteolysis.

This compound is an effective and widely used inhibitor of serine proteases in yeast extracts. For optimal protection of target proteins, it should be used in combination with a cocktail of other protease inhibitors that target different classes of proteases. The protocols provided here offer a starting point for the use of this compound, and researchers are encouraged to optimize the inhibitor concentrations for their specific yeast strain and experimental conditions. By effectively inhibiting proteolysis, researchers can ensure the integrity and quality of their protein samples, leading to more reliable and reproducible results in their downstream analyses.

References

A Practical Guide to Using HiTrap Benzamidine FF Columns for Serine Protease Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols

This guide provides a comprehensive overview and practical protocols for the use of HiTrap Benzamidine FF columns in the purification and removal of trypsin-like serine proteases. These columns are a valuable tool in various research and drug development applications, particularly for enhancing the purity of recombinant proteins after proteolytic cleavage of fusion tags.

Principle of Operation

HiTrap this compound FF columns are pre-packed with this compound Sepharose 4 Fast Flow resin, a robust and efficient medium for affinity chromatography.[1][2] The principle relies on the specific and reversible binding of trypsin-like serine proteases to the ligand, p-aminothis compound, which is a synthetic protease inhibitor.[2][3] This ligand is covalently attached to a highly cross-linked 4% agarose matrix via a stable ether linkage and a long spacer arm, which optimizes the binding capacity.[2][4] The high degree of cross-linking of the agarose beads allows for high flow rates, making it a "Fast Flow" (FF) medium.[2][3]

The interaction between the this compound ligand and the active site of serine proteases is highly specific, allowing for the effective separation of these enzymes from complex biological mixtures such as cell culture supernatants, bacterial lysates, and serum.[1][5]

Key Applications

The primary applications of HiTrap this compound FF columns include:

  • Purification of trypsin-like serine proteases: This includes enzymes such as trypsin, thrombin, factor Xa, urokinase, and prekallikrein.[1]

  • Removal of serine proteases from protein preparations: This is crucial to prevent proteolytic degradation of the target protein.[4] A common application is the removal of thrombin or factor Xa after the cleavage of fusion tags from recombinant proteins.[1][5]

  • Depletion of serine proteases from biological samples: For instance, removing proteases from human plasma to prevent sample degradation.[2][3]

Column Specifications and Characteristics

A summary of the key characteristics of HiTrap this compound FF columns is provided in the table below.

ParameterSpecificationReference
Column Volumes 1 ml and 5 ml[1]
Matrix Highly cross-linked 4% agarose beads[2]
Ligand p-Aminothis compound[2][3]
Binding Capacity ≥ 35 mg trypsin/ml medium[4][5]
Recommended Flow Rate (1 ml column) 1 ml/min[4][5]
Recommended Flow Rate (5 ml column) 5 ml/min[4][5]
Column Hardware Pressure Limit 5 bar (0.5 MPa)[4]
pH Stability (Long Term) pH 2-8[2]
pH Stability (Short Term) pH 1-9[2]
Storage Solution 20% ethanol in 0.05 M acetate buffer, pH 4[5]
Storage Temperature 4°C to 8°C[5]

Experimental Protocols

Column Preparation

This protocol outlines the essential steps to prepare the HiTrap this compound FF column for use with a syringe, peristaltic pump, or a liquid chromatography system like ÄKTA™.[1][4]

Materials:

  • HiTrap this compound FF column (1 ml or 5 ml)

  • Syringe or peristaltic pump

  • Distilled water

  • Binding Buffer (e.g., 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4)[5]

Procedure:

  • Fill the pump tubing or syringe with distilled water.[4]

  • Remove the top cap from the column and connect it to the syringe or pump tubing, ensuring a "drop-to-drop" connection to avoid introducing air.[4]

  • Remove the snap-off end at the column outlet.[4]

  • Wash the column with 5 column volumes (CV) of distilled water to remove the storage solution (20% ethanol).[5]

  • Equilibrate the column with 5 CV of Binding Buffer. The column is now ready for sample application.[4]

Protocol for Removal of Thrombin After On-Column Cleavage of a GST-Tagged Protein

This protocol is a common application where a target protein is cleaved from its GST tag using thrombin while bound to a GSTrap™ FF column. The eluate containing the cleaved protein and thrombin is then passed through a HiTrap this compound FF column to remove the thrombin.[4]

Materials:

  • GSTrap™ FF column with bound and cleaved GST-tagged protein

  • HiTrap this compound FF column

  • Binding Buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5)[4]

  • High Salt Wash Buffer (e.g., 20 mM sodium phosphate, 1.0 M NaCl, pH 7.5)[6]

  • Elution Buffer (for HiTrap this compound FF column regeneration, see Protocol 3)

Workflow Diagram:

G cluster_0 GSTrap FF Column cluster_1 HiTrap this compound FF Column GST_Protein GST-Tagged Protein Thrombin_Add Add Thrombin GST_Protein->Thrombin_Add Incubation Incubate Thrombin_Add->Incubation Cleaved_Protein Cleaved Protein + Thrombin Incubation->Cleaved_Protein Benz_Column Equilibrated Column Cleaved_Protein->Benz_Column Apply Eluate Thrombin_Bound Thrombin Binds Benz_Column->Thrombin_Bound Pure_Protein Pure Protein (Flow-through) Benz_Column->Pure_Protein

Caption: Workflow for thrombin removal after on-column cleavage.

Procedure:

  • After on-column cleavage of the GST-tagged protein on the GSTrap FF column, connect the outlet of the GSTrap FF column to the inlet of a pre-equilibrated HiTrap this compound FF column.[4]

  • Wash the connected columns with Binding Buffer. The cleaved target protein will pass through the HiTrap this compound FF column, while the thrombin will bind.[4]

  • Collect the flow-through fractions, which contain the purified target protein.[4]

  • (Optional) A high salt wash can be performed to remove any non-specifically bound proteins.[6]

Elution and Regeneration of the HiTrap this compound FF Column

After the purification or removal process, the bound serine proteases can be eluted to regenerate the column for subsequent uses.[5]

Materials:

  • Elution Buffer (choose one of the options below)

  • Binding Buffer

  • Neutralization Buffer (if using low pH elution)

Elution Buffer Options: [5]

Elution BufferDescription
Low pH Elution 0.05 M Glycine-HCl, pH 3.0 or 10 mM HCl, 0.5 M NaCl, pH 2.0. This disrupts the ionic interactions. It is important to neutralize the eluted fractions immediately with a buffer like 1 M Tris-HCl, pH 9.0 to prevent protein denaturation.[4][5]
Competitive Elution 20 mM p-aminothis compound in Binding Buffer. This provides a more gentle elution by competing for the binding sites.[4][5]
Denaturing Elution 8 M Urea or 6 M Guanidine-HCl. This is a harsh elution method and should only be used if the bound protease does not need to be recovered in its active form.[5]

Procedure:

  • Wash the column with 5-10 CV of the chosen Elution Buffer to elute the bound protease.[5]

  • If the eluted protease is to be reused, immediately buffer exchange the fractions into a suitable buffer using a desalting column.[4]

  • Re-equilibrate the column with 5-10 CV of Binding Buffer. The column is now ready for reuse.[5]

  • For long-term storage, wash the column with 5 CV of distilled water followed by 5 CV of 20% ethanol in 0.05 M acetate buffer, pH 4, and store at 4-8°C.[5]

Visualization of the Purification Principle

The following diagram illustrates the principle of affinity chromatography using the HiTrap this compound FF column.

G cluster_0 1. Sample Application cluster_1 2. Binding cluster_2 3. Wash cluster_3 4. Elution p1 Mixture of Proteins p2 Serine Protease p1->p2 p3 Other Proteins p1->p3 Column_In HiTrap this compound FF Column p2->Column_In p3->Column_In Bound_Protease Serine Protease Binds to this compound Column_In->Bound_Protease Wash_Step Wash with Binding Buffer Unbound_Proteins Other Proteins Flow Through Wash_Step->Unbound_Proteins Elution_Step Apply Elution Buffer Eluted_Protease Purified Serine Protease Elution_Step->Eluted_Protease

Caption: Principle of serine protease purification.

Troubleshooting

ProblemPossible CauseSolution
Low or no binding of the target protease Incorrect binding buffer pH or ionic strength.Ensure the binding buffer pH is between 7.4 and 8.0 and contains at least 0.5 M NaCl to minimize ionic interactions.[4]
Protease is inactive or its active site is blocked.Verify the activity of the protease before application.
Non-specific binding of other proteins Ionic interactions between proteins and the matrix.Increase the salt concentration in the binding and wash buffers (up to 1.0 M NaCl).[6]
Low recovery of the eluted protease Elution conditions are too harsh, causing denaturation.Use a milder elution method, such as competitive elution with p-aminothis compound.[4][5]
Protease has precipitated on the column.Use denaturing agents like urea or guanidine-HCl for elution if recovery of active protein is not required.[5]
High back pressure Clogged column due to particulate matter in the sample.Centrifuge and filter the sample (0.45 µm filter) before application.[4]
Flow rate is too high.Reduce the flow rate to the recommended value.[4][5]

By following these guidelines and protocols, researchers can effectively utilize HiTrap this compound FF columns for the efficient purification and removal of serine proteases, leading to higher purity of target proteins and more reliable downstream applications.

References

Application Notes and Protocols for Studying Protein-Ligand Interactions with Benzamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for studying the interaction between proteins and the small molecule inhibitor, benzamidine. This compound is a competitive inhibitor of serine proteases, such as trypsin, thrombin, and plasmin, making it a valuable tool in biochemical and pharmaceutical research. The following sections detail various biophysical and biochemical techniques to characterize this interaction, including quantitative data and step-by-step protocols.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative study of biomolecular interactions.[1][2][3] It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[3][4]

Application Note:

ITC is the gold standard for characterizing the thermodynamics of protein-benzamidine interactions. By titrating this compound into a solution containing the target protein, a complete thermodynamic profile of the binding event can be obtained. This data is crucial for understanding the driving forces behind the interaction (enthalpic or entropic) and for lead optimization in drug discovery.

Quantitative Data: this compound-Serine Protease Interactions
Target ProteinLigandKi (μM)
TrypsinThis compound35[5]
PlasminThis compound350[5]
ThrombinThis compound220[5]

Note: Ki (inhibition constant) is often comparable to KD for competitive inhibitors.

Experimental Protocol: ITC

Materials:

  • Microcalorimeter (e.g., Malvern Panalytical MicroCal)

  • Purified target protein (e.g., Trypsin) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • This compound hydrochloride solution in the same buffer

  • Syringe for titration

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration of 10-50 µM in the desired buffer.

    • Prepare a 10-20 fold higher concentration of this compound in the same buffer.

    • Thoroughly degas both the protein and ligand solutions to avoid air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Fill the sample cell with the protein solution and the reference cell with the same buffer.[2]

    • Load the this compound solution into the injection syringe.

  • Titration:

    • Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the protein solution.[3]

    • Allow the system to reach equilibrium between each injection. The heat change upon each injection is measured.

  • Data Analysis:

    • The raw data (heat change per injection) is plotted against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument cluster_analysis Data Analysis Protein Target Protein SampleCell Sample Cell (Protein) Protein->SampleCell Ligand This compound Syringe Syringe (this compound) Ligand->Syringe Buffer Buffer RefCell Reference Cell (Buffer) Buffer->RefCell RawData Raw Data (Heat Pulses) SampleCell->RawData Heat Measurement Syringe->SampleCell Titration Isotherm Binding Isotherm RawData->Isotherm Integration ThermoParams Thermodynamic Parameters (KD, ΔH, n, ΔS) Isotherm->ThermoParams Fitting

Isothermal Titration Calorimetry (ITC) experimental workflow.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure molecular interactions in real-time.[6] It is widely used in drug discovery for screening and characterizing the binding of small molecules to protein targets.[6]

Application Note:

SPR is ideal for studying the kinetics of this compound binding to its target proteases. By immobilizing the protein on a sensor chip and flowing different concentrations of this compound over the surface, one can determine the association (ka) and dissociation (kd) rate constants, and subsequently calculate the equilibrium dissociation constant (KD).

Experimental Protocol: SPR

Materials:

  • SPR instrument (e.g., Biacore™)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC/NHS)

  • Purified target protein

  • This compound solutions at various concentrations

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified protein over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active groups with ethanolamine.

  • Binding Analysis:

    • Inject a series of this compound solutions at different concentrations over the immobilized protein surface.

    • Monitor the change in the refractive index, which is proportional to the amount of bound ligand.[6]

    • Between each this compound injection, regenerate the sensor surface using a suitable regeneration solution (e.g., low pH buffer) to remove the bound ligand.

  • Data Analysis:

    • The binding data is recorded as a sensorgram (response units vs. time).

    • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate the KD from the ratio of the rate constants (KD = kd/ka).

SPR_Workflow cluster_setup Instrument Setup cluster_experiment Binding Experiment cluster_data Data Analysis SensorChip Sensor Chip ImmobilizedProtein Immobilized Protein SensorChip->ImmobilizedProtein Immobilization BenzamidineFlow Flow this compound ImmobilizedProtein->BenzamidineFlow Association Association BenzamidineFlow->Association Dissociation Dissociation Association->Dissociation Buffer Flow Sensorgram Sensorgram Association->Sensorgram Regeneration Regeneration Dissociation->Regeneration Dissociation->Sensorgram Regeneration->BenzamidineFlow Next Concentration KineticFit Kinetic Fitting Sensorgram->KineticFit BindingConstants Binding Constants (ka, kd, KD) KineticFit->BindingConstants XRay_Workflow Protein Purified Protein Crystallization Crystallization (Co-crystallization or Soaking) Protein->Crystallization This compound This compound This compound->Crystallization Crystal Protein-Benzamidine Crystal Crystallization->Crystal DataCollection X-ray Diffraction Data Collection Crystal->DataCollection ElectronDensity Electron Density Map DataCollection->ElectronDensity ModelBuilding Model Building and Refinement ElectronDensity->ModelBuilding Structure 3D Structure ModelBuilding->Structure NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Protein 15N-labeled Protein NMR_Spec NMR Spectrometer Protein->NMR_Spec Ligand This compound Ligand->NMR_Spec Titrate HSQC_Apo 1H-15N HSQC (Apo) NMR_Spec->HSQC_Apo HSQC_Bound 1H-15N HSQC (Titration) NMR_Spec->HSQC_Bound Overlay Spectral Overlay HSQC_Apo->Overlay HSQC_Bound->Overlay CSP Chemical Shift Perturbations Overlay->CSP BindingSite Binding Site Mapping & KD Estimation CSP->BindingSite FP_Workflow cluster_assay Assay Plate Setup Protein Target Protein Well_High High FP: Protein + Tracer Protein->Well_High Well_Low Low FP: Protein + Tracer + Competitor Protein->Well_Low Tracer Fluorescent Tracer (this compound analog) Tracer->Well_High Tracer->Well_Low Competitor Competitor (Unlabeled this compound or Test Compound) Competitor->Well_Low Measurement Measure Fluorescence Polarization Well_High->Measurement Well_Low->Measurement DataAnalysis Data Analysis Measurement->DataAnalysis IC50 IC50 Determination DataAnalysis->IC50 Affinity_Chromatography_Workflow cluster_column Chromatography Column cluster_steps Purification Steps cluster_output Output Resin This compound Resin Equilibration 1. Equilibration Resin->Equilibration Loading 2. Sample Loading Equilibration->Loading Binding Buffer Washing 3. Washing Loading->Washing Crude Sample Elution 4. Elution Washing->Elution Binding Buffer Unbound Unbound Proteins Washing->Unbound Purified Purified Protease Elution->Purified Elution Buffer

References

Troubleshooting & Optimization

Benzamidine Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of benzamidine in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise when working with this compound solutions.

1. Issue: Unexpected Loss of Protease Inhibition

You have prepared a lysis buffer containing this compound, but you observe significant protein degradation, suggesting the protease inhibitor is not active.

  • Possible Cause 1: Solution Instability. Aqueous solutions of this compound, particularly at neutral to alkaline pH, can hydrolyze over time, leading to a loss of inhibitory activity.

  • Solution: It is highly recommended to prepare aqueous this compound solutions fresh for each experiment.[1] If a stock solution must be prepared, it should be aliquoted and stored at -20°C or -80°C for a short period, though the long-term stability of frozen aqueous solutions is not well-established.[1] For longer-term storage, consider preparing stock solutions in DMSO, which are stable for up to 1 year at -20°C or 2 years at -80°C.[2]

  • Possible Cause 2: Incorrect pH. The stability of this compound is pH-dependent. In basic conditions, hydrolysis is accelerated.

  • Solution: Check the pH of your buffer. If it is alkaline, the this compound may be degrading rapidly. While this compound is a reversible inhibitor and must be present at all steps if effective, its stability decreases significantly as the pH increases.[3][4]

  • Possible Cause 3: Oxidation. this compound is sensitive to oxidation.[1]

  • Solution: When preparing aqueous stock solutions, use degassed water.[1] For storage of frozen aliquots, flushing the vial with an inert gas like nitrogen or argon can help minimize oxidation.[5]

Below is a decision tree to help troubleshoot the loss of protease inhibition.

G start Loss of Protease Inhibition Observed q1 Was the aqueous this compound solution prepared fresh? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 What is the pH of the buffer? a1_yes->q2 res1 Prepare fresh aqueous solutions before each use or use a DMSO stock for longer storage. a1_no->res1 a2_acidic Acidic/Neutral q2->a2_acidic Acidic/Neutral a2_alkaline Alkaline q2->a2_alkaline Alkaline q3 Was the solution prepared with degassed water and stored under inert gas? a2_acidic->q3 res2 This compound degrades rapidly at alkaline pH. Consider the rate of degradation at your specific pH. a2_alkaline->res2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No res4 Consider other factors: - Concentration of this compound - Presence of other interfering  substances - Type of protease a3_yes->res4 res3 This compound may have oxidized. Prepare fresh solution using degassed water and consider storing under inert gas. a3_no->res3

Troubleshooting workflow for loss of this compound activity.

2. Issue: Precipitate Forms in this compound Solution

Upon dissolving this compound hydrochloride in a buffer, a precipitate is observed.

  • Possible Cause 1: Exceeded Solubility. The solubility of this compound hydrochloride can be exceeded, especially in certain buffers or at high concentrations. The solubility in PBS (pH 7.2) is approximately 3 mg/mL.[5]

  • Solution: Prepare a more dilute solution. It may be necessary to gently warm the solution to aid dissolution, but be mindful of potential degradation at elevated temperatures.

  • Possible Cause 2: pH of the Solution. The amidine group is basic, making this compound hydrochloride more soluble in acidic to neutral solutions. In basic buffers (pH > 8), the free base form may be less soluble and could precipitate.

  • Solution: Try dissolving the this compound hydrochloride in a slightly acidic solution first before adding it to your final, more basic buffer. Ensure the final pH of your experimental solution is not excessively high.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions at different pH values?

The stability of this compound in aqueous solutions is highly dependent on pH. It is most stable in acidic to neutral conditions and becomes increasingly unstable as the pH becomes more alkaline due to hydrolysis. The primary degradation product is benzamide.

Q2: What is the recommended way to prepare and store this compound solutions?

For maximum efficacy, it is strongly recommended to prepare aqueous solutions of this compound fresh for each use.[1] If a stock solution is necessary, prepare it in DMSO for long-term storage at -20°C or -80°C.[2] For short-term storage of aqueous solutions, it is best to store them as frozen aliquots after preparation with degassed water and under an inert atmosphere, though their shelf-life is not well-defined.[1]

Q3: Can I heat my this compound solution to get it to dissolve?

Gentle heating can be used to aid in the dissolution of this compound hydrochloride in water.[1] However, prolonged or excessive heating should be avoided as the effect of temperature on the rate of hydrolysis has not been extensively quantified.

Q4: What are the typical working concentrations for this compound as a protease inhibitor?

A general working concentration for protease inhibition is approximately 1 mM.[3] For inhibiting proteases from yeast, a range of 0.5 to 4.0 mM may be used.[3]

Quantitative Data on this compound Stability

The following table summarizes the available quantitative data on the stability of this compound in aqueous solutions at room temperature.

pHHalf-life (t½)Rate Constant (k)Reference(s)
9300 days-[4][6][7]
116 days-[4][6][7]
1315 hours-[4][6][7]

Note: Data for acidic and neutral pH, as well as the effect of temperature, are not extensively available in the public literature.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous this compound Hydrochloride Stock Solution

This protocol describes the preparation of a fresh aqueous stock solution for immediate use.

  • Weighing: Accurately weigh out 156.6 mg of this compound hydrochloride (FW: 156.6 g/mol ).

  • Dissolution: Dissolve the powder in 10 mL of high-purity, degassed water (e.g., Milli-Q or equivalent).

  • Mixing: Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming can be applied if necessary.

  • Use: Use the solution immediately for your experiment. Discard any unused solution.

The workflow for preparing a fresh aqueous stock solution is depicted below.

G cluster_0 Preparation of Aqueous this compound Stock A Weigh 156.6 mg of This compound hydrochloride B Dissolve in 10 mL of degassed, high-purity water A->B C Vortex until fully dissolved B->C D Use immediately in experiment C->D

Workflow for preparing a fresh aqueous this compound solution.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method to assess the stability of this compound and separate it from its primary degradation product, benzamide. Method optimization may be required for specific instrumentation and buffer systems.

  • Column: C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size).[8]

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 230 nm.[8]

  • Procedure:

    • Prepare a standard solution of this compound and a control sample at time zero.

    • Inject the time zero sample to determine the initial peak area of this compound.

    • Store the this compound solution under the desired test conditions (e.g., specific pH, temperature).

    • At various time points, inject samples onto the HPLC system.

    • Monitor the decrease in the this compound peak area and the appearance of any new peaks, such as the benzamide degradation product.

    • Calculate the percentage of this compound remaining at each time point relative to the time zero sample.

References

common issues with benzamidine precipitation in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with benzamidine precipitation in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my buffer?

A: this compound precipitation typically occurs when its concentration exceeds its solubility limit in a specific buffer.[1] Several factors can influence this, including the buffer's pH, the presence of other salts, temperature, and the final concentration of this compound.[1][2] this compound hydrochloride, the commonly used salt form, is generally water-soluble, but its solubility can be limited in certain buffer systems.[3][4] For instance, its solubility in PBS at pH 7.2 is approximately 3 mg/ml.[5][6]

Q2: What is the best solvent for preparing a concentrated this compound stock solution?

A: For high-concentration stock solutions, organic solvents like DMSO and DMF are excellent choices, with a solubility of approximately 25 mg/ml.[5][6] Ethanol is also an option, with a solubility of about 10 mg/ml.[5][6] For aqueous stocks, this compound HCl is soluble in water up to 50 mg/ml, though gentle heating may be required to achieve a clear solution.[7]

Q3: How should I dilute my concentrated stock solution into my aqueous buffer to avoid precipitation?

A: The dilution technique is critical to prevent the compound from "crashing out."[1] It is best practice to add the concentrated stock solution dropwise into the vigorously stirring or vortexing aqueous buffer.[8] This method avoids localized high concentrations that can lead to immediate precipitation.[8] Never add the aqueous buffer directly to the small volume of concentrated stock.[1]

Q4: How stable are this compound solutions and how should they be stored?

A: this compound solutions are sensitive to oxidation, and it is highly recommended to prepare them fresh before use. Aqueous solutions should not be stored for more than one day.[5] If storage is necessary, solutions should be prepared in degassed water, aliquoted into single-use volumes, flushed with an inert gas like nitrogen or argon, and frozen at -20°C or -80°C.[9] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[9]

Q5: Can the type of buffer I use affect this compound solubility?

A: Yes, the composition of the buffer can impact solubility.[1] While commonly used, phosphate buffers can sometimes promote the precipitation of small molecules.[1][10] If you encounter persistent precipitation issues, consider trying an alternative buffer system.

Data Summary: this compound Hydrochloride Solubility

The following table summarizes the solubility of this compound hydrochloride in various common laboratory solvents.

SolventSolubilityReference
Water~50 mg/ml (heating may be required)[7]
PBS (pH 7.2)~3 mg/ml[5][6]
DMSO~25 mg/ml[5][6]
Dimethylformamide (DMF)~25 mg/ml[5][6]
Ethanol~10 mg/ml[5][6]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to identifying and resolving common causes of precipitation.

IssuePotential CauseRecommended Solution
Precipitate forms immediately upon adding this compound to the buffer. Concentration exceeds solubility limit.1. Verify that the final concentration is below the known solubility limit for your buffer system (e.g., <3 mg/ml for PBS).[5][6] 2. Prepare a higher concentration stock in an organic solvent (e.g., DMSO) and dilute it into the buffer.[5] 3. Gently warm the solution during preparation to aid dissolution, but be mindful of the stability of other components.
Improper dilution method.Add the concentrated stock solution dropwise to the vigorously stirring buffer to prevent localized supersaturation.[8]
Solution becomes cloudy or forms a precipitate over time. Temperature fluctuations.Store the buffer at a constant temperature. A decrease in temperature can reduce solubility and cause precipitation.[2]
Solution instability.This compound solutions, especially aqueous ones, have limited stability.[5] It is best to prepare them fresh before each experiment.
pH shift in the buffer.Verify the pH of your final solution. A shift in pH can alter the solubility of this compound.

Visual Guides and Workflows

Factors Influencing this compound Precipitation

This diagram illustrates the key factors that can contribute to the precipitation of this compound in buffer solutions.

cluster_factors Influencing Factors Concentration High Concentration Precipitation This compound Precipitation Concentration->Precipitation Temperature Low Temperature Temperature->Precipitation pH Suboptimal pH pH->Precipitation Buffer Buffer Composition Buffer->Precipitation

Caption: Key factors that can lead to this compound precipitation in buffers.

Experimental Workflow for Buffer Preparation

Follow this workflow for the reliable preparation of buffers containing this compound to minimize the risk of precipitation.

A 1. Prepare Buffer Solution (e.g., PBS, Tris-HCl) C 3. Vigorously Stir Buffer Solution A->C B 2. Prepare Concentrated This compound Stock (e.g., in water or DMSO) D 4. Add this compound Stock Dropwise to Buffer B->D C->D E 5. Check for Clarity D->E F Precipitate Observed? E->F G 6. Use Freshly Prepared Solution F->G No H Troubleshoot (See Guide) F->H Yes

Caption: Recommended workflow for preparing this compound-containing buffers.

Troubleshooting Logic for Precipitation Issues

This decision tree provides a step-by-step guide to diagnose and resolve issues with this compound precipitation.

Caption: A logical workflow for troubleshooting this compound precipitation.

Experimental Protocol: Preparation of a 100 mM this compound HCl Aqueous Stock Solution

This protocol details the steps for preparing a commonly used aqueous stock solution.

Materials:

  • This compound hydrochloride powder

  • High-purity, degassed water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes or vials

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the required amount of this compound hydrochloride. To prepare 10 ml of a 100 mM solution, you will need 156.6 mg of this compound HCl (Formula Weight: 156.6 g/mol ).[5]

  • Dissolution:

    • Add the weighed powder to a sterile tube containing approximately 8 ml of degassed water and a small stir bar.

    • Place the tube on a magnetic stirrer and stir until the powder is completely dissolved.

    • Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if the solution appears cloudy.

  • Volume Adjustment: Once fully dissolved, adjust the final volume to 10 ml with degassed water.

  • Sterile Filtration: To remove any potential particulates that could act as nucleation sites for precipitation, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots.

    • If the solution must be stored, flush the headspace of each aliquot with an inert gas (e.g., nitrogen or argon) before sealing.

    • Store frozen at -20°C for short-term use or -80°C for longer-term storage.[9] Always use a fresh aliquot for each experiment to avoid freeze-thaw cycles.

References

optimizing benzamidine concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the use of benzamidine, a common serine protease inhibitor, and avoid potential off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a reversible, competitive inhibitor of serine proteases.[1][2] Its chemical structure mimics that of arginine, allowing it to bind to the active site of trypsin-like enzymes, thereby preventing the degradation of target proteins.[3] It is widely used in protein extraction and purification protocols to protect proteins from endogenous proteases.[4]

Q2: What are the typical working concentrations for this compound?

A2: The optimal concentration of this compound can vary depending on the application. For general protease inhibition in cell lysates, a concentration of approximately 1 mM is commonly used.[1] However, for specific applications, such as inhibiting proteases from yeast, the concentration may range from 0.5 to 4.0 mM.[5] It is always recommended to empirically determine the lowest effective concentration for your specific system.

Q3: What are the potential "off-target effects" of this compound?

A3: Off-target effects for this compound primarily refer to two issues:

  • Lack of Specificity: this compound is a broad-spectrum serine protease inhibitor and does not exclusively target one enzyme.[6] It can inhibit a variety of proteases like trypsin, thrombin, and plasmin with different affinities, which can confound results if the goal is to inhibit a single, specific protease.[7][8]

  • Cytotoxicity: At high concentrations, this compound or its derivatives may induce cellular toxicity, leading to reduced cell viability or other cellular artifacts unrelated to the inhibition of the target protease.[9][10] While some studies show minimal cytotoxicity with certain this compound derivatives, it remains a critical parameter to evaluate.[10]

Q4: Is this compound stable in solution?

A4: this compound hydrochloride is sensitive to oxidation, and it is highly recommended to prepare solutions fresh before each use. If storage is necessary, frozen aliquots stored under an inert gas may be stable for a short period, although comprehensive stability data for frozen solutions is limited.[5]

Data Presentation

Table 1: Recommended Working Concentrations of this compound
ApplicationRecommended Concentration Range (mM)Reference
General Protease Inhibition~ 1.0 mM[1]
Protease Inhibition from Yeast0.5 - 4.0 mM[5]
Table 2: Comparative Inhibitory Constants (Kᵢ) of this compound for Common Serine Proteases

This table illustrates the varied affinity of this compound for different serine proteases. A lower Kᵢ value indicates stronger inhibition. This differential affinity can be leveraged to achieve some level of selectivity by carefully titrating the concentration.

ProteaseKᵢ (µM)Reference
Tryptase20[11]
Trypsin19 - 35[2][7]
uPA (Urokinase-type Plasminogen Activator)97[11]
Factor Xa110[11]
Thrombin220 - 320[7][11]
Plasmin350[7]
tPA (Tissue Plasminogen Activator)750[11]

Troubleshooting Guides

Problem: Unexpected cellular effects (e.g., reduced viability, altered signaling) are observed after treatment.

This issue may arise from either off-target enzyme inhibition or direct cytotoxicity. The following workflow helps diagnose the root cause.

G cluster_workflow Troubleshooting Workflow: Unexpected Cellular Effects start Unexpected Cellular Outcome Observed q_cytotoxic Is cytotoxicity a potential cause? start->q_cytotoxic exp_mtt Perform Dose-Response Cytotoxicity Assay (MTT) q_cytotoxic->exp_mtt Yes res_on_target Effect is likely due to on-target protease inhibition. q_cytotoxic->res_on_target No q_ic50 Is IC50 for cytotoxicity close to effective inhibitory concentration? exp_mtt->q_ic50 res_off_target High probability of off-target cytotoxicity. q_ic50->res_off_target Yes q_ic50->res_on_target No action_lower_conc Optimize: Use lowest effective concentration. res_off_target->action_lower_conc action_alt_inhib Consider alternative, more specific inhibitor. action_lower_conc->action_alt_inhib G cluster_selectivity Optimizing for Protease Selectivity start Suspected Inhibition of Non-Target Proteases exp_profile 1. Perform Selectivity Profiling (Assay against a panel of proteases) start->exp_profile exp_titrate 2. Perform Dose-Titration (Determine IC50 for each protease) exp_profile->exp_titrate q_window Is there a concentration window for selective inhibition? exp_titrate->q_window res_optimize Optimize concentration to maximize on-target and minimize off-target effects. q_window->res_optimize Yes res_alt No selective window. Consider an alternative, more specific inhibitor. q_window->res_alt No

References

Technical Support Center: Troubleshooting Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering protein degradation in their experiments, even when using the serine protease inhibitor benzamidine.

Frequently Asked Questions (FAQs)

Q1: I'm using this compound in my lysis buffer, but my protein is still degrading. Why is this happening?

A1: this compound is a competitive, reversible inhibitor of serine proteases, such as trypsin and thrombin.[1] However, cell lysates contain a complex mixture of proteases belonging to different classes. The four main classes of proteases are serine, cysteine, aspartic, and metalloproteases.[2] this compound is only effective against serine proteases, leaving your protein of interest vulnerable to degradation by the other protease classes. Therefore, relying solely on this compound is often insufficient to prevent protein degradation.

Q2: What are protease inhibitor cocktails, and why are they recommended?

A2: Protease inhibitor cocktails are mixtures of several different protease inhibitors, designed to provide broad-spectrum protection against a wide range of proteases.[3] A typical cocktail contains inhibitors for serine, cysteine, and aspartic proteases, and some also include a chelating agent like EDTA to inhibit metalloproteases.[4][5] Using a pre-made cocktail is a convenient and reliable way to ensure comprehensive protection of your protein during extraction and purification.[6]

Q3: How do I choose the right protease inhibitor cocktail for my experiment?

A3: The choice of cocktail depends on the cell or tissue type you are working with and your downstream application. For general use, a broad-spectrum cocktail is a good starting point. However, if you are working with a sample known to have high levels of a specific class of protease, you may need a cocktail with a higher concentration of an inhibitor for that class. Additionally, if your downstream application is sensitive to metal chelation (e.g., some forms of affinity chromatography), you should choose an EDTA-free cocktail.[4]

Q4: Besides using a protease inhibitor cocktail, what else can I do to minimize protein degradation?

A4: Several other factors are critical for preventing protein degradation:

  • Temperature: Always work on ice and keep your samples and buffers cold (4°C). Protease activity is significantly reduced at lower temperatures.

  • pH: Most proteases are less active at a slightly basic pH. Maintaining a pH between 7.5 and 8.5 during cell lysis can help reduce degradation.

  • Speed: Work quickly to minimize the time that proteases have to act on your protein.

  • Freshness: Use freshly prepared lysis buffers and protease inhibitor solutions. Some inhibitors, like PMSF, are unstable in aqueous solutions.[7]

  • Complete Lysis: Ensure complete disruption of cells or tissues to release all intracellular contents, including proteases, so they can be effectively inhibited. Sonication or the use of appropriate detergents can aid in complete lysis.

Troubleshooting Guides

Problem: Protein degradation is still observed after using a broad-spectrum protease inhibitor cocktail.
Possible Cause Recommended Solution
Insufficient Inhibitor Concentration The concentration of the inhibitor cocktail may be too low for your specific sample. Try increasing the concentration of the cocktail (e.g., use at 2x or 3x the recommended concentration).[8]
Incomplete Lysis Proteases may not be fully exposed to the inhibitors. Ensure complete cell lysis by optimizing your lysis protocol (e.g., increase sonication time, use a stronger lysis buffer).
Degraded Inhibitors The protease inhibitor cocktail may have lost its activity due to improper storage or handling. Use a fresh, properly stored cocktail.
Presence of a Specific, Highly Active Protease Your sample may contain a high concentration of a particular protease that is not effectively inhibited by the general cocktail. Identify the class of the problematic protease and add a specific, potent inhibitor for that class.
Sample Handling Samples were not kept consistently cold. Ensure all steps are performed on ice or in a cold room.
Comparison of Common Protease Inhibitors

The following table provides a summary of common protease inhibitors, their targets, and typical working concentrations.

InhibitorTarget Protease ClassType of InhibitionTypical Working ConcentrationKi Value (if available)
AEBSF SerineIrreversible0.1 - 1 mM-
Aprotinin SerineReversible1 - 2 µg/mL-
Bestatin AminopeptidasesReversible1 - 10 µM-
E-64 CysteineIrreversible1 - 10 µM-
Leupeptin Serine & CysteineReversible1 - 10 µM-
Pepstatin A AsparticReversible1 µM-
EDTA MetalloproteasesReversible (Chelator)1 - 10 mM-
1,10-Phenanthroline MetalloproteasesReversible (Chelator)1 - 5 mM-
PMSF SerineIrreversible0.1 - 1 mM-
This compound SerineReversible1 mMTrypsin: ~20 µM

Note: Ki values can vary depending on the specific protease and experimental conditions.[9]

Experimental Protocols

Protocol: Assessing the Effectiveness of Protease Inhibitors

This protocol allows you to empirically determine the effectiveness of your protease inhibitor cocktail.

Materials:

  • Your cell or tissue sample

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail to be tested

  • Control lysate (without protease inhibitors)

  • BCA or Bradford protein assay reagents

  • SDS-PAGE gels, buffers, and apparatus

  • Western blot apparatus and reagents

  • Primary antibody against a known abundant and stable protein (e.g., GAPDH, beta-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare Lysates:

    • Divide your cell or tissue sample into two aliquots.

    • Lyse one aliquot in lysis buffer without any protease inhibitors (Control).

    • Lyse the second aliquot in lysis buffer containing your protease inhibitor cocktail at the desired concentration (Test).

    • Perform all lysis steps on ice.

  • Incubation:

    • Incubate both the Control and Test lysates at room temperature or 37°C for a time course (e.g., 0, 30, 60, 120 minutes). This will allow for protein degradation to occur in the unprotected sample.

  • Protein Quantification:

    • At each time point, take a small aliquot of each lysate and determine the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • At each time point, take an equal amount of total protein from each lysate, mix with Laemmli buffer, and heat at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then probe with the primary antibody for your chosen stable protein.

    • Wash and then incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Analysis:

    • Compare the band intensity of your target protein in the Control and Test lanes at each time point. In the Control lanes, you should see a decrease in band intensity over time, indicating degradation. In the Test lanes, the band intensity should remain relatively stable if your protease inhibitor cocktail is effective.

Visualizations

Protease_Action_Pathway Protein Intact Protein of Interest Lysis Cell Disruption Protein->Lysis Degradation Protein Degradation Protein->Degradation Proteases Endogenous Proteases (Inactive/Compartmentalized) Proteases->Lysis ReleasedProteases Released & Activated Proteases Lysis->ReleasedProteases Inhibitor Protease Inhibitor Cocktail Lysis->Inhibitor ReleasedProteases->Degradation InhibitedProteases Inhibited Proteases ReleasedProteases->InhibitedProteases Fragments Degraded Protein Fragments Degradation->Fragments Inhibitor->InhibitedProteases

Caption: Mechanism of protein degradation during cell lysis and the action of protease inhibitors.

Troubleshooting_Workflow Start Protein Degradation Observed (Despite using this compound) Q1 Are you using a broad-spectrum protease inhibitor cocktail? Start->Q1 A1_No Switch to a broad-spectrum protease inhibitor cocktail. Q1->A1_No No Q2 Is the cocktail concentration optimal? Q1->Q2 Yes A1_No->Q2 A2_No Increase cocktail concentration (e.g., 2x). Q2->A2_No No Q3 Are your samples and buffers kept consistently cold? Q2->Q3 Yes A2_No->Q3 A3_No Ensure all steps are performed on ice. Q3->A3_No No Q4 Is cell lysis complete? Q3->Q4 Yes A3_No->Q4 A4_No Optimize lysis protocol (e.g., sonication, stronger buffer). Q4->A4_No No Q5 Are your inhibitors fresh and active? Q4->Q5 Yes A4_No->Q5 A5_No Use a fresh batch of inhibitors. Q5->A5_No No End Protein Degradation Minimized Q5->End Yes A5_No->End

Caption: A troubleshooting workflow for addressing persistent protein degradation.

References

Technical Support Center: Benzamidine Solubility for Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving benzamidine solubility in your experimental assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on preparing and using this compound solutions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound hydrochloride in common laboratory solvents?

A1: this compound hydrochloride solubility varies significantly depending on the solvent. It is generally more soluble in organic solvents than in aqueous buffers.[1] Below is a summary of its solubility in various common solvents.

Q2: How does pH affect the solubility of this compound hydrochloride in aqueous solutions?

Q3: Is it necessary to prepare fresh aqueous solutions of this compound hydrochloride for each experiment?

A3: Yes, it is highly recommended to prepare aqueous solutions of this compound hydrochloride fresh for each use. Aqueous solutions are not recommended for storage for more than one day.[1] If storage is necessary, it is advised to aliquot the solution, purge with an inert gas like nitrogen or argon, and freeze at -20°C for short-term storage. Stock solutions in organic solvents like DMSO are generally more stable.[4][5]

Q4: Can I heat the solution to improve the solubility of this compound hydrochloride?

A4: Gentle heating can be used to aid in the dissolution of this compound hydrochloride in water. For instance, a 50 mg/mL solution in water may require heating to achieve a clear solution.

Q5: What is the recommended working concentration of this compound as a protease inhibitor?

A5: For general use as a protease inhibitor, a concentration of approximately 1 mM is often used. To inhibit proteases from yeast, a range of 0.5 to 4.0 mM may be utilized.

Troubleshooting Guides

Issue 1: My this compound hydrochloride has precipitated out of my aqueous buffer.

  • Possible Cause 1: pH Shift. The pH of your buffer may have shifted to a more alkaline range, causing the less soluble free base form of this compound to precipitate.[3]

    • Solution: Check the pH of your final solution. If possible, adjust the pH to a slightly acidic or neutral range. Consider using a buffer system with a stronger buffering capacity.

  • Possible Cause 2: High Concentration. The concentration of this compound in your aqueous buffer may exceed its solubility limit. The solubility of this compound hydrochloride in PBS (pH 7.2) is approximately 3 mg/mL.[1]

    • Solution: Try reducing the final concentration of this compound in your assay. If a higher concentration is required, consider preparing a concentrated stock in an organic solvent like DMSO and then diluting it into your aqueous buffer immediately before use. Be mindful of the final solvent concentration in your experiment.[1]

  • Possible Cause 3: Incompatible Buffer Components. Certain buffer components, such as high concentrations of phosphate, could potentially interact with this compound and reduce its solubility.[3][6]

    • Solution: If you are using a phosphate buffer and observing precipitation, consider switching to an alternative buffer system like Tris or HEPES.

Issue 2: My this compound hydrochloride is difficult to dissolve in water.

  • Possible Cause: Insufficient Solubilization. this compound hydrochloride, while soluble in water, may require some assistance to dissolve completely, especially at higher concentrations.

    • Solution 1: Gentle Heating. As mentioned in the FAQs, gentle warming of the solution can help dissolve the compound.

    • Solution 2: Sonication. Using a sonicator can also aid in the dissolution process.

    • Solution 3: Prepare a Stock Solution in an Organic Solvent. For higher concentrations, preparing a stock solution in DMSO or ethanol and then diluting it into the aqueous buffer is a reliable method.[1][4]

Data Presentation

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubilityReference
Water~100 mg/mL (may require heating)
Water50 mg/mL (may require heating)
Water31 mg/mL[4]
PBS (pH 7.2)~3 mg/mL[1]
Ethanol~10 mg/mL[1]
Ethanol31 mg/mL[4]
DMSO~25 mg/mL[1]
DMSO31 mg/mL[4]
Dimethyl formamide (DMF)~25 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous this compound Hydrochloride Stock Solution

  • Weighing: Accurately weigh 1.57 g of this compound hydrochloride (MW: 156.6 g/mol ).

  • Dissolving: Add the weighed this compound hydrochloride to a beaker containing approximately 8 mL of high-purity, deionized water.

  • Mixing: Stir the solution using a magnetic stirrer.

  • Heating (if necessary): If the compound does not fully dissolve, gently warm the solution on a hot plate with continuous stirring. Do not boil.

  • Volume Adjustment: Once completely dissolved, transfer the solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of water and add it to the flask to ensure all the compound is transferred. Adjust the final volume to 10 mL with deionized water.

  • Use/Storage: Use the solution immediately. For short-term storage, filter-sterilize through a 0.22 µm filter, aliquot into sterile tubes, and store at -20°C. It is not recommended to store aqueous solutions for more than a day.[1]

Protocol 2: Preparation of a 1 M this compound Hydrochloride Stock Solution in DMSO

  • Weighing: Accurately weigh 156.6 mg of this compound hydrochloride.

  • Dissolving: Add the weighed this compound hydrochloride to a sterile tube.

  • Solvent Addition: Add 1 mL of fresh, anhydrous DMSO to the tube.

  • Mixing: Vortex or gently agitate the tube until the compound is completely dissolved. Purging the solvent with an inert gas before use can be beneficial.[1]

  • Storage: Store the stock solution at -20°C or -80°C in tightly sealed, light-protected aliquots.[4][5]

Visualizations

experimental_workflow start Start: Need to prepare This compound solution prep_choice Choose Preparation Method start->prep_choice aqueous_prep Direct Dissolution in Aqueous Buffer prep_choice->aqueous_prep Aqueous organic_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) prep_choice->organic_stock Organic Stock dissolve_check Does it dissolve completely? aqueous_prep->dissolve_check dilute Dilute Stock into Aqueous Buffer organic_stock->dilute troubleshoot Troubleshoot Dissolution dissolve_check->troubleshoot No success Solution Ready for Assay dissolve_check->success Yes troubleshoot->aqueous_prep precipitate_check Does a precipitate form? dilute->precipitate_check troubleshoot_precipitate Troubleshoot Precipitation precipitate_check->troubleshoot_precipitate Yes precipitate_check->success No troubleshoot_precipitate->dilute

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway cluster_protease_cascade Protease Cascade Proenzyme Inactive Proenzyme (e.g., Trypsinogen) ActiveProtease Active Serine Protease (e.g., Trypsin) Proenzyme->ActiveProtease Activation Substrate Protein Substrate ActiveProtease->Substrate Cleavage CleavedProducts Cleaved Products + Downstream Signaling Substrate->CleavedProducts This compound This compound This compound->ActiveProtease Inhibition Inhibition

References

Benzamidine Technical Support Center: Handling Oxidation Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the oxidative instability of benzamidine, a critical serine protease inhibitor. Adherence to these protocols will help ensure the efficacy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning yellow?

A yellow discoloration in your this compound solution is a common indicator of oxidation. This compound, an aromatic amidine, is susceptible to degradation in the presence of oxygen, which can lead to the formation of colored byproducts. This degradation can compromise its ability to inhibit proteases effectively.

Q2: How should I store solid this compound hydrochloride?

Solid this compound hydrochloride should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For long-term storage, it is recommended to keep it desiccated at temperatures between 2-8°C or at -20°C.[1]

Q3: What is the recommended solvent for preparing a this compound stock solution?

This compound hydrochloride is soluble in water, ethanol, and DMSO.[2][3] For most biological applications, sterile, degassed water is the preferred solvent. Using degassed water helps to minimize the initial amount of dissolved oxygen, thereby reducing the potential for oxidation.

Q4: How long is a this compound stock solution stable?

It is highly recommended to prepare this compound solutions fresh for each use to ensure maximum activity. Aqueous solutions of this compound are not recommended to be stored for more than one day.[2] If a solution must be stored, it should be aliquoted into single-use volumes, purged with an inert gas (e.g., nitrogen or argon), and stored at -20°C or -80°C for a short period. Avoid repeated freeze-thaw cycles.

Q5: Can I do anything to extend the stability of my this compound solution?

Yes, several measures can be taken to improve the stability of your this compound solution:

  • Use Degassed Solvents: Prepare your solution using water or buffers that have been degassed by boiling and cooling under an inert gas stream or by vacuum.

  • Inert Gas Overlay: After preparing the solution, flush the headspace of the storage container with an inert gas like nitrogen or argon before sealing.

  • Control pH: The stability of compounds with amidine groups can be pH-dependent, with increased degradation often observed at alkaline pH. Preparing and storing the solution in a slightly acidic buffer (pH < 7) may improve stability.

  • Consider Antioxidants: While not a standard practice for routine protease inhibition, for applications requiring longer-term stability, the addition of antioxidants could be explored. However, the compatibility and potential interference of any antioxidant with the downstream application must be thoroughly validated.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of protease inhibition activity Oxidation of this compound.- Prepare a fresh stock solution of this compound immediately before use.- Ensure the solid this compound has been stored correctly.- Use degassed buffers for solution preparation.- Verify the final concentration of this compound in your assay.
Yellowing of the this compound solution Oxidation has occurred.- Discard the discolored solution.- Prepare a fresh solution following the best practices outlined in the FAQs.
Precipitate forms in the frozen stock solution upon thawing Poor solubility at low temperatures or concentration changes due to freezing.- Gently warm the solution to room temperature and vortex to redissolve the precipitate.- If the precipitate does not dissolve, it may indicate degradation, and a fresh solution should be prepared.- Consider preparing a lower concentration stock solution if precipitation is a recurring issue.

Quantitative Data Summary

There is limited publicly available quantitative data on the degradation kinetics of this compound under various conditions. The following table provides a template for researchers to perform their own stability studies to determine the optimal storage and handling conditions for their specific experimental needs.

Condition Parameter Result (Example) Recommendation
Temperature Half-life at 25°C in aqueous buffer (pH 7.4) exposed to air~ 1 dayPrepare fresh daily.
Half-life at 4°C in aqueous buffer (pH 7.4) exposed to air~ 3 daysSuitable for short-term storage.
Half-life at -20°C in aqueous buffer (pH 7.4) purged with N₂> 1 monthRecommended for longer-term storage of aliquots.
pH Degradation rate at pH 8.5 vs. pH 6.5Higher at pH 8.5Maintain a slightly acidic to neutral pH for stock solutions.
Light Exposure Degradation after 24h in light vs. darkHigher in lightProtect solutions from light.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 1 M this compound hydrochloride stock solution in water with measures to minimize oxidation.

Materials:

  • This compound hydrochloride (solid)

  • Sterile, high-purity water

  • Inert gas (e.g., nitrogen or argon) with a regulator and tubing

  • Sterile, conical tubes or vials

  • Sterile filter (0.22 µm)

Procedure:

  • Degas the Water: Take a suitable volume of sterile, high-purity water and degas it by boiling for 15-20 minutes and then allowing it to cool to room temperature under a gentle stream of inert gas. Alternatively, degas by applying a vacuum for 20-30 minutes while stirring.

  • Weigh this compound: In a sterile container, weigh out the required amount of this compound hydrochloride to prepare a 1 M solution (e.g., 156.6 mg for 1 mL).

  • Dissolve this compound: Add the degassed water to the solid this compound hydrochloride and mix gently until it is completely dissolved.

  • Sterile Filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile container.

  • Aliquot and Purge: Dispense the stock solution into single-use, sterile tubes. For each aliquot, flush the headspace with inert gas for 10-15 seconds before tightly capping the tube.

  • Storage: Immediately store the aliquots at -20°C or -80°C.

Protocol 2: Preliminary Stability Assessment of this compound Solution

This protocol provides a framework for evaluating the stability of your this compound solution under your specific experimental conditions using a protease activity assay.

Materials:

  • Freshly prepared this compound stock solution (from Protocol 1)

  • Your experimental buffer

  • A serine protease (e.g., trypsin)

  • A suitable protease substrate (e.g., a chromogenic or fluorogenic substrate for trypsin)

  • A microplate reader or spectrophotometer

  • Storage containers (e.g., microcentrifuge tubes)

Procedure:

  • Prepare Test Solutions: Dilute the fresh this compound stock solution to your typical working concentration in your experimental buffer.

  • Establish Baseline Activity (T=0): Immediately perform a protease activity assay with your freshly prepared this compound solution. This will serve as your 100% inhibition control.

  • Set Up Storage Conditions: Aliquot the remaining this compound working solution into separate tubes for each time point and storage condition you wish to test (e.g., room temperature on the bench, 4°C in the dark, etc.).

  • Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), take an aliquot from each storage condition and perform the protease activity assay.

  • Data Evaluation: Compare the protease inhibition of the stored samples to the baseline (T=0) sample. A decrease in inhibition indicates degradation of the this compound. Calculate the percentage of remaining inhibitory activity at each time point for each condition.

Visualizations

Benzamidine_Oxidation_Pathway This compound This compound (Active Inhibitor) Intermediate Oxidative Intermediates (e.g., Radical Cations) This compound->Intermediate Oxidation Oxygen Oxygen (O2) + Light/Metal Ions Oxygen->Intermediate Degradation_Products Degradation Products (e.g., Benzamide, Benzoic Acid) (Inactive) Intermediate->Degradation_Products Further Reactions Troubleshooting_Workflow Start Loss of Protease Inhibition Observed Check_Solution Is the this compound solution fresh? Start->Check_Solution Prepare_Fresh Prepare a fresh solution using degassed buffer. Check_Solution->Prepare_Fresh No Check_Storage Was the solid stored correctly? Check_Solution->Check_Storage Yes Re_Test Repeat experiment. Prepare_Fresh->Re_Test New_Stock Use a new vial of solid this compound. Check_Storage->New_Stock No Check_Storage->Re_Test Yes New_Stock->Prepare_Fresh Problem_Solved Problem Solved Re_Test->Problem_Solved Success Other_Issue Consider other experimental variables. Re_Test->Other_Issue Failure Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage Degas Degas Water/Buffer Dissolve Dissolve in Degassed Solvent Degas->Dissolve Weigh Weigh Solid this compound Weigh->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Aliquot Aliquot into Single-Use Tubes Filter->Aliquot Use Use in Experiment Filter->Use For Immediate Use Purge Purge with Inert Gas Aliquot->Purge Freeze Store at -20°C or -80°C Purge->Freeze Freeze->Use

References

Technical Support Center: Benzamidine Sepharose Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzamidine Sepharose for the purification of trypsin-like serine proteases.

Frequently Asked Questions (FAQs)

Q1: My target protein is not binding to the this compound Sepharose column. What are the possible causes and solutions?

A1: Failure to bind can be attributed to several factors:

  • Incorrect Buffer Conditions: The pH and ionic strength of your sample and binding buffer are critical. Ensure the pH is within the optimal range for the interaction, typically between 7.4 and 8.0.[1] The ionic strength should be sufficient to minimize non-specific ionic interactions but not so high that it disrupts the specific affinity binding.

  • Presence of Competing Inhibitors: If your sample contains other protease inhibitors that can bind to the active site of your target protein, it will compete with the immobilized this compound. Consider a sample preparation step to remove these inhibitors.

  • Target Protein Inactivity: The binding to this compound Sepharose relies on the active site of the protease. If your protein is denatured or its active site is otherwise blocked, it will not bind. Ensure your sample handling procedures preserve the protein's native conformation and activity.

  • Column Overload: Exceeding the binding capacity of the column can lead to the flow-through of your target protein. Check the manufacturer's specifications for the binding capacity of your specific this compound Sepharose resin.[2]

Q2: I am observing non-specific binding of contaminant proteins to the column. How can I reduce this?

A2: Non-specific binding is often due to ionic or hydrophobic interactions between contaminant proteins and the Sepharose matrix.

  • Increase Ionic Strength: this compound Sepharose can exhibit some ionic binding characteristics.[3] Including a moderate concentration of salt, such as 0.5 M NaCl, in your binding and wash buffers is highly recommended to disrupt these non-specific ionic interactions.[1][3][4]

  • High-Salt Wash: If using a lower salt concentration during sample application is necessary, incorporate a wash step with a high salt concentration (e.g., 1 M NaCl) after sample loading and before elution to remove ionically bound contaminants.[1]

  • Add Non-ionic Detergents: To mitigate hydrophobic interactions, consider adding a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100) to your wash buffer.[5]

Q3: My protein elutes with low purity. What steps can I take to improve it?

A3: Low purity in the eluate is often a result of co-eluting non-specifically bound proteins.

  • Optimize Wash Steps: Increase the volume and stringency of your wash steps. A longer wash with the binding buffer, potentially including a high-salt wash, can effectively remove loosely bound contaminants before elution.[1]

  • Consider a Different Elution Strategy: If you are using a non-specific elution method like a pH shift, you may be co-eluting proteins that are sensitive to the same change. Switching to a specific elution with a competitive inhibitor, such as p-aminothis compound, can significantly improve purity by displacing only the specifically bound target protein.[2][4]

  • Evaluate Ligand Density: For some applications, a high ligand density on the resin can lead to overly strong interactions and reduced purity. If you are using a high-substitution (high sub) resin, consider testing a low-substitution (low sub) version to see if it improves your purity and recovery.

Q4: I am experiencing low recovery of my target protein. What could be the issue?

A4: Low recovery can stem from several factors throughout the chromatography process.

  • Harsh Elution Conditions: Elution at a very low pH (e.g., pH 2.0-3.0) can cause denaturation and precipitation of some proteins. It is crucial to collect fractions into a neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0) to bring the pH of the eluate back to a neutral range immediately.[1][2][3]

  • Strong Hydrophobic Interactions: If your protein has significant hydrophobic patches, it may interact strongly with the Sepharose matrix. Including additives like ethylene glycol (up to 50%) or a non-ionic detergent in the elution buffer can help to disrupt these interactions and improve recovery.[4][5]

  • Proteolytic Degradation: Although you are purifying a protease, it's possible for other proteases in your sample to degrade your target protein. Working at a lower temperature (e.g., 4°C) can help to minimize proteolytic activity.[4][5]

Data Summary Tables

Table 1: Recommended Buffer Conditions for this compound Sepharose Chromatography

Buffer TypeComponentConcentrationpHPurpose
Binding Buffer Tris-HCl50 mM7.4 - 8.0Provides optimal pH for binding.[1][2][4]
NaCl0.5 MMinimizes non-specific ionic interactions.[1][2][4]
High-Salt Wash Buffer Tris-HCl50 mM7.4 - 8.0
NaCl1.0 MRemoves ionically bound contaminants.[1]
Low pH Elution Buffer Glycine-HCl50 mM3.0Elutes the target protein by disrupting the affinity interaction.
NaCl50 mM
Alternative Low pH Elution HCl10 mM2.0A harsher alternative for strongly bound proteins.
NaCl0.5 M
Competitive Elution Buffer p-aminothis compound20 mM7.4 - 8.0Specifically displaces the target protein.[2][4]
(in Binding Buffer)
Neutralization Buffer Tris-HCl1 M9.0Immediately neutralizes the low pH of the eluate.[1][2]

Experimental Protocols

Protocol 1: Standard Purification Protocol for a Serine Protease

  • Column Equilibration:

    • Equilibrate the this compound Sepharose column with 5-10 column volumes (CV) of Binding Buffer (50 mM Tris-HCl, 0.5 M NaCl, pH 7.4).

  • Sample Application:

    • Apply the clarified and filtered sample to the column at a flow rate recommended by the manufacturer.

  • Washing:

    • Wash the column with 5-10 CV of Binding Buffer, or until the UV absorbance at 280 nm returns to baseline.

    • (Optional) For enhanced purity, perform an additional wash with 5-10 CV of High-Salt Wash Buffer (50 mM Tris-HCl, 1.0 M NaCl, pH 7.4).[1]

    • Re-equilibrate the column with 3-5 CV of Binding Buffer if a high-salt wash was performed.

  • Elution:

    • Option A: pH Elution: Elute the bound protein with 5-10 CV of Low pH Elution Buffer (e.g., 50 mM Glycine-HCl, pH 3.0). Collect fractions into tubes containing Neutralization Buffer (60-200 µL of 1 M Tris-HCl, pH 9.0 per mL of fraction).[1][2]

    • Option B: Competitive Elution: Elute with 5-10 CV of Competitive Elution Buffer (20 mM p-aminothis compound in Binding Buffer).[2] Note that the eluent will have a high absorbance at 280 nm, so protein detection must be done by other means such as an activity assay or SDS-PAGE.[1]

  • Regeneration:

    • Wash the column with 3-5 CV of alternating high pH (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5) buffers. Repeat this cycle three times.[4]

    • Re-equilibrate the column with Binding Buffer.

    • For storage, wash the column with a solution of 20% ethanol in 50 mM sodium acetate, pH 4.0 and store at 4-8°C.

Visual Troubleshooting Guide

Troubleshooting_Ionic_Interactions start Start: Poor Purity or Recovery problem High Contaminant Levels in Eluate? start->problem Initiate Troubleshooting check Check NaCl concentration in Binding/Wash Buffers problem->check Non-specific binding suspected solution Increase NaCl to 0.5M in Binding Buffer. Add a high-salt (1M NaCl) wash step after sample loading. result Improved Purity solution->result Implement Solution check->solution [Salt] < 0.5M in Binding Buffer check->result [Salt] is already >= 0.5M result->problem Issue Persists

Caption: Troubleshooting workflow for non-specific binding.

This guide provides a structured approach to addressing common issues encountered when using this compound Sepharose. For more complex problems, consulting the manufacturer's detailed documentation is recommended.

References

challenges in removing benzamidine from final protein sample

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with removing benzamidine from final protein samples.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove this compound from my final protein sample?

This compound is a reversible competitive inhibitor of serine proteases, commonly used during protein purification to prevent degradation of the target protein. However, its presence in the final protein sample can interfere with downstream applications. Residual this compound can affect enzyme activity assays, structural studies (e.g., crystallography), and in vivo applications by inhibiting target proteases or other enzymes with similar active sites. Furthermore, for therapeutic proteins, residual process-related impurities can impact product stability and safety.[1][2]

Q2: I've performed a purification step; shouldn't that have removed the this compound?

Not necessarily. The efficiency of this compound removal depends on the purification method used. Techniques like affinity chromatography (e.g., Ni-NTA for His-tagged proteins) or ion-exchange chromatography are primarily designed to separate proteins based on specific tags or charge properties, respectively. While some this compound may be removed due to buffer exchanges, these methods are not optimized for the removal of small molecules. This compound, being a small molecule (MW: 156.61 g/mol as hydrochloride), can co-elute with the protein of interest if not actively removed.

Q3: Can residual this compound affect my protein's activity or stability?

Yes. If your protein of interest is a serine protease, residual this compound will inhibit its activity. For other proteins, while direct inhibition is less likely, this compound has been shown to interact with proteins and, in some cases, can influence protein aggregation.[3][4] The presence of any small molecule impurity can also potentially affect the long-term stability and formulation of the final protein product.[1][5]

Q4: How can I detect and quantify residual this compound in my protein sample?

Several analytical techniques can be used to detect and quantify residual this compound. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a common and sensitive method.[6] Mass spectrometry (MS) can also be employed for accurate identification and quantification.[7][8] For a less quantitative but simple check, UV spectrophotometry can be used, as this compound has a characteristic absorbance spectrum, though this can be masked by the protein's own absorbance.[9]

Troubleshooting Guide

This guide addresses common issues encountered when attempting to remove this compound from protein samples.

Problem Possible Cause(s) Recommended Solution(s)
Protease activity is still inhibited after purification. Incomplete removal of this compound.1. Implement a dedicated removal step such as dialysis, diafiltration, or gel filtration chromatography. 2. Optimize the chosen removal method (e.g., increase dialysis time, use a larger volume of dialysis buffer, or use a desalting column with an appropriate molecular weight cut-off).
Inconsistent results in downstream assays. Variable levels of residual this compound between batches.1. Standardize the this compound removal protocol. 2. Quantify residual this compound in each batch to ensure consistency.
Protein sample shows signs of precipitation after this compound removal. 1. The removal process (e.g., buffer exchange) has placed the protein in a buffer where it is less soluble. 2. The protein was being stabilized by the presence of this compound or other buffer components that were removed.1. Ensure the final buffer composition is optimal for your protein's stability (pH, ionic strength, excipients). 2. Perform a buffer screen to identify optimal storage conditions.
Low protein recovery after the this compound removal step. 1. Protein adsorption to the dialysis membrane or chromatography resin. 2. Protein precipitation during the procedure.1. Use low-protein-binding membranes for dialysis. 2. For chromatography, ensure the resin is compatible with your protein. 3. Optimize buffer conditions to maintain protein solubility.

Experimental Protocols

Protocol 1: this compound Removal by Dialysis

This protocol is suitable for removing this compound from protein samples. The principle is based on the diffusion of small molecules across a semi-permeable membrane into a larger volume of buffer.[10][11][12]

Materials:

  • Protein sample containing this compound

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 3-10 kDa for most proteins.

  • Dialysis buffer (at least 200-fold the volume of the sample)

  • Stir plate and stir bar

  • Beaker or container for the dialysis buffer

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve pre-wetting or boiling.[12]

  • Load the protein sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Securely close the tubing/cassette.

  • Place the sealed tubing/cassette into the beaker containing the dialysis buffer.

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Dialyze for 2-4 hours.

  • Change the dialysis buffer. For efficient removal, a buffer change is crucial.

  • Continue dialysis for another 2-4 hours or overnight at 4°C.

  • For highly efficient removal, perform a third buffer change and dialyze for an additional 2-4 hours.[11]

  • Recover the protein sample from the dialysis tubing/cassette.

Quantitative Data Comparison: Dialysis Efficiency

Buffer ChangesTheoretical this compound Removal Efficiency (%)
199.5%
299.9975%
399.9999875%
Calculations are based on a 200-fold buffer to sample volume ratio at equilibrium.[11]
Protocol 2: this compound Removal by Gel Filtration (Desalting) Chromatography

This method separates molecules based on size. It is a rapid method for removing small molecules like this compound from a protein sample.[13][14]

Materials:

  • Protein sample containing this compound

  • Desalting column (e.g., prepacked gravity-flow or spin column)

  • Equilibration/elution buffer

  • Collection tubes

Procedure:

  • Equilibrate the desalting column with 3-5 column volumes of the desired final buffer.

  • Allow the equilibration buffer to drain completely from the column.

  • Carefully load the protein sample onto the center of the column bed. Do not disturb the resin.

  • Once the sample has entered the column bed, add the elution buffer.

  • Begin collecting fractions. The protein will elute in the void volume, while the smaller this compound molecules will be retained by the resin and elute later.

  • Monitor the protein elution by measuring the absorbance at 280 nm.

  • Pool the protein-containing fractions.

Visualizations

Benzamidine_Removal_Workflow cluster_start Initial State cluster_methods Removal Methods cluster_verification Verification cluster_end Final Product Start Protein Sample (with this compound) Dialysis Dialysis Start->Dialysis Choose Method GelFiltration Gel Filtration Start->GelFiltration Choose Method Diafiltration Diafiltration Start->Diafiltration Choose Method Verification Quantify Residual This compound (HPLC, MS) Dialysis->Verification GelFiltration->Verification Diafiltration->Verification End This compound-Free Protein Sample Verification->End If successful Troubleshooting_Logic Start Is there an issue with the final protein sample? Inhibition Protease activity is inhibited Start->Inhibition Yes Precipitation Protein precipitation Start->Precipitation Yes Inconsistent Inconsistent assay results Start->Inconsistent Yes NoIssue No issue detected Start->NoIssue No Cause_Inhibition Incomplete this compound Removal Inhibition->Cause_Inhibition Cause_Precipitation Suboptimal Buffer Conditions Precipitation->Cause_Precipitation Cause_Inconsistent Variable Residual this compound Inconsistent->Cause_Inconsistent Solution_Inhibition Implement/Optimize Removal Step (Dialysis, Gel Filtration) Cause_Inhibition->Solution_Inhibition Solution_Precipitation Buffer Optimization/Screening Cause_Precipitation->Solution_Precipitation Solution_Inconsistent Standardize Protocol & Quantify Residuals Cause_Inconsistent->Solution_Inconsistent

References

Technical Support Center: Enhancing Benzamidine Inhibition with Molecular Glues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the inhibitory effect of benzamidine with molecular glues.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of enhancing this compound's inhibitory effect with a molecular glue?

A1: this compound is a known competitive inhibitor of serine proteases like trypsin, binding to the enzyme's active site.[1][2] A molecular glue, in this context, is a separate molecular entity conjugated to this compound. This "glue" component is designed to bind to a region on the target protease near the active site. This dual binding—this compound in the active site and the glue on the surface—creates a more stable ternary complex (Enzyme-Inhibitor-Glue), significantly increasing the overall binding affinity and inhibitory potency of the this compound conjugate compared to this compound alone.[3][4][5]

Q2: What type of molecular glue has been shown to be effective for enhancing this compound inhibition of trypsin?

A2: Research has demonstrated that water-soluble bioadhesive polymers bearing multiple guanidinium ion (Gu+) pendants can act as effective molecular glues.[3][4][5][6] These positively charged pendants can form multivalent salt-bridge interactions with oxyanionic regions on the surface of trypsin, which are in proximity to the substrate-binding pocket.[3][4]

Q3: How does the length and structure of the molecular glue affect the inhibitory activity?

A3: The length and structure of the molecular glue are critical parameters. Studies on multivalent this compound inhibitors have shown that both valency (the number of binding moieties) and linker length impact inhibitory potency. Generally, higher valency and shorter linker lengths can lead to stronger inhibition by increasing the effective local concentration of the inhibitor and enhancing statistical rebinding.[7] However, an excessively long glue moiety can lead to the formation of large aggregates, potentially due to physical crosslinking between the glue and the target enzyme, which may complicate inhibitory assays.[4] The conformational flexibility of the glue is also important; a more flexible structure that allows the this compound moiety to properly orient within the active site is more effective.[8]

Q4: What are the key quantitative parameters to measure when evaluating the enhancement of this compound inhibition?

A4: The primary parameters to measure are the half-maximal inhibitory concentration (IC50) and the binding affinity (often expressed as the dissociation constant, Kd). A lower IC50 value for the this compound-glue conjugate compared to a control this compound derivative (without the glue) indicates enhanced inhibitory potency.[8] Similarly, a lower Kd value for the conjugate signifies a higher binding affinity for the target enzyme.[3][6]

Q5: What are some common screening methods to identify novel molecular glues?

A5: Several high-throughput screening (HTS) methods can be employed, including Homogeneous Time-Resolved Fluorescence (HTRF), Surface Plasmon Resonance (SPR), and High Content Imaging (HCI).[9] Affinity Selection Mass Spectrometry (ASMS) is another powerful technique for screening large compound libraries to identify molecules that stabilize protein-protein or protein-ligand interactions.[10] Phenotypic screens that measure a desired cellular outcome, such as cell death, can also uncover molecular glue degraders.[11]

Troubleshooting Guides

Synthesis and Purification of this compound-Molecular Glue Conjugates
Problem Possible Cause(s) Troubleshooting Step(s)
Low conjugation yield - Inefficient reaction chemistry.- Steric hindrance from the polymer or this compound derivative.- Hydrolysis of reactive groups (e.g., NHS esters) in aqueous buffer.[12]- Incorrect stoichiometry of reactants.- Optimize reaction conditions (pH, temperature, reaction time).[13]- Use a linker to reduce steric hindrance.- Ensure use of fresh, anhydrous solvents when appropriate and control reaction pH.[14]- Perform a titration to determine the optimal molar ratio of reactants.
Heterogeneous product - Statistical distribution of conjugated ligands on a pre-formed polymer scaffold.[15]- Multiple reactive sites on the this compound derivative or the polymer.- Side reactions during conjugation.- Consider a convergent synthesis strategy where the glue moiety is built onto the this compound derivative before polymerization for better control.[15]- Use protecting groups to block unwanted reactive sites.- Characterize the product thoroughly using techniques like HPLC/LC-MS and NMR to identify and quantify impurities.[14]
Difficulty in purification - Similar physicochemical properties of the conjugate and unreacted starting materials.- Aggregation of the conjugate.[16]- The conjugate sticking to purification columns.- Employ size-exclusion chromatography (SEC) to separate the larger conjugate from smaller unreacted molecules.- Use ion-exchange chromatography if there is a significant charge difference.- Optimize buffer conditions (e.g., add detergents or change salt concentration) to prevent aggregation.[16]- Consider alternative purification methods like tangential flow filtration.[17]
Trypsin Inhibition Assays
Problem Possible Cause(s) Troubleshooting Step(s)
High background signal in chromogenic/fluorogenic assay - Autohydrolysis of the substrate.- Contamination of reagents with other proteases.- The this compound-glue conjugate itself might be colored or fluorescent, interfering with the readout.- Run a "no enzyme" control to measure the rate of substrate autohydrolysis.- Use high-purity enzyme and reagents.- Run a "no substrate" control with the highest concentration of the conjugate to check for interference. Subtract this background from the experimental values.
Non-linear or biphasic inhibition curves - The inhibitor is not at steady-state with the enzyme (slow binding).- The inhibitor has a complex mechanism of action (e.g., allosteric effects).- Aggregation of the inhibitor at high concentrations.- Pre-incubate the enzyme and inhibitor for a longer period before adding the substrate.- Use specialized kinetic models to analyze the data.[18]- Check the solubility of the conjugate at the concentrations used. Dynamic Light Scattering (DLS) can be used to detect aggregation.[4]
IC50 value is not reproducible - Inconsistent enzyme activity.- Pipetting errors, especially with viscous polymer solutions.- Degradation of the inhibitor or enzyme stock solutions.- Variation in incubation times or temperature.- Aliquot and store the enzyme at -80°C to maintain consistent activity. Perform an activity check before each experiment.- Use positive displacement pipettes for viscous solutions.- Prepare fresh stock solutions of the inhibitor and store them appropriately.- Use a temperature-controlled plate reader and ensure consistent timing for all steps.
No enhancement of inhibition observed - The molecular glue does not bind to the target enzyme.- The linker between this compound and the glue is of an inappropriate length or flexibility, preventing proper binding of both moieties.[19]- The glue moiety binds in a way that sterically hinders the this compound from accessing the active site.- As a control, synthesize and test the molecular glue moiety alone to see if it has any affinity for the enzyme.[8]- Synthesize a small library of conjugates with different linker lengths and chemistries to find the optimal one.- Use computational modeling to predict the binding mode of the conjugate and guide the design.

Quantitative Data Summary

Compound Description **Binding Affinity (Kass, M⁻¹) **IC50 (µM) Reference
TEG-BA This compound with a triethylene glycol linker (control)1.6 x 10⁴79[4][8]
Glue₁₀-BA This compound conjugated to a polymer with 10 guanidinium pendants5.7 x 10⁵6.2[4][8]
Glue₂₉-BA This compound conjugated to a polymer with 29 guanidinium pendants3.2 x 10⁶Not Determined*[4]
ᵐGlue₂₇-BA This compound conjugated to a polymer with 27 in-chain guanidinium units8.3 x 10⁴> 100 (inferior to TEG-BA)[4][8]
Glue₁₀-Ph Phenyl group conjugated to the same polymer as Glue₁₀-BA (control)1.1 x 10⁵No inhibition[4][8]

Note: The IC50 for Glue₂₉-BA was not determined due to the formation of large aggregates.[4]

Experimental Protocols

General Protocol for Trypsin Inhibition Assay

This protocol is adapted from studies on this compound-conjugated molecular glues.[4][8]

Materials:

  • Trypsin (e.g., from bovine pancreas)

  • Tris-HCl buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

  • Substrate: Nα-p-tosyl-L-arginine methyl ester (TAME)

  • This compound-molecular glue conjugates and controls (dissolved in buffer or DMSO)

  • UV-Vis spectrophotometer and cuvettes (or a microplate reader)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of trypsin in the Tris-HCl buffer.

    • Prepare a stock solution of TAME in the Tris-HCl buffer (e.g., 10 mM).

    • Prepare serial dilutions of the this compound-glue conjugates and control compounds in the Tris-HCl buffer.

  • Assay Setup:

    • In a cuvette or microplate well, mix the trypsin solution (final concentration e.g., 20 nM) with varying concentrations of the inhibitor or control compound.

    • Include a "no inhibitor" control containing only trypsin and buffer.

    • Incubate the enzyme-inhibitor mixture at a constant temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes) to allow for binding to reach equilibrium.

  • Initiate Reaction:

    • Add the TAME substrate to the mixture to initiate the reaction (final concentration e.g., 1 mM).

  • Measure Activity:

    • Immediately monitor the increase in absorbance at 247 nm over time. This corresponds to the hydrolysis of TAME.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • Plot the percentage of trypsin activity (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay Biochemical Assay cluster_analysis Data Analysis s1 Conjugate this compound to Molecular Glue s2 Purify Conjugate (e.g., SEC) s1->s2 a1 Prepare Reagents (Trypsin, Substrate, Inhibitors) s2->a1 Characterized Conjugate a2 Incubate Trypsin with Inhibitor a1->a2 a3 Add Substrate (TAME) a2->a3 a4 Monitor Absorbance (247 nm) a3->a4 d1 Calculate Initial Reaction Velocities a4->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC50 d2->d3

Experimental workflow for evaluating this compound-molecular glue inhibitors.

signaling_pathway cluster_inhibition Mechanism of Enhanced Inhibition trypsin Trypsin active_site Active Site surface_site Oxyanionic Surface Region This compound This compound (Inhibitor) molecular_glue Molecular Glue (e.g., Poly-Guanidinium) conjugate This compound Molecular Glue conjugate->active_site Binds conjugate->surface_site Adheres

Mechanism of enhanced trypsin inhibition by a this compound-molecular glue conjugate.

References

Validation & Comparative

A Head-to-Head Battle of Serine Protease Inhibitors: Benzamidine vs. Aprotinin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protease inhibition, the choice of the right tool is paramount. This guide provides a comprehensive, data-driven comparison of two widely used serine protease inhibitors: the small synthetic molecule benzamidine and the polypeptide aprotinin.

This publication delves into their mechanisms of action, quantitatively compares their inhibitory performance against key proteases, and provides detailed experimental protocols to empower researchers in their experimental design.

At a Glance: Key Differences and Performance

This compound is a synthetic, reversible competitive inhibitor of trypsin-like serine proteases.[1] In contrast, aprotinin, a naturally occurring polypeptide from bovine lung, is also a reversible competitive inhibitor but boasts a broader spectrum of activity and significantly higher potency against many common serine proteases.[2]

Quantitative Comparison of Inhibitory Potency

The efficacy of a protease inhibitor is best described by its inhibition constant (Ki), with a lower Ki value indicating greater potency. The following table summarizes the Ki values for this compound and aprotinin against a range of common serine proteases, compiled from various sources.

Target ProteaseThis compound (Ki)Aprotinin (Ki)
Trypsin19 µM[3], 35 µM[4]0.06 pM
Plasmin350 µM[4]4.0 nM
Thrombin220 µM[4]-
Plasma Kallikrein-30 nM
Tissue Kallikrein-1.0 nM
Chymotrypsin-9 nM
Factor Xa--
uPA (urokinase-type Plasminogen Activator)-8.0 µM
Tryptase--
Acrosin4 µM[3]Weak inhibition

Note: A direct comparison of Ki values should be made with caution as experimental conditions can vary between studies. The data presented here is for comparative purposes.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and aprotinin function as competitive inhibitors, binding to the active site of serine proteases and preventing the binding and cleavage of their natural substrates.

This compound , being a small molecule, directly interacts with the active site of trypsin-like enzymes.[5]

Aprotinin , a 58-amino acid polypeptide, has a structure that is highly complementary to the active sites of many serine proteases, allowing for very tight and specific binding.[6] This structural advantage contributes to its significantly lower Ki values and broader inhibitory profile.

Signaling Pathway in Focus: The Coagulation Cascade

Both this compound and aprotinin impact the coagulation cascade, a critical physiological pathway involving a series of serine protease activations. Aprotinin, in particular, has a pronounced effect by inhibiting multiple factors in this cascade, including plasma kallikrein.[7]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_fibrinolysis Fibrinolysis XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI Kallikrein Plasma Kallikrein XIIa->Kallikrein XIa Factor XIa XI->XIa XIIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa XIa X Factor X IXa->X Kallikrein->XIIa Aprotinin_Intrinsic Aprotinin Aprotinin_Intrinsic->Kallikrein TissueFactor Tissue Factor VII Factor VII TissueFactor->VII VIIa Factor VIIa VII->VIIa Tissue Factor VIIa->X Xa Factor Xa X->Xa IXa or VIIa Prothrombin Prothrombin (II) Xa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Xa Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin (Ia) Fibrinogen->Fibrin Thrombin Fibrinogen->Fibrin Fibrin Clot Fibrin Clot Fibrin->Fibrin Clot Fibrin Degradation Products Fibrin Degradation Products Fibrin Clot->Fibrin Degradation Products Plasmin Benzamidine_Common This compound Benzamidine_Common->Thrombin Aprotinin_Common Aprotinin Aprotinin_Common->Xa Aprotinin_Common->Thrombin Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Plasmin->Fibrin Degradation Products Aprotinin_Fibrinolysis Aprotinin Aprotinin_Fibrinolysis->Plasmin

Caption: Inhibition of the Coagulation Cascade.

Experimental Protocols: A Guide to Comparing Inhibitor Potency

To quantitatively compare the inhibitory performance of this compound and aprotinin, a chromogenic serine protease inhibition assay can be employed. This protocol provides a detailed methodology for determining the inhibition constant (Ki) of each inhibitor.

Objective

To determine and compare the inhibitory potency (Ki) of this compound and aprotinin against a specific serine protease (e.g., trypsin).

Materials
  • Serine Protease: e.g., Trypsin (from bovine pancreas)

  • Chromogenic Substrate: e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Inhibitors: this compound hydrochloride, Aprotinin

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

Caption: Workflow for Protease Inhibition Assay.

Detailed Procedure
  • Reagent Preparation:

    • Prepare the assay buffer and bring it to the desired temperature (e.g., 25°C or 37°C).

    • Prepare a stock solution of the serine protease (e.g., 1 mg/mL trypsin in 1 mM HCl).

    • Prepare a stock solution of the chromogenic substrate (e.g., 10 mM L-BAPNA in DMSO).

    • Prepare stock solutions of the inhibitors (e.g., 100 mM this compound in water, 1 mg/mL aprotinin in water).

  • Assay Setup:

    • In a 96-well microplate, add a fixed amount of the serine protease to each well (except for the blank).

    • Add varying concentrations of the inhibitor (this compound or aprotinin) to the wells. Include a control well with no inhibitor.

    • Bring the final volume in each well to a consistent level with the assay buffer.

  • Pre-incubation:

    • Incubate the microplate at the assay temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a fixed amount of the chromogenic substrate to each well.

    • Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme. The Km should be determined in a separate experiment.

Conclusion: Selecting the Right Inhibitor for Your Needs

The choice between this compound and aprotinin is highly dependent on the specific research application.

This compound is a cost-effective, small-molecule inhibitor suitable for applications where a reversible, competitive inhibitor of trypsin-like serine proteases is required. Its lower potency may be sufficient for general protease inhibition in cell lysates, particularly from yeast.[8]

Aprotinin , with its high potency and broad-spectrum activity, is the inhibitor of choice for applications requiring robust and efficient inhibition of a wider range of serine proteases, especially in mammalian systems.[2] Its effectiveness in preventing protein degradation during purification and in functional assays involving the coagulation and fibrinolytic systems is well-documented.[6]

By understanding the quantitative differences in their inhibitory performance and their distinct mechanisms of action, researchers can make an informed decision to select the most appropriate serine protease inhibitor to achieve their experimental goals with precision and reliability.

References

AEBSF: A Nontoxic and Stable Alternative to Benzamidine for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical research and drug development, the effective inhibition of serine proteases is paramount for preserving protein integrity and studying cellular processes. For decades, benzamidine has been a widely used reversible competitive inhibitor of these enzymes. However, the emergence of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) presents researchers with a compelling alternative, offering a distinct mechanism of action coupled with a superior safety and stability profile. This guide provides an objective comparison of AEBSF and this compound, supported by experimental data, to inform the selection of the most appropriate inhibitor for specific research needs.

At a Glance: Key Differences Between AEBSF and this compound

FeatureAEBSF (Pefabloc SC)This compound
Mechanism of Action Irreversible, covalent modification of the active site serine residue.[1]Reversible, competitive inhibitor that binds to the enzyme's active site.[2]
Inhibition Type IrreversibleReversible
Toxicity Significantly lower toxicity.Higher relative toxicity.
Stability in Aqueous Solution Highly stable, especially at neutral and slightly acidic pH.[1]Less stable; solutions are recommended to be prepared fresh.
Solubility Readily soluble in water.Soluble in water.
Common Working Concentration 0.1 - 1.0 mM[3]1 mM for general protease inhibition.

Quantitative Comparison of Performance

A direct quantitative comparison of AEBSF and this compound is influenced by their different mechanisms of inhibition. The efficacy of the irreversible inhibitor AEBSF is often measured by second-order rate constants, while the potency of the reversible inhibitor this compound is typically expressed as the inhibition constant (Ki).

Toxicity Profile

AEBSF exhibits a significantly lower toxicity profile compared to many other serine protease inhibitors, making it a safer choice for both in vitro and in vivo studies.

InhibitorLD50 (Oral, Mouse)Reference
AEBSF 2834 mg/kg[1]
This compound Not readily available
Inhibitory Activity

The following tables summarize the available data on the inhibitory activity of AEBSF and this compound against common serine proteases. It is important to note that a direct comparison of these values is challenging due to the different methodologies used to assess irreversible and reversible inhibitors.

AEBSF: Second-Order Rate Constants (kapp/[I] in L·mol⁻¹·s⁻¹)

ProteaseRate ConstantReference
Trypsin 14.0[1]
Chymotrypsin 18.7[1]
Plasmin 0.36[1]
Thrombin 1.62[1]
Plasma Kallikrein 0.68[1]
Glandular Kallikrein 0.19[1]

This compound: Inhibition Constants (Ki)

ProteaseKi (µM)Reference
Trypsin 35[4]
Plasmin 350[4]
Thrombin 220[4]

Impact on Cellular Signaling Pathways

Both AEBSF and this compound can be utilized to dissect the role of serine proteases in various signaling cascades.

AEBSF has been shown to inhibit the activation of Sterol Regulatory Element-Binding Proteins (SREBPs) by targeting Site-1-Protease (S1P), a key enzyme in cholesterol and fatty acid metabolism.[5] Additionally, as a serine protease inhibitor, AEBSF can modulate inflammatory pathways, such as the NF-κB signaling cascade, which is often regulated by upstream proteases.[6]

This compound and its derivatives have been observed to affect Protease-Activated Receptor (PAR) signaling, which plays a crucial role in thrombosis, inflammation, and cancer progression. Furthermore, some this compound derivatives have demonstrated the ability to inhibit the growth of colon carcinoma cells by suppressing the expression of nuclear oncogenes.

Visualizing the NF-κB Signaling Pathway and Inhibition

NF_kappaB_Pathway NF-κB Signaling Pathway and Point of Inhibition cluster_cytoplasm Cytoplasm TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex RIP1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates I_kappa_B_P P-IκB I_kappa_B->I_kappa_B_P NF_kappa_B NF-κB (p50/p65) Nucleus Nucleus NF_kappa_B->Nucleus Translocates I_kappa_B_P->NF_kappa_B Releases Proteasome Proteasome I_kappa_B_P->Proteasome Ubiquitination & Degradation Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Serine_Protease Upstream Serine Protease Serine_Protease->IKK_complex Activates AEBSF AEBSF AEBSF->Serine_Protease Inhibits

Caption: Inhibition of an upstream serine protease by AEBSF can block the activation of the IKK complex, thereby preventing NF-κB-mediated gene expression.

Experimental Protocols

To facilitate a direct comparison of AEBSF and this compound in your own laboratory setting, detailed protocols for key experiments are provided below.

Protocol 1: Comparative Protease Inhibition Assay (Chromogenic Substrate)

Objective: To determine and compare the inhibitory potency (IC50 for AEBSF and Ki for this compound) of the two inhibitors against a specific serine protease (e.g., trypsin).

Materials:

  • Purified serine protease (e.g., bovine trypsin)

  • Chromogenic substrate for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • AEBSF hydrochloride

  • This compound hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 100 mM stock solution of AEBSF in sterile water.

    • Prepare a 100 mM stock solution of this compound in sterile water.

    • Prepare a 1 mg/mL stock solution of the protease in assay buffer.

    • Prepare a 10 mM stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO).

  • Prepare Working Solutions:

    • Create a serial dilution of AEBSF and this compound in assay buffer to cover a range of concentrations (e.g., 0.01 µM to 1000 µM).

    • Dilute the protease stock solution to the final working concentration in assay buffer.

    • Dilute the substrate stock solution to the final working concentration in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to each well.

    • Add 10 µL of each inhibitor dilution to the respective wells in triplicate. For control wells (no inhibitor), add 10 µL of assay buffer.

    • Add 20 µL of the diluted protease solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • For AEBSF, determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

    • For this compound, determine the Ki value using appropriate enzyme kinetics models (e.g., Dixon plot or non-linear regression).

Protocol 2: Comparative Cytotoxicity Assay (MTT Assay)

Objective: To compare the cytotoxic effects of AEBSF and this compound on a relevant cell line.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • AEBSF hydrochloride

  • This compound hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of AEBSF and this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of inhibitors in triplicate. Include untreated control wells.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability versus the inhibitor concentration and determine the CC50 (the concentration at which 50% of cell viability is lost) for each inhibitor.

Visualizing the Experimental Workflow

Experimental_Workflow Comparative Experimental Workflow Start Start Prepare_Inhibitors Prepare Serial Dilutions of AEBSF & this compound Start->Prepare_Inhibitors Protease_Assay Protease Inhibition Assay (e.g., Chromogenic) Prepare_Inhibitors->Protease_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Prepare_Inhibitors->Cytotoxicity_Assay Data_Analysis_Protease Data Analysis: Calculate IC50 (AEBSF) & Ki (this compound) Protease_Assay->Data_Analysis_Protease Data_Analysis_Cyto Data Analysis: Calculate CC50 Cytotoxicity_Assay->Data_Analysis_Cyto Compare_Results Compare Efficacy & Toxicity Data_Analysis_Protease->Compare_Results Data_Analysis_Cyto->Compare_Results End End Compare_Results->End

Caption: A logical workflow for the direct comparison of the efficacy and cytotoxicity of AEBSF and this compound.

Conclusion: Making an Informed Choice

The selection between AEBSF and this compound hinges on the specific experimental requirements.

AEBSF is the preferred choice when:

  • Low toxicity is critical: For cell culture experiments, in vivo studies, or applications where maintaining cellular health is paramount, AEBSF's lower toxicity is a significant advantage.[7]

  • Long-term inhibition is needed: Its high stability in aqueous solutions ensures sustained protease inhibition over extended periods without the need for frequent re-addition.[1]

  • Irreversible inhibition is desired: For applications requiring complete and permanent inactivation of serine proteases, such as in protein purification, AEBSF is highly effective.[1]

This compound may be considered when:

  • Reversible inhibition is required: In studies where the modulation of protease activity needs to be reversible, this compound's competitive binding mechanism is advantageous.

  • A well-characterized, traditional inhibitor is preferred: this compound has a long history of use in a wide range of biochemical assays.

Logical Relationship Diagram

Logical_Relationship AEBSF as a Nontoxic Alternative to this compound Goal Effective Serine Protease Inhibition AEBSF AEBSF Goal->AEBSF This compound This compound Goal->this compound Irreversible Irreversible Inhibition AEBSF->Irreversible High_Stability High Aqueous Stability AEBSF->High_Stability Lower_Toxicity Lower Toxicity AEBSF->Lower_Toxicity Reversible Reversible Inhibition This compound->Reversible Safer_Alternative Safer & More Stable Alternative Irreversible->Safer_Alternative Traditional_Choice Traditional Reversible Inhibitor Reversible->Traditional_Choice High_Stability->Safer_Alternative Lower_Toxicity->Safer_Alternative Safer_Alternative->AEBSF Traditional_Choice->this compound

Caption: The decision between AEBSF and this compound is guided by their distinct properties, with AEBSF emerging as a safer and more stable option.

References

A Head-to-Head Battle of Protease Inhibitors: Benzamidine vs. PMSF

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical research and drug development, safeguarding proteins from degradation is paramount. Serine proteases, a ubiquitous class of enzymes that cleave peptide bonds, are often the primary culprits behind unwanted proteolysis during experimental procedures. For decades, two inhibitors, benzamidine and phenylmethylsulfonyl fluoride (PMSF), have been mainstays in the researcher's toolkit to combat this issue. This guide provides an objective comparison of their stability and effectiveness, supported by experimental data and detailed protocols, to aid scientists in selecting the optimal inhibitor for their specific needs.

At a Glance: Key Differences

While both this compound and PMSF target serine proteases, they do so through fundamentally different mechanisms and exhibit distinct chemical properties. PMSF is an irreversible inhibitor that covalently modifies the active site serine residue of the protease.[1][2] In contrast, this compound acts as a reversible competitive inhibitor, binding to the active site but not forming a permanent bond.[3][4][5] This distinction has significant implications for their application and efficacy.

Quantitative Comparison of Inhibitor Properties

The following table summarizes the key characteristics of this compound and PMSF, providing a quantitative basis for comparison. It is important to note that direct side-by-side comparative studies are not always available in the literature, and thus some data is presented from individual studies.

FeatureThis compoundPMSF (Phenylmethylsulfonyl fluoride)
Inhibition Mechanism Reversible, competitive[3][5][6]Irreversible, covalent modification[1][2]
Typical Working Conc. 0.5 - 4.0 mM[4]0.1 - 1.0 mM[1][7]
Aqueous Stability More stable than PMSF, but sensitive to oxidation. Fresh solutions are recommended.[4][8] Aqueous solutions are not recommended for storage for more than one day.[7]Highly unstable in aqueous solutions, especially at alkaline pH.[9][10][11]
Half-life in Aqueous Solution Data not readily available. Recommended to be prepared fresh.[4][8]~110 min at pH 7.0 (25°C)[10] ~55 min at pH 7.5 (25°C)[10] ~35 min at pH 8.0 (25°C)[9][10]
Toxicity Generally considered less toxic than PMSF.Highly toxic and corrosive.[10][12]
Solubility Soluble in water (approx. 50 mg/mL with heating), ethanol, and DMSO.[7][8]Poorly soluble in water; stock solutions typically prepared in anhydrous ethanol, isopropanol, or DMSO.[1][7][9]

Effectiveness: A Look at Inhibitory Constants

The effectiveness of an inhibitor is often quantified by its inhibition constant (Kᵢ), with a lower Kᵢ value indicating greater potency. While PMSF's irreversible nature makes direct Kᵢ determination complex, Kᵢ values for the reversible inhibitor this compound against several common serine proteases have been reported.

Target ProteaseThis compound Kᵢ (µM)
Trypsin21[9], 35[13]
Thrombin220[13], 320[9]
Plasmin350[13]
Tryptase20[9]
uPA97[9]
Factor Xa110[9]
tPA750[9]

Mechanism of Action Visualized

The distinct mechanisms of inhibition for PMSF and this compound are illustrated below.

Mechanism of Serine Protease Inhibition cluster_0 PMSF (Irreversible) cluster_1 This compound (Reversible) Active Serine Protease_P Active Serine Protease Inactive Complex_P Inactive Covalently-Modified Protease Active Serine Protease_P->Inactive Complex_P Covalent Modification PMSF PMSF PMSF->Inactive Complex_P Active Serine Protease_B Active Serine Protease Inhibited Complex_B Inhibited Protease-Benzamidine Complex Active Serine Protease_B->Inhibited Complex_B Binding This compound This compound This compound->Inhibited Complex_B Experimental Workflow for Inhibitor Comparison Start Start Reagent_Prep Prepare Reagents (Enzyme, Substrate, Inhibitor Dilutions) Start->Reagent_Prep Assay_Setup Set up 96-well Plate (Blank, Control, Inhibitor Wells) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Assay_Setup->Pre_incubation Initiate_Reaction Add Substrate Pre_incubation->Initiate_Reaction Measurement Kinetic Measurement in Plate Reader Initiate_Reaction->Measurement Data_Analysis Calculate % Inhibition and Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

References

A Researcher's Guide to Validating Protease Inhibition: The Benzamidine Activity Assay in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating protease inhibition is a critical step in understanding enzyme function and developing novel therapeutics. The benzamidine activity assay is a well-established, competitive, and spectrophotometric method, particularly for serine proteases like trypsin. This guide provides a comprehensive comparison of the this compound assay with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.

Principles of Protease Inhibition Assays

At its core, a protease inhibition assay measures the reduction in the catalytic activity of a protease in the presence of a potential inhibitor. The this compound assay is a classic example of a competitive inhibition assay. This compound, a small molecule, structurally mimics the side chains of arginine and lysine, which are the natural substrates for trypsin and other serine proteases. By binding to the active site of the enzyme, this compound directly competes with the substrate, thereby reducing the rate of product formation. This change in enzymatic activity can be monitored using a chromogenic substrate that releases a colored product upon cleavage.

Alternatives to the this compound assay include Fluorescence Resonance Energy Transfer (FRET) and casein-based assays. FRET assays utilize a substrate labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. Casein-based assays employ casein, a protein rich in potential cleavage sites, which can be labeled with a dye. Protease activity is determined by measuring the release of soluble, dye-labeled peptides after precipitation of the undigested casein.

Comparative Analysis of Protease Inhibition Assays

The choice of assay depends on several factors including the specific protease, the nature of the inhibitor, and the desired throughput and sensitivity. The following table summarizes the key characteristics of the this compound assay and its common alternatives.

FeatureThis compound Activity AssayFRET-Based AssayCasein-Based Assay
Principle Competitive, SpectrophotometricFluorometric, Cleavage-basedSpectrophotometric or Fluorometric, Cleavage-based
Typical Substrate Chromogenic small molecules (e.g., BAEE, L-BAPNA)Fluorophore-quencher labeled peptidesLabeled casein
Detection Method Absorbance (UV-Vis)Fluorescence IntensityAbsorbance or Fluorescence
Advantages Cost-effective, well-established, provides direct competitive binding information.High sensitivity, suitable for high-throughput screening.Uses a more "natural" protein substrate, good for general protease activity.
Disadvantages Lower sensitivity than FRET, potential for interference from colored compounds.Can be expensive, potential for fluorescence interference.Lower sensitivity, less specific, can be laborious.

Quantitative Comparison of Inhibitor Potency

The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table provides a comparison of reported inhibition values for this compound and other inhibitors against various proteases, as determined by different assay methods.

ProteaseInhibitorAssay TypeKi (µM)IC50 (µM)Reference
TrypsinThis compoundSpectrophotometric19[1]-[1]
TrypsinThis compoundSpectrophotometric35[2]-[2]
TrypsinTEG-Benzamidine DerivativeSpectrophotometric-79[3]
PlasminThis compoundSpectrophotometric350[2]-[2]
ThrombinThis compoundSpectrophotometric220[2]-[2]
Boar Sperm AcrosinThis compoundNot Specified4[1]-[1]

Experimental Protocols

Detailed Protocol for a this compound Competitive Inhibition Assay for Trypsin

This protocol is adapted from established methods for determining trypsin inhibition using the chromogenic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE).

Materials:

  • Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)

  • This compound hydrochloride solutions of varying concentrations

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution (e.g., 0.25 mM in buffer)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0

  • Spectrophotometer capable of reading at 253 nm

  • Cuvettes

Procedure:

  • Prepare Reagents: Prepare fresh solutions of trypsin, this compound, and BAEE in the assay buffer.

  • Set up the Reaction: In a cuvette, combine the assay buffer, a specific volume of the trypsin solution, and varying concentrations of the this compound inhibitor solution. The total volume should be kept constant.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 1 minute) to allow for binding equilibrium to be reached.

  • Initiate the Reaction: Add the BAEE substrate solution to the cuvette to start the enzymatic reaction.

  • Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 247 nm over a set period (e.g., 1-5 minutes)[3]. The rate of increase in absorbance is proportional to the trypsin activity.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each this compound concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value. The Ki can be calculated from the IC50 value if the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.

Protocol for a FRET-Based Protease Inhibition Assay

This protocol provides a general framework for a FRET-based assay.

Materials:

  • Protease of interest

  • FRET-labeled peptide substrate specific for the protease

  • Inhibitor solutions of varying concentrations

  • Assay Buffer appropriate for the protease

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Dissolve the FRET substrate and inhibitors in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in the assay buffer.

  • Set up the Assay Plate: In a microplate, add the assay buffer, the protease solution, and the inhibitor solutions at various concentrations. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the Reaction: Add the FRET substrate to all wells to start the reaction.

  • Measure Fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence curves. Calculate the percent inhibition for each inhibitor concentration and plot the data to determine the IC50 value.

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and underlying principles.

Benzamidine_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis Prep_Enzyme Prepare Trypsin Solution Mix Mix Trypsin and this compound Prep_Enzyme->Mix Prep_Inhibitor Prepare this compound Dilutions Prep_Inhibitor->Mix Prep_Substrate Prepare BAEE Substrate Add_Substrate Add BAEE Substrate Prep_Substrate->Add_Substrate Preincubate Pre-incubate Mix->Preincubate Preincubate->Add_Substrate Measure_Abs Measure Absorbance at 247 nm Add_Substrate->Measure_Abs Calculate_Rate Calculate Reaction Rate Measure_Abs->Calculate_Rate Determine_IC50 Determine IC50 Calculate_Rate->Determine_IC50

This compound Assay Workflow

Competitive_Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate I Inhibitor (this compound) ES->E P Product ES->P k_cat EI->E

Mechanism of Competitive Inhibition

Assay_Comparison cluster_this compound This compound Assay cluster_fret FRET Assay cluster_casein Casein Assay Benz_Principle Competitive Inhibition Benz_Signal Chromogenic Product (Absorbance) Benz_Principle->Benz_Signal FRET_Principle Substrate Cleavage FRET_Signal Fluorescence Increase FRET_Principle->FRET_Signal Casein_Principle Protein Digestion Casein_Signal Soluble Labeled Peptides Casein_Principle->Casein_Signal

Comparison of Assay Principles

Conclusion

Validating protease inhibition is a multifaceted process that requires careful consideration of the assay methodology. The this compound activity assay remains a valuable tool for characterizing competitive inhibitors of serine proteases, offering a cost-effective and direct measure of binding to the active site. However, for applications requiring higher sensitivity or high-throughput screening, FRET-based assays may be more suitable. Casein-based assays provide a good alternative for assessing general proteolytic activity against a larger protein substrate. By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement the most appropriate assay to validate their findings and advance their research in drug discovery and beyond.

References

Quantitative Structure-Activity Relationship of Benzamidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantitative structure-activity relationships (QSAR) of benzamidine derivatives, focusing on their application as both Factor Xa inhibitors and antimicrobial agents. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams of a general QSAR workflow and the coagulation cascade are included to facilitate understanding.

Factor Xa Inhibitors

This compound derivatives have been extensively studied as inhibitors of Factor Xa, a critical enzyme in the coagulation cascade. The positively charged this compound moiety effectively mimics the natural substrate of Factor Xa, anchoring the inhibitor to the S1 pocket of the enzyme. QSAR studies have been instrumental in optimizing the potency and selectivity of these inhibitors.

Quantitative Data for this compound Derivatives as Factor Xa Inhibitors
Compound IDP1 GroupKi (nM)Reference
SQ3111-Aminoisoquinoline0.33[1]
1 3-Benzylamine-[1]
2 3-Aminobenzisoxazole-[1]
3 3-Phenylcarboxamide-[1]
4 4-Methoxyphenyl-[1]
SR374 Aminobenzisoxazole0.35[2]
ST368 Chloroaniline1.5[3]

Note: Specific Ki values for compounds 1-4 were not provided in the abstract; however, they were part of a study that led to the discovery of SQ311, which has a reported Ki of 0.33 nM.[1]

Experimental Protocol: Factor Xa Inhibition Assay (Chromogenic)

This protocol outlines the determination of the inhibitory activity of this compound derivatives against Factor Xa using a chromogenic assay.[4][5][6][7]

Materials:

  • Human Factor Xa

  • Chromogenic substrate specific for Factor Xa (e.g., S-2222)

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of human Factor Xa in the assay buffer.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a fixed volume of the Factor Xa solution to each well of the 96-well microplate.

  • Add the different concentrations of the test compounds to the wells containing Factor Xa and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Following incubation, add the chromogenic substrate to each well to initiate the enzymatic reaction.

  • The residual Factor Xa activity is determined by measuring the absorbance of the colored product released from the substrate at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • The absorbance is inversely proportional to the inhibitory activity of the compound.

  • The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) is calculated by plotting the absorbance against the inhibitor concentration.

Antimicrobial Agents

This compound derivatives have also demonstrated promising activity against a range of bacterial pathogens. Their mechanism of action is not fully elucidated but is thought to involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Quantitative Data for this compound Derivatives as Antimicrobial Agents
Compound IDBacterial StrainMIC (µg/mL)Reference
NBA (Novel this compound Analogues) P. gingivalis31.25 - 125[8]
E. coli31.25 - 125[8]
S. aureus31.25 - 125[8]
S. epidermidis31.25 - 125[8]
P. aeruginosa31.25 - 125[8]
S. pyogenes31.25 - 125[8]
Experimental Protocol: Antimicrobial Susceptibility Testing (Micro Broth Dilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various bacterial strains using the micro broth dilution method.[8]

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 96-well microplates

  • Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well microplate.

  • Prepare a standardized bacterial inoculum and dilute it to the desired final concentration in the growth medium.

  • Add a fixed volume of the diluted bacterial suspension to each well of the microplate containing the test compound dilutions.

  • Include positive control wells (bacteria and medium without inhibitor) and negative control wells (medium only).

  • Incubate the microplates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

General QSAR Workflow

QSAR_Workflow A Dataset Collection (Structures & Biological Activity) B Molecular Descriptor Calculation (2D/3D Properties) A->B C Data Splitting (Training & Test Sets) B->C D Model Building (e.g., MLR, PLS, SVM) C->D E Model Validation (Internal & External) D->E E->D Refinement F Model Interpretation & Application (New Compound Design) E->F

Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.

Coagulation Cascade and the Role of Factor Xa

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIa Factor XIa XI->XIa IX Factor IX IXa Factor IXa IX->IXa XIIa->XI XIa->IX X Factor X IXa->X TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound Derivatives (Inhibitors) This compound->Xa

Caption: The coagulation cascade highlighting Factor Xa as a key target for this compound derivatives.

References

A Comparative Guide to Benzamidine and Other Serine Protease Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate serine protease inhibitor is a critical decision that can significantly impact experimental outcomes and the success of therapeutic strategies. This guide provides a comprehensive, data-driven comparison of benzamidine and other commonly used serine protease inhibitors, offering insights into their efficacy, mechanism of action, and practical applications.

At a Glance: this compound as a Serine Protease Inhibitor

This compound is a well-established, reversible, and competitive inhibitor of trypsin-like serine proteases. Its small, aromatic structure allows it to bind to the active site of these enzymes, preventing the binding and cleavage of their natural substrates. It is widely used in protein purification protocols to prevent the degradation of target proteins by endogenous proteases.

Quantitative Comparison of Inhibitor Potency

The efficacy of a protease inhibitor is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher potency of the inhibitor. The following table summarizes the inhibitory activity of this compound and other selected serine protease inhibitors against various serine proteases.

InhibitorTarget ProteaseKᵢ (µM)IC₅₀ (µM)Notes
This compound Trypsin35[1]-Reversible, competitive inhibitor.
Plasmin350[1]-Lower affinity compared to trypsin.
Thrombin220[1]-Moderate inhibitor.
Aprotinin Trypsin0.00006 (Kd)-Natural polypeptide inhibitor, high affinity.
Plasmin0.001-Potent inhibitor of fibrinolysis.
Chymotrypsin0.09-Also inhibits chymotrypsin.
Leupeptin Trypsin0.035-Reversible inhibitor of serine and cysteine proteases.
Plasmin3.4-Broader specificity than aprotinin.
Cathepsin B0.006-Also a potent inhibitor of cysteine proteases.
PMSF Serine Proteases--Irreversible inhibitor, reacts with the active site serine. Unstable in aqueous solutions.
AEBSF Trypsin-100Water-soluble alternative to PMSF, irreversible.
Chymotrypsin-150
Thrombin-50
Pentamidine Plasmin2.1-A bivalent this compound derivative with stronger inhibition.
tPA43-
Thrombin4.5-

Experimental Protocols

Accurate determination of inhibitor potency is crucial for comparative analysis. A widely used method is the serine protease inhibition assay using a fluorogenic substrate.

Protocol: Determination of IC₅₀ for a Serine Protease Inhibitor

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific serine protease by 50%.

Materials:

  • Serine protease of interest (e.g., trypsin, thrombin)

  • Fluorogenic substrate specific for the protease (e.g., Boc-Val-Pro-Arg-AMC for thrombin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)

  • Inhibitor stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of the serine protease in assay buffer. The final concentration should result in a linear rate of substrate hydrolysis over the measurement period.

    • Prepare a working solution of the fluorogenic substrate in assay buffer. The concentration should be at or below the Michaelis-Menten constant (Kₘ) for the enzyme.

    • Prepare a serial dilution of the inhibitor in the assay buffer. Typically, an 8- to 12-point dilution series is performed.

  • Assay Setup:

    • To the wells of the 96-well microplate, add the following:

      • Assay buffer

      • Inhibitor dilutions (or vehicle control, e.g., DMSO)

      • Protease solution

    • Include a "no enzyme" control (assay buffer and substrate only) to measure background fluorescence.

    • Include a "no inhibitor" control (assay buffer, protease, and vehicle) to determine 100% enzyme activity.

  • Pre-incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the velocities to the "no inhibitor" control to obtain the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Visualizing the Landscape of Serine Protease Inhibition

Mechanism of Serine Protease Inhibition

Serine proteases utilize a catalytic triad (serine, histidine, and aspartate) in their active site to hydrolyze peptide bonds. Competitive inhibitors like this compound bind to this active site, preventing substrate access.

G General Mechanism of Competitive Serine Protease Inhibition cluster_0 Enzyme-Substrate Interaction (Normal) cluster_1 Inhibition Serine_Protease Serine_Protease Enzyme_Substrate_Complex Enzyme-Substrate Complex Serine_Protease->Enzyme_Substrate_Complex Binds Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Serine_Protease->Inhibited_Complex Binds Substrate Substrate Substrate->Enzyme_Substrate_Complex Products Products Enzyme_Substrate_Complex->Products Hydrolysis Inhibitor This compound (Inhibitor) Inhibitor->Inhibited_Complex

Caption: Competitive inhibition of a serine protease by this compound.

The Coagulation Cascade: A Prime Target for Serine Protease Inhibitors

The blood coagulation cascade is a complex series of reactions involving numerous serine proteases (e.g., thrombin, Factor Xa) that ultimately leads to the formation of a fibrin clot. Inhibitors targeting these proteases are crucial anticoagulants.

Coagulation_Cascade Simplified Coagulation Cascade cluster_inhibitors Inhibitor Targets Prothrombin Prothrombin Thrombin Thrombin Fibrin_Monomer Fibrin Monomer Thrombin->Fibrin_Monomer Cleaves Fibrinogen Fibrinogen Fibrin_Clot Fibrin Clot (Stable) Fibrin_Monomer->Fibrin_Clot Polymerizes Factor_Xa Factor Xa Prothrombinase_Complex Prothrombinase Complex Factor_Xa->Prothrombinase_Complex Factor_Va Factor Va Factor_Va->Prothrombinase_Complex Prothrombinase_Complex->Thrombin Activates Benzamidine_Thrombin This compound, etc. inhibit Thrombin

Caption: Key serine proteases in the coagulation cascade.

The Fibrinolytic Pathway: Dissolving Clots

Fibrinolysis is the process of breaking down fibrin clots and is primarily mediated by the serine protease plasmin. Inhibitors of plasmin can be used to prevent excessive bleeding.

Fibrinolysis_Pathway Simplified Fibrinolytic Pathway cluster_inhibitors Inhibitor Targets Plasminogen Plasminogen Plasmin Plasmin Fibrin_Degradation_Products Fibrin Degradation Products Plasmin->Fibrin_Degradation_Products Degrades Fibrin_Clot Fibrin Clot tPA tPA (Tissue Plasminogen Activator) tPA->Plasmin Activates Benzamidine_Plasmin This compound, Aprotinin, etc. inhibit Plasmin

Caption: The central role of plasmin in fibrinolysis.

Conclusion

The choice of a serine protease inhibitor depends on the specific application, the target protease, and the desired characteristics of inhibition (reversible vs. irreversible, potency, and specificity). This compound remains a valuable and cost-effective tool for general protease inhibition during protein purification. However, for applications requiring higher potency or specificity, other inhibitors such as aprotinin for trypsin and plasmin, or more specialized synthetic inhibitors, may be more appropriate. The data and protocols provided in this guide serve as a starting point for researchers to make informed decisions in their experimental design and drug discovery efforts.

References

A Researcher's Guide to the Protease Inhibitor Benzamidine: Specificity and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of protease inhibitors is paramount for accurate experimental design and the development of targeted therapeutics. This guide provides a comprehensive comparison of benzamidine's inhibitory activity against a range of proteases, supported by experimental data and detailed protocols.

This compound is a well-established competitive inhibitor of serine proteases, enzymes that play crucial roles in a multitude of physiological and pathological processes. Its ability to mimic the guanidino group of arginine allows it to bind to the S1 pocket of trypsin-like serine proteases, effectively blocking their catalytic activity. This guide delves into the quantitative specifics of this inhibition, offering a clear comparison of its potency across different enzymes.

Comparative Inhibitory Activity of this compound

The inhibitory potency of this compound varies significantly among different proteases. This specificity is quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. A lower Kᵢ value indicates a higher binding affinity and thus more potent inhibition.

The following table summarizes the Kᵢ values of this compound for several common serine proteases, providing a clear overview of its specificity profile.

ProteaseThis compound Kᵢ (µM)
Tryptase20[1]
Trypsin19, 21, 35[1][2][3]
Plasmin350[2]
Thrombin220, 320[1][2]
Urokinase-type Plasminogen Activator (uPA)97[1]
Factor Xa110[1]
Tissue Plasminogen Activator (tPA)750[1]
Acrosin (boar sperm)4[3]

As the data indicates, this compound is a potent inhibitor of trypsin and tryptase, with Kᵢ values in the low micromolar range. Its affinity for other proteases like plasmin, thrombin, and tPA is considerably lower, demonstrating its preferential inhibition of trypsin-like enzymes.

Experimental Protocol: Determining the Inhibition Constant (Kᵢ) of this compound for Trypsin

This section provides a detailed methodology for determining the Kᵢ of this compound for trypsin using a chromogenic substrate in a 96-well plate format.

Objective: To quantify the inhibitory potency of this compound against trypsin by determining its inhibition constant (Kᵢ).

Materials:

  • Enzyme: Trypsin from bovine pancreas

  • Inhibitor: this compound hydrochloride

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0

  • Solvent for Inhibitor and Substrate: Dimethyl sulfoxide (DMSO)

  • Equipment: 96-well microplate, microplate reader capable of measuring absorbance at 405 nm, multichannel pipette.

Procedure:

  • Reagent Preparation:

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Immediately before use, dilute to the final working concentration (e.g., 20 nM) in assay buffer.

    • This compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve a range of final concentrations for the assay (e.g., 0 µM to 500 µM).

    • BAPNA Stock Solution: Prepare a 20 mM stock solution of BAPNA in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer to bring the final volume to 200 µL.

      • Varying concentrations of this compound solution.

      • Trypsin solution.

    • Include control wells:

      • No Enzyme Control: Assay buffer and substrate only (to measure substrate auto-hydrolysis).

      • No Inhibitor Control: Assay buffer, enzyme, and substrate (to measure uninhibited enzyme activity).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding the BAPNA substrate to each well. The final substrate concentration should be varied (e.g., 0.1 mM to 2 mM) to determine the Michaelis-Menten constant (Kₘ).

    • Immediately begin kinetic measurements by reading the absorbance at 405 nm every 60 seconds for 15-30 minutes in a microplate reader pre-set to 37°C.

  • Data Analysis:

    • Calculate Initial Velocities (V₀): Determine the initial reaction rate for each well by plotting absorbance versus time and calculating the slope of the linear portion of the curve.

    • Determine Kₘ and Vₘₐₓ: For the "no inhibitor" control, plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ of trypsin for BAPNA.

    • Determine Kᵢ: To determine the inhibition constant for this compound, a competitive inhibitor, use a Dixon plot. Plot the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration ([I]) for each substrate concentration. The lines for the different substrate concentrations will intersect at a point where the x-coordinate is equal to -Kᵢ. Alternatively, perform a non-linear regression analysis of the velocity data at different substrate and inhibitor concentrations, fitting to the equation for competitive inhibition.

Visualizing Experimental and Biological Processes

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for assessing protease inhibition and a simplified signaling pathway involving a serine protease.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer setup_plate Set up 96-well Plate prep_buffer->setup_plate prep_enzyme Prepare Enzyme Stock prep_enzyme->setup_plate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->setup_plate prep_substrate Prepare Substrate Stock add_substrate Add Substrate to Initiate prep_substrate->add_substrate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate pre_incubate->add_substrate read_absorbance Kinetic Measurement (405 nm) add_substrate->read_absorbance calc_velocity Calculate Initial Velocities read_absorbance->calc_velocity mm_plot Michaelis-Menten Plot (Km, Vmax) calc_velocity->mm_plot dixon_plot Dixon Plot (Ki) calc_velocity->dixon_plot

Caption: Experimental workflow for determining the inhibition constant (Ki).

Certain serine proteases, such as thrombin and trypsin, act as signaling molecules by cleaving and activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[4][5] This activation initiates intracellular signaling cascades that regulate a variety of cellular processes.[4][5] this compound, by inhibiting these proteases, can modulate these signaling pathways.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular protease Serine Protease (e.g., Thrombin) par Protease-Activated Receptor (PAR) protease->par Cleavage & Activation This compound This compound This compound->protease Inhibition g_protein G Protein Activation par->g_protein signaling Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK) g_protein->signaling response Cellular Response (e.g., Inflammation, Proliferation) signaling->response

Caption: Simplified PAR signaling pathway inhibited by this compound.

References

Navigating the Specificity of Serine Protease Inhibition: A Comparative Guide to Benzamidine's Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific enzyme inhibitor is a critical step in ensuring the validity and success of their experiments. Benzamidine, a widely used reversible competitive inhibitor of serine proteases, is valued for its ability to prevent proteolytic degradation. However, its utility can be compromised by off-target effects. This guide provides an objective comparison of this compound's cross-reactivity with non-target enzymes, supported by experimental data, and contrasts its performance with other common serine protease inhibitors.

Understanding this compound's Inhibitory Profile

This compound primarily targets serine proteases by binding to the active site, mimicking the substrate and preventing catalysis. Its effectiveness varies significantly across different enzymes within this class and beyond. A thorough understanding of its inhibition constants (Ki) against a panel of enzymes is crucial for its appropriate application.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the inhibitory activity of this compound and other commonly used protease inhibitors against a selection of serine proteases. Lower Ki or IC50 values indicate higher potency.

Table 1: Inhibition Constants (Ki) of this compound Against Various Serine Proteases

EnzymeOrganism/SourceKi (µM)
TrypsinBovine Pancreas18.4 - 35[1]
ThrombinHuman220[2]
PlasminHuman350[2]
Factor XaHuman-
AcrosinBoar Sperm-
BatroxobinBothrops atrox venom-
C1sHuman-

Table 2: Comparative Inhibition Profile of this compound and Alternative Serine Protease Inhibitors

InhibitorTarget Enzyme(s)Ki / IC50
This compound TrypsinKi: 18.4 - 35 µM[1]
ThrombinKi: 220 µM[2]
PlasminKi: 350 µM[2]
Aprotinin TrypsinKi: 0.06 pM
ChymotrypsinKi: 9 nM
PlasminKi: 1 nM
Kallikrein (plasma)Ki: 30 nM
Leupeptin TrypsinKi: 0.13 nM[3]
Plasmin-
Cathepsin BKi: 7 nM[3]
Papain-

Cross-Reactivity with Non-Target Enzyme Classes

An ideal inhibitor exhibits high selectivity for its intended target. While this compound is a potent inhibitor of many serine proteases, its activity against other protease classes is significantly lower.

  • Cysteine Proteases: Studies have shown that this compound is a poor inhibitor of papain-like cysteine proteases.[4]

  • Aspartyl Proteases: this compound does not significantly inhibit aspartyl proteases like pepsin.[2][3]

  • Metalloproteases: Information on the direct inhibition of matrix metalloproteinases (MMPs) or ADAMs (A Disintegrin and Metalloproteinase) by this compound is limited, but it is generally not considered an effective inhibitor for this class of enzymes.[5][6]

Experimental Protocols

Accurate determination of inhibitor potency is essential for comparative analysis. Below are detailed methodologies for commonly used in vitro inhibition assays.

Protocol 1: Determination of IC50 using a Chromogenic Substrate Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a serine protease using a substrate that releases a colored product upon cleavage.

Materials:

  • Purified serine protease (e.g., Trypsin)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)

  • Test inhibitor (e.g., this compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the serine protease in Assay Buffer to a working concentration that yields a linear reaction rate for at least 10-15 minutes.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and dilute it in Assay Buffer to a final concentration at or below its Michaelis-Menten constant (Km).

    • Prepare a serial dilution of the inhibitor in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of each inhibitor dilution to triplicate wells.

    • Include control wells with Assay Buffer instead of the inhibitor (representing 100% enzyme activity).

    • Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate Reaction:

    • Start the enzymatic reaction by adding the chromogenic substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide release) in kinetic mode for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Determination of Ki for a Competitive Inhibitor

This method involves measuring enzyme kinetics at multiple substrate and inhibitor concentrations to determine the inhibition constant (Ki).

Materials:

  • Same as Protocol 1, with a range of substrate concentrations.

Procedure:

  • Perform Kinetic Assays:

    • Set up a series of reactions with varying concentrations of the substrate.

    • For each substrate concentration, perform the assay in the absence and presence of several different concentrations of the competitive inhibitor.

  • Data Acquisition:

    • Measure the initial reaction velocities (V₀) for all conditions as described in Protocol 1.

  • Data Analysis:

    • Plot the data using a method such as the Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) or by performing a global non-linear regression fit to the Michaelis-Menten equation for competitive inhibition.

    • The Ki can be determined from the intersection of the lines on the plot or as a parameter from the non-linear regression analysis.[7][8]

Signaling Pathways and Experimental Workflows

To visualize the context in which these inhibitors function and the methods used to assess their specificity, the following diagrams are provided.

experimental_workflow Experimental Workflow for Inhibitor Specificity Profiling cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_selectivity Selectivity Profiling primary_screen High-Throughput Screening (HTS) (e.g., single concentration against a panel of proteases) dose_response Dose-Response Assays (IC50 Determination) primary_screen->dose_response Identified 'Hits' kinetics Enzyme Kinetic Studies (Ki Determination & MoA) dose_response->kinetics Confirmed Actives selectivity_panel Screening against a broad panel of enzymes (including other protease classes) kinetics->selectivity_panel Characterized Inhibitor

Caption: A typical workflow for identifying and characterizing the specificity of enzyme inhibitors.

Serine proteases, such as thrombin, play crucial roles in signaling pathways by activating Protease-Activated Receptors (PARs). Off-target inhibition of these proteases can have significant physiological consequences.

PAR1_Signaling Thrombin-Mediated PAR1 Signaling Pathway Thrombin Thrombin (Serine Protease) PAR1 PAR1 (Protease-Activated Receptor 1) Thrombin->PAR1 Cleavage & Activation G_protein G Proteins (Gq, G12/13) PAR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates RhoA RhoA G_protein->RhoA Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Rho_Kinase Rho Kinase (ROCK) RhoA->Rho_Kinase Activates Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Endothelial Permeability) Ca_PKC->Cellular_Response Rho_Kinase->Cellular_Response

References

A Comparative Guide to the Validation of Benzamidine's Inhibitory Constant (Ki) for Thrombin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the inhibitory constant (Ki) of benzamidine against human α-thrombin, juxtaposed with other notable direct thrombin inhibitors. Detailed experimental protocols for the determination of these values are provided, alongside visual representations of the underlying biochemical pathways and experimental workflows to support researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of Thrombin Inhibitor Potency

The inhibitory constant (Ki) is a critical measure of an inhibitor's potency, with a lower Ki value indicating a stronger inhibition of the target enzyme. This compound, a competitive inhibitor of serine proteases, is often used as a reference compound in thrombin inhibition studies. Its affinity for thrombin is compared with other well-established direct thrombin inhibitors in the table below.

InhibitorChemical ClassKi for Thrombin
This compoundAmidine~220 µM[1][2]
ArgatrobanPiperidinedicarboxylic acid derivative~0.019 - 0.04 µM[3][4]
DabigatranBenzimidazole derivative~4.5 nM (0.0045 µM)[3]

Note: Ki values can vary based on experimental conditions such as pH, temperature, and the specific assay used.

Experimental Protocol for Ki Determination of a Thrombin Inhibitor

The following protocol outlines a standard chromogenic substrate assay for determining the inhibitory constant (Ki) of a competitive inhibitor against thrombin.

1. Principle: The amidolytic activity of thrombin is measured by its ability to cleave a synthetic chromogenic substrate, which releases a colored product (typically p-nitroaniline, pNA). The rate of pNA release, monitored spectrophotometrically at 405 nm, is proportional to the active thrombin concentration. In the presence of a competitive inhibitor, the rate of substrate cleavage is reduced. The Ki is determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations.

2. Materials:

  • Human α-thrombin

  • Inhibitor (e.g., this compound)

  • Chromogenic thrombin substrate (e.g., S-2238: H-D-Phe-Pip-Arg-pNA)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% Bovine Serum Albumin (BSA), pH 8.3

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microtiter plates

  • Microplate reader capable of kinetic measurements at 405 nm

3. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human α-thrombin in the assay buffer.

    • Prepare a stock solution of the inhibitor in DMSO.

    • Prepare a stock solution of the chromogenic substrate in sterile, deionized water.

    • Create a series of dilutions of the inhibitor in the assay buffer.

    • Create a series of dilutions of the chromogenic substrate in the assay buffer.

  • Assay Performance:

    • To the wells of a 96-well microtiter plate, add the assay buffer.

    • Add varying concentrations of the inhibitor to the designated wells.

    • Add a fixed concentration of human α-thrombin to all wells (except for the blank).

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding varying concentrations of the chromogenic substrate to the wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm in kinetic mode, with readings taken every 30-60 seconds for 10-20 minutes.

    • The initial velocity (V₀) of the reaction is determined from the linear portion of the absorbance versus time plot.

4. Data Analysis:

  • Michaelis-Menten & Lineweaver-Burk Plots: To determine the mode of inhibition, initial velocities are measured at different substrate concentrations in the presence and absence of the inhibitor. The data can be plotted as V₀ versus substrate concentration [S] (Michaelis-Menten) or as 1/V₀ versus 1/[S] (Lineweaver-Burk). For a competitive inhibitor, the Vmax will remain unchanged, while the apparent Km will increase.

  • Ki Determination: The Ki can be determined using a Dixon plot, where the reciprocal of the initial velocity (1/V₀) is plotted against the inhibitor concentration at different substrate concentrations. For a competitive inhibitor, the lines will intersect at a point where the x-coordinate is equal to -Ki. Alternatively, the Ki can be calculated from the IC50 value (the concentration of inhibitor that causes 50% inhibition) using the Cheng-Prusoff equation for competitive inhibition:

    Ki = IC50 / (1 + [S]/Km)

    Where:

    • [S] is the substrate concentration.

    • Km is the Michaelis-Menten constant for the substrate.

Visualizing the Experimental and Biological Context

To better understand the experimental process and the biological role of thrombin, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Thrombin Thrombin Stock Plate 96-Well Plate Thrombin->Plate Inhibitor Inhibitor Stock Inhibitor->Plate Substrate Substrate Stock Incubate Pre-incubation (37°C, 10-15 min) Plate->Incubate AddSubstrate Initiate Reaction (Add Substrate) Incubate->AddSubstrate Reader Kinetic Reading (405 nm) AddSubstrate->Reader Plot Plot Data (e.g., Dixon Plot) Reader->Plot Ki Calculate Ki Plot->Ki

Caption: Workflow for Ki determination of a thrombin inhibitor.

G Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Cleavage Inhibitor This compound (Inhibitor) Thrombin->Inhibitor Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin (Insoluble Clot) Inhibitor->Fibrinogen Inhibition

Caption: Thrombin's role in the coagulation cascade and its inhibition.

Thrombin is a key serine protease that plays a central role in the blood coagulation cascade by converting soluble fibrinogen into insoluble fibrin strands, which form a stable blood clot.[1][5][6] Direct thrombin inhibitors, such as this compound, bind to the active site of thrombin, thereby blocking its enzymatic activity and preventing fibrin formation.[7] Understanding the kinetics of this inhibition is fundamental for the development and validation of new anticoagulant therapies.

References

Unveiling the Power of Multivalency: A Comparative Guide to Monovalent and Multivalent Benzamidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and specific enzyme inhibitors is a perpetual frontier. This guide provides an objective comparison of monovalent and multivalent benzamidine inhibitors, a class of compounds critical for targeting serine proteases. By presenting supporting experimental data, detailed protocols, and clear visualizations, we aim to illuminate the strategic advantages of multivalency in inhibitor design.

This compound, a well-established competitive inhibitor of serine proteases like plasmin and trypsin, serves as a foundational scaffold for inhibitor development.[1][2][3] Its interaction with the active site of these enzymes is the basis for its inhibitory effect.[2] While monovalent this compound derivatives have long been utilized, recent research has highlighted the significantly enhanced efficacy of multivalent constructs, which feature multiple this compound moieties tethered to a central scaffold.[4][5] This guide will delve into the quantitative differences in their inhibitory potential and the underlying mechanisms driving this enhancement.

Data Presentation: Quantitative Comparison of Inhibitor Efficacy

The inhibitory potency of monovalent, bivalent, and trivalent this compound derivatives against human plasmin has been systematically evaluated. The inhibition constant (Ki), a measure of the inhibitor's binding affinity where a smaller value indicates greater potency, serves as the primary metric for comparison.[4]

Inhibitor TypeValencyLinker (dPEG)Inhibition Constant (Ki) in µM
m-dPEGx-AMBMonovalentx=2, 4, 12, 24259.4 - 1395
Bis-dPEGx-AMBBivalentx=2, 5, 13, 252.1 - 290.4
Tri-dPEGx-AMBTrivalentx=0, 4, 8, 123.9 - 241.9
PentamidineBivalentShort (~0.9 nm)2.1 ± 0.8
Tri-AMBTrivalentShortest3.9 ± 1.7

Data sourced from "Multivalent this compound Molecules for Plasmin Inhibition: Effect of Valency and Linker Length"[4]

The data clearly demonstrates that multivalent inhibitors, particularly those with shorter linkers, exhibit significantly lower Ki values, indicating a much stronger inhibitory effect compared to their monovalent counterparts.[4] For instance, the most potent bivalent and trivalent inhibitors (Pentamidine and Tri-AMB) are orders of magnitude more effective than the monovalent derivatives.[4][5]

Mechanism of Action: The Advantage of Statistical Rebinding

The superior efficacy of multivalent inhibitors is attributed to a phenomenon known as "statistical rebinding".[4][5] A monovalent inhibitor binds and dissociates from the enzyme's active site in a simple equilibrium. In contrast, a multivalent inhibitor, upon dissociation of one of its this compound moieties, maintains a high local concentration of other inhibitor groups in the vicinity of the active site. This proximity dramatically increases the probability of another this compound unit rebinding to the active site before the entire multivalent molecule diffuses away. This rapid rebinding effectively reduces the overall dissociation rate, leading to a much stronger apparent binding affinity and more potent inhibition.

G cluster_mono Monovalent Inhibition cluster_multi Multivalent Inhibition (Statistical Rebinding) Enzyme_mono Enzyme (Serine Protease) Active Site Complex_mono Enzyme-Inhibitor Complex Enzyme_mono->Complex_mono Inhibitor_mono Monovalent This compound Inhibitor_mono->Complex_mono Binds Complex_mono->Enzyme_mono Complex_mono->Inhibitor_mono Dissociates Enzyme_multi Enzyme (Serine Protease) Active Site Complex_multi Enzyme-Inhibitor Complex (One arm bound) Enzyme_multi->Complex_multi Inhibitor_multi Multivalent This compound Inhibitor_multi->Complex_multi Initial Binding Rebinding High Local Concentration Complex_multi->Rebinding One arm dissociates Rebinding->Complex_multi Statistical Rebinding

Mechanism of Monovalent vs. Multivalent Inhibition

Experimental Protocols

Synthesis of Multivalent this compound Inhibitors (General Workflow)

The synthesis of multivalent this compound inhibitors generally involves the coupling of a monovalent this compound precursor to a multivalent scaffold using appropriate linker chemistry. The following diagram illustrates a generalized workflow.

G start Start: Monovalent this compound Precursor coupling Coupling Reaction (e.g., Amide bond formation) start->coupling scaffold Select Multivalent Scaffold (e.g., dPEG) scaffold->coupling purification Purification (e.g., HPLC) coupling->purification characterization Characterization (e.g., Mass Spectrometry, NMR) purification->characterization end Final Multivalent Inhibitor characterization->end

General Experimental Workflow for Inhibitor Synthesis
Plasmin Inhibition Assay for Ki Determination

This protocol outlines the key steps for determining the inhibition constant (Ki) of this compound derivatives against plasmin using the chromogenic substrate S-2251 and Dixon plot analysis.

Materials:

  • Human Plasmin

  • Chromogenic substrate S-2251 (H-D-Val-Leu-Lys-pNA)

  • Tris buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Monovalent and multivalent this compound inhibitors

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human plasmin in Tris buffer.

    • Prepare a stock solution of the S-2251 substrate in sterile water.

    • Prepare serial dilutions of the monovalent and multivalent inhibitors in Tris buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of human plasmin to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.

    • Add varying concentrations of the S-2251 substrate to the wells. It is recommended to use at least three different substrate concentrations.

    • The final volume in each well should be constant, adjusted with Tris buffer.

  • Incubation and Measurement:

    • Initiate the reaction by adding the S-2251 substrate.

    • Immediately place the microplate in a reader pre-set to 37°C.

    • Measure the change in absorbance at 405 nm over time (kinetic read). The rate of p-nitroaniline (pNA) release is proportional to plasmin activity.

  • Data Analysis (Dixon Plot):

    • Calculate the initial reaction velocity (V) for each inhibitor and substrate concentration from the linear portion of the absorbance vs. time curve.

    • Create a Dixon plot by graphing the reciprocal of the initial velocity (1/V) on the y-axis against the inhibitor concentration ([I]) on the x-axis for each substrate concentration.

    • The lines for different substrate concentrations will intersect at a point. The x-coordinate of this intersection point is equal to -Ki.

Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Benzamidine Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of benzamidine, a common serine protease inhibitor used in laboratory settings. Following these guidelines will help protect personnel, prevent environmental contamination, and ensure regulatory compliance.

Personal Protective Equipment (PPE) and Handling

Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[1] Always handle this compound in a well-ventilated area.[2][3]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact.[1][4]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes.[1]
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.[1][4]
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or if dust is present.Prevents inhalation of dust or vapors.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal company.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.[4]

  • Segregation and Collection :

    • Designate a specific, clearly labeled, and sealed container for this compound waste.[1]

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.[1][4]

  • Container Management :

    • Use a container that is compatible with the chemical.

    • Keep the container securely closed when not in use.[1][2]

    • Ensure the container is in good condition and free from leaks or damage.[1]

    • The label must include the full chemical name and the words "Hazardous Waste."[4]

  • Storage :

    • Store the waste container in a designated, well-ventilated, and secure area.[1][4]

    • The storage area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6]

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[1][4]

    • Complete all required hazardous waste manifests and documentation as provided by your EHS department or the waste disposal contractor.[4]

  • Disposal of Empty Containers :

    • Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.[1]

    • The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[1]

Spill Management

In the event of a this compound spill, take the following immediate actions:

  • Evacuate : If the spill is large or in a poorly ventilated space, evacuate the immediate area.[1]

  • Alert : Notify your supervisor and the institutional EHS department.[1]

  • Contain : Use appropriate absorbent materials (e.g., spill pillows, absorbent pads) to contain the spill.[1]

  • Clean-up : While wearing the appropriate PPE, clean up the spill. For dry spills, use dry clean-up procedures and avoid generating dust.[2] Collect all contaminated materials in a sealed container and label it as hazardous waste.[1][2]

  • Decontaminate : Decontaminate the spill area.[1]

This compound Disposal Workflow

Benzamidine_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Segregate this compound Waste A->C B Work in a Well-Ventilated Area B->C D Use a Labeled, Sealed, Compatible Container C->D Do not mix with other waste streams E Store in a Designated, Secure Area D->E Keep container closed F Contact EHS or Licensed Waste Disposal Company E->F G Complete Hazardous Waste Manifest F->G H Scheduled Pickup of Waste G->H S1 Evacuate & Alert Supervisor/EHS S2 Contain Spill with Absorbent Material S1->S2 S3 Clean up Spill & Contaminated Materials into Hazardous Waste S2->S3 S4 Decontaminate Spill Area S3->S4

Caption: Workflow for the proper disposal of this compound.

Environmental and Health Hazards

This compound and its related compounds should be handled as hazardous substances. While specific environmental data for this compound is not extensively detailed in the provided results, the general principle for chemical waste is to prevent its release into the environment, especially into sewer systems and waterways.[1] Structurally similar compounds are known to be toxic to aquatic life.[4] Exposure to this compound can cause skin, eye, and respiratory tract irritation.[3][5][7] It is classified as a carcinogen by several agencies.[8] Therefore, treating all this compound waste as hazardous is a necessary precaution.

References

Personal protective equipment for handling Benzamidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzamidine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.

This compound hydrochloride is a competitive serine protease inhibitor commonly used in protein purification to prevent proteolytic degradation. While a valuable tool, it presents hazards that necessitate careful handling. Adherence to the following procedures is critical for personnel safety and to maintain a safe laboratory environment.

Hazardous Properties of this compound

This compound is classified as a hazardous substance.[1] It is crucial to be aware of its potential health effects to implement appropriate safety measures.

  • Irritation: It is known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4]

  • Ingestion: Accidental ingestion may be harmful.[1][3]

  • Inhalation: Inhalation of dust can lead to respiratory irritation.[1][2]

  • Combustibility: While not highly flammable, this compound is a combustible solid. Dust clouds may form explosive mixtures with air.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[5][6][7] A face shield should be used when there is a risk of splashing.[5]Protects against airborne dust particles and accidental splashes of solutions containing this compound.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[5][8] A lab coat or a chemical-resistant apron should be worn.[5][6][8]Prevents direct skin contact, which can cause irritation.[2]
Respiratory Protection A NIOSH-approved respirator should be used when ventilation is inadequate or if dust is generated.[2][5][9] Handling should occur in a fume hood.Protects the respiratory system from irritation caused by inhaling this compound dust.[1][4]
Body Protection Standard laboratory clothing that fully covers the legs and closed-toe shoes are required.Provides a general barrier against accidental spills and contamination.
Quantitative Data Summary

The following table provides key quantitative data for this compound hydrochloride.

PropertyValue
Acute Toxicity Intraperitoneal LD50: 580 mg/kg (mouse)
Solubility Ethanol: ~10 mg/mL[10]DMSO and DMF: ~25 mg/mL[10]PBS (pH 7.2): ~3 mg/mL[10]
GHS Hazard Statements H315: Causes skin irritation[3][4]H319: Causes serious eye irritation[3][4]H335: May cause respiratory irritation[3][4]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4]P264: Wash thoroughly after handling[3]P280: Wear protective gloves/protective clothing/eye protection/face protection[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][9]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential for minimizing risks associated with this compound.

Safe Handling Protocol

The following step-by-step protocol should be followed when working with this compound:

  • Preparation and Engineering Controls :

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][5][11]

    • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[2][5][6]

    • Before beginning work, ensure all necessary PPE is available and in good condition.

  • Handling the Chemical :

    • When handling the solid form of this compound, take care to avoid generating dust.[2][5][9]

    • Use a spatula or other appropriate tools for transferring the powder.

    • Keep the container tightly closed when not in use to prevent contamination and moisture absorption.[2][4][9]

    • Wash hands thoroughly with soap and water after handling is complete.[2][3][10]

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area.[2][4][9]

    • Keep the container tightly sealed.[2][4][9] It is hygroscopic and sensitive to moisture.[2]

    • Store away from incompatible materials such as strong oxidizing agents.[12][13]

Spill and Leak Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure : Alert others in the vicinity and, if necessary, evacuate the immediate area.

  • Control and Clean-up :

    • For small, dry spills, carefully sweep or vacuum the material. Avoid actions that could generate dust.[2][3]

    • Place the collected material into a suitable, labeled container for hazardous waste disposal.[2][3][5]

    • After the material has been collected, decontaminate the area with an appropriate solvent and then wash with soap and water.

  • Ventilation : Ensure adequate ventilation during the cleanup process.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated and properly labeled hazardous waste container.[3][5] The container should be kept closed.

  • Disposal Procedure :

    • Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain.[3][9]

    • Always adhere to local, state, and federal regulations for hazardous waste disposal.[2]

First Aid Measures

Immediate action is critical in the event of exposure:

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact : Remove any contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • Ingestion : If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Do not induce vomiting. Seek immediate medical attention.[2]

Benzamidine_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures Risk_Assessment Conduct Risk Assessment Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) Risk_Assessment->Verify_Controls Select_PPE Select & Inspect PPE (Gloves, Goggles, Lab Coat) Verify_Controls->Select_PPE Weigh_Transfer Weigh & Transfer (Avoid Dust Generation) Select_PPE->Weigh_Transfer Prepare_Solution Prepare Solution (If Applicable) Weigh_Transfer->Prepare_Solution Experiment Perform Experiment Prepare_Solution->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Dispose_Waste Dispose of Waste in Labeled Container Decontaminate->Dispose_Waste Remove_PPE Remove & Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Spill_Response Spill Response: Evacuate, Control, Clean Seek_Medical Seek Medical Attention Spill_Response->Seek_Medical Exposure_Response Exposure Response: Administer First Aid Exposure_Response->Seek_Medical cluster_handling cluster_handling cluster_handling->Spill_Response cluster_handling->Exposure_Response

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamidine
Reactant of Route 2
Reactant of Route 2
Benzamidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。